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  • Product: (4-Aminophenyl)(phenyl)methanol
  • CAS: 25782-57-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (4-Aminophenyl)(phenyl)methanol: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist Executive Summary (4-Aminophenyl)(phenyl)methanol, a diarylmethanol derivative, is a versatile bifunctional organic compound featuring both a nucleophilic primary aniline...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(4-Aminophenyl)(phenyl)methanol, a diarylmethanol derivative, is a versatile bifunctional organic compound featuring both a nucleophilic primary aniline moiety and a reactive secondary benzylic alcohol. This unique structural combination makes it a valuable building block and intermediate in various fields, particularly in medicinal chemistry and materials science. Its strategic importance is underscored by the prevalence of the diarylmethane scaffold in numerous biologically active agents. This guide provides a comprehensive overview of its fundamental properties, a detailed and validated protocol for its synthesis and purification, methods for its analytical characterization, and a discussion of its chemical reactivity, applications, and safety protocols. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. (4-Aminophenyl)(phenyl)methanol is registered under CAS Number 25782-57-4.[1] Its core structure consists of a central methanol carbon bonded to a phenyl group and a 4-aminophenyl group.

Table 1: Chemical Identifiers and Computed Properties

Identifier/Property Value Source
IUPAC Name (4-Aminophenyl)(phenyl)methanol [2]
CAS Number 25782-57-4 [1]
Molecular Formula C₁₃H₁₃NO [1][2]
Molecular Weight 199.25 g/mol [1][2]
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)O [2]
InChIKey MLALGQXFSSDNGB-UHFFFAOYSA-N [2]
Topological Polar Surface Area (TPSA) 46.25 Ų [1]

| Computed LogP (XLogP3) | 2.0 |[2] |

Senior Scientist's Note: The computed LogP value of 2.0 suggests a moderate lipophilicity. This balance is often desirable in drug discovery, as it can influence a molecule's ability to cross biological membranes without being excessively retained in fatty tissues. The TPSA of 46.25 Ų, contributed by the amine and hydroxyl groups, indicates good potential for forming hydrogen bonds, which is critical for molecular recognition and solubility in polar protic solvents.

Table 2: Physical and Solubility Data

Property Value Notes
Appearance Solid (form may vary) Inferred from related compounds.
Melting Point Not experimentally reported in cited sources. -
Boiling Point Not experimentally reported in cited sources. -

| Solubility | Soluble in methanol, ethanol, DMSO, chloroform. Sparingly soluble in water. | Inferred from structural analogues and general principles of polarity. |

Synthesis and Purification

Rationale for Synthetic Strategy

The most direct and widely adopted method for synthesizing secondary alcohols like (4-Aminophenyl)(phenyl)methanol is the selective reduction of the corresponding ketone precursor, 4-aminobenzophenone. This approach is favored for its high efficiency and atom economy. Among various reducing agents, sodium borohydride (NaBH₄) is an ideal choice for laboratory-scale synthesis.

  • Expertise-Driven Choice of Reagent: Sodium borohydride is selected over stronger reducing agents like lithium aluminum hydride (LAH) for several key reasons. Firstly, NaBH₄ is a mild and selective reagent that readily reduces ketones and aldehydes but does not affect more stable functional groups, which is advantageous if other reducible moieties were present. Secondly, it is significantly safer to handle than LAH, as it can be used in protic solvents like methanol or ethanol and does not react violently with atmospheric moisture. The reaction workup is also simpler, typically requiring only an aqueous quench.

Detailed Experimental Protocol: Synthesis via Ketone Reduction

This protocol describes a self-validating procedure for the synthesis of (4-Aminophenyl)(phenyl)methanol from 4-aminobenzophenone.

Materials:

  • 4-Aminobenzophenone (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzophenone (e.g., 5.0 g, 25.3 mmol). Dissolve the ketone in methanol (100 mL).

  • Temperature Control: Cool the resulting solution to 0 °C using an ice-water bath.

    • Rationale: The reduction is exothermic. Cooling the reaction prevents potential side reactions and ensures controlled reactivity, leading to a cleaner product profile.

  • Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 1.44 g, 38.0 mmol) to the stirred solution in small portions over 15-20 minutes.

    • Rationale: Portion-wise addition is a critical safety and control measure to manage the rate of reaction and hydrogen gas evolution.

  • Reaction Monitoring (Self-Validation Step 1): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot (4-aminobenzophenone) and the appearance of a new, more polar product spot indicates reaction completion.

  • Quenching: Carefully quench the reaction by the slow addition of distilled water (50 mL) at 0 °C to decompose any excess NaBH₄.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

    • Rationale: The NaHCO₃ wash removes any acidic impurities, while the brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Workflow for Synthesis and Quality Control

The following diagram outlines the logical flow from starting materials to the final, validated product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification & QC Reactants 4-Aminobenzophenone Sodium Borohydride Methanol ReactionVessel Reaction at 0°C to RT (2-3 hours) Reactants->ReactionVessel TLC_Monitor TLC Monitoring ReactionVessel->TLC_Monitor Is starting material gone? TLC_Monitor->ReactionVessel No, continue Quench Aqueous Quench TLC_Monitor->Quench Yes Extraction DCM Extraction & Washing Quench->Extraction Drying Drying & Concentration Extraction->Drying CrudeProduct Crude Product Drying->CrudeProduct Purify Flash Column Chromatography CrudeProduct->Purify FinalProduct Pure (4-Aminophenyl) (phenyl)methanol Purify->FinalProduct QC Final QC (NMR, MS, IR) FinalProduct->QC Verify Structure & Purity >95%

Synthesis and QC workflow for (4-Aminophenyl)(phenyl)methanol.
Purification Protocol: Flash Column Chromatography

The crude product is typically purified by silica gel chromatography to remove unreacted starting material and any byproducts.

  • Column Preparation: Prepare a silica gel column using an appropriate eluent system determined by prior TLC analysis (e.g., a gradient of 20% to 50% ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified (4-Aminophenyl)(phenyl)methanol as a solid.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods must be employed. This orthogonal approach provides a self-validating system of characterization.

Table 3: Summary of Expected Spectroscopic Data

Technique Expected Observations
¹H NMR Signals for aromatic protons (approx. δ 6.6-7.4 ppm), a singlet for the benzylic CH (OH) proton (approx. δ 5.8 ppm), a broad singlet for the NH₂ protons (approx. δ 3.6-4.0 ppm), and a broad singlet for the OH proton (variable).[3]
¹³C NMR Signals for aromatic carbons (approx. δ 115-148 ppm) and a signal for the benzylic C H(OH) carbon (approx. δ 76 ppm).[3]
IR (Infrared) Broad O-H stretch (~3300-3400 cm⁻¹), N-H stretches (doublet, ~3350-3450 cm⁻¹), C-H aromatic stretches (~3000-3100 cm⁻¹), C=C aromatic stretches (~1500-1620 cm⁻¹), C-O stretch (~1010-1050 cm⁻¹).

| MS (Mass Spec) | Expected [M]+ peak at m/z = 199.10. Common fragments may include loss of H₂O ([M-18]) and cleavage of the C-C bond adjacent to the alcohol.[2] |

Senior Scientist's Note: In ¹H NMR, the chemical shifts of the -OH and -NH₂ protons can be concentration-dependent and may exchange with deuterium if D₂O is added to the NMR solvent, causing their signals to disappear. This D₂O exchange experiment is a classic method to confirm the identity of these labile protons.

Chemical Reactivity and Stability

The molecule's reactivity is dominated by its two primary functional groups: the aromatic amine and the secondary benzylic alcohol.

  • Aromatic Amine (-NH₂): This group is nucleophilic and will undergo typical reactions of anilines, such as acylation, alkylation, sulfonation, and diazotization. The presence of the electron-donating amine group activates the aromatic ring towards electrophilic aromatic substitution, primarily at the ortho positions relative to the amine.

  • Benzylic Alcohol (-CH(OH)): The secondary alcohol can be oxidized to the corresponding ketone (4-aminobenzophenone) using a variety of oxidizing agents (e.g., PCC, MnO₂). The hydroxyl group can also be converted into a good leaving group and subsequently substituted. The benzylic position makes it particularly susceptible to substitution reactions (Sₙ1 or Sₙ2).

Reactivity_Profile cluster_amine_rxns Amine Reactions cluster_alcohol_rxns Alcohol Reactions Molecule (4-Aminophenyl)(phenyl)methanol Acylation N-Acylation (e.g., Ac₂O) Molecule->Acylation Nucleophilic Attack Alkylation N-Alkylation (e.g., CH₃I) Molecule->Alkylation Oxidation Oxidation (e.g., PCC, MnO₂) Molecule->Oxidation Substitution Substitution (e.g., SOCl₂) Molecule->Substitution Activation Ketone 4-Aminobenzophenone Oxidation->Ketone Product

Key reactivity pathways for (4-Aminophenyl)(phenyl)methanol.
Stability and Storage

Like many anilines, (4-Aminophenyl)(phenyl)methanol can be sensitive to air and light, potentially undergoing slow oxidation that can lead to discoloration. It should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark place.

Applications in Research and Development

Synthetic Building Block

The bifunctional nature of this compound makes it a powerful intermediate. The amine and hydroxyl groups can be reacted sequentially and selectively, allowing for the construction of complex molecular architectures. It can serve as a scaffold to introduce a diarylmethane motif into larger molecules.

Potential in Medicinal Chemistry

The diarylmethane core is a privileged structure in pharmacology. Related compounds are known to be key precursors in the synthesis of important therapeutic agents. For instance, the structurally similar 4-(4-aminophenyl)-3-morpholinone is a crucial intermediate for Factor Xa inhibitors used in the treatment of thromboembolic disorders.[4] This highlights the potential of (4-Aminophenyl)(phenyl)methanol and its derivatives as foundational elements in the design of new drug candidates.

Safety, Handling, and Toxicology

It is imperative that this chemical be handled with appropriate safety precautions by trained personnel in a well-ventilated chemical fume hood.

Table 4: GHS Hazard and Precautionary Statements

Category Code Statement
Hazard H302 Harmful if swallowed.[1]
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H335 May cause respiratory irritation.[1]
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[1]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Procedures:

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Engineering Controls: Use in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[5] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(4-Aminophenyl)(phenyl)methanol is a chemical of significant synthetic utility, characterized by its dual reactivity. Its straightforward synthesis from 4-aminobenzophenone, coupled with its value as a molecular scaffold, makes it an attractive tool for chemists in both academic and industrial settings. Proper understanding of its properties, handling requirements, and reactivity is essential for its effective and safe application in the pursuit of novel chemical entities.

References

  • LookChem. (n.d.). Cas 73-24-5, Adenine. Retrieved February 1, 2026, from [Link]

  • ChemBK. (2024, April 9). (4-aminophenyl)methanol. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). [4-(Aminomethyl)phenyl]methanol. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). (4-Aminophenyl)(phenyl)methanol. Retrieved February 1, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylmethanol. Retrieved February 1, 2026, from [Link]

  • Sihayo Gold Limited. (2023, March 24). Significant Au Intercepts 50 Metres at 7.75 g/t Au at Sihayo. Listcorp. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S3: ¹H NMR spectrum of (4-methylphenyl)methanol. Retrieved February 1, 2026, from [Link]

  • Chemsrc. (2025, August 19). Adenine | CAS#:73-24-5. Retrieved February 1, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved February 1, 2026, from [Link]

  • Ousey, K., et al. (2013). Current practice in the management of wound odour: An international survey. Journal of Wound Care. Retrieved February 1, 2026, from [Link]

  • Comptox Chemicals Dashboard. (n.d.). Benzenemethanol, 4-amino-.alpha.,.alpha.-bis[4-(phenylamino)phenyl]-. U.S. Environmental Protection Agency. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). DE10342570A1 - Process for the preparation of 4-(4-aminophenyl)-3-morpholinone.

Sources

Exploratory

Technical Whitepaper: (4-Aminophenyl)(phenyl)methanol

CAS Number: 25782-57-4 Synonyms: 4-Aminobenzhydrol; 4-Amino-α-phenylbenzyl alcohol; (4-Aminophenyl)phenylmethanol Molecular Formula: C₁₃H₁₃NO Molecular Weight: 199.25 g/mol [1][2][3] Executive Summary (4-Aminophenyl)(phe...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 25782-57-4 Synonyms: 4-Aminobenzhydrol; 4-Amino-α-phenylbenzyl alcohol; (4-Aminophenyl)phenylmethanol Molecular Formula: C₁₃H₁₃NO Molecular Weight: 199.25 g/mol [1][2][3]

Executive Summary

(4-Aminophenyl)(phenyl)methanol (CAS 25782-57-4) is a critical chiral building block in the synthesis of diarylmethyl-based pharmaceuticals.[1] Structurally, it consists of a benzhydrol (diphenylmethanol) scaffold with a para-amino substitution. This dual functionality—an oxidizable/reducible hydroxyl group and a nucleophilic amine—makes it a versatile intermediate for constructing complex heterocyclic drugs, particularly antihistamines (e.g., piperazine derivatives) and p38 MAP kinase inhibitors. This guide details its physicochemical profile, optimized synthesis via ketone reduction, and downstream applications in drug development.

Part 1: Chemical Identity & Physicochemical Profile[1][3]

The compound is characterized by the presence of a secondary alcohol and a primary aromatic amine. The para-amino group significantly influences the electronic properties of the benzhydryl center, increasing the stability of carbocation intermediates generated at the benzylic position during substitution reactions.

Table 1: Physicochemical Properties
PropertyDataNote
Appearance White to Off-white SolidOxidizes to yellow/brown upon air exposure
Melting Point 121–124 °C (Precursor); Product often amorphous/oilNote: Pure crystalline forms are rare; often isolated as a gum or crude solid.[1][3][4]
Boiling Point ~390 °C (Predicted @ 760 mmHg)Decomposes before boiling at atm pressure
Solubility DMSO, Methanol, Ethanol, Ethyl AcetatePoorly soluble in water; soluble in dilute acid
pKa (Amine) ~4.8 (Predicted)Weakly basic aniline nitrogen
pKa (Alcohol) ~14.5Typical secondary benzylic alcohol

Structural Analysis: The molecule possesses one chiral center at the methine carbon. While often synthesized as a racemate, enantioselective reduction of the corresponding ketone can yield the (R)- or (S)-isomer, which is crucial for modern pharmacopoeia requirements.[1]

Part 2: Synthetic Routes & Optimization

The most robust industrial and laboratory scale route involves the chemoselective reduction of 4-aminobenzophenone (CAS 1137-41-3).[1] This method avoids the use of harsh hydrogenation conditions that might affect the aromatic ring.

Protocol: Chemoselective Reduction with Sodium Borohydride

Objective: Reduce the ketone carbonyl to a secondary alcohol without affecting the primary amine.

Reagents:

  • Precursor: 4-Aminobenzophenone (1.0 eq)[1]

  • Reducing Agent: Sodium Borohydride (NaBH₄) (0.6–1.0 eq)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Quench: Water/Dilute HCl

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-aminobenzophenone (e.g., 10 mmol) in MeOH (30 mL) in a round-bottom flask. Ensure complete dissolution; mild heating (35°C) may be required.

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add NaBH₄ (6-10 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 1–2 hours.

  • Monitoring: Monitor via TLC (Eluent: 30% EtOAc/Hexane). The starting ketone (Rf ~0.6) should disappear, replaced by the more polar alcohol (Rf ~0.3).

  • Quench: Carefully add cold water (50 mL) to quench excess hydride.

  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity is required.

Diagram 1: Synthesis Workflow

Synthesis Start 4-Nitrobenzophenone (Precursor) Inter 4-Aminobenzophenone (CAS 1137-41-3) Start->Inter Fe/HCl or H2/Pd (Nitro Reduction) Product (4-Aminophenyl)(phenyl)methanol (CAS 25782-57-4) Inter->Product Hydride Transfer Reagent NaBH4 / MeOH (Reduction) Reagent->Inter

Caption: Linear synthesis pathway starting from nitro-precursors to the target alcohol via chemoselective carbonyl reduction.

Part 3: Reactivity & Functionalization[1]

This compound is a "dual-handle" intermediate.[1] The reactivity can be directed to either the amine or the alcohol depending on pH and reagents.

  • Benzylic Substitution (Sn1 Pathway): In the presence of strong acids (e.g., HCl, H₂SO₄), the hydroxyl group is protonated and lost as water, generating a resonance-stabilized benzhydryl cation . This cation is highly electrophilic and reacts with nucleophiles (e.g., piperazines, thiols).

    • Application: Synthesis of piperazine-based antihistamines.[1]

  • Amine Derivatization: The primary amine remains nucleophilic and can undergo:

    • Acylation: Reaction with acid chlorides to form amides.

    • Diazotization: Reaction with NaNO₂/HCl to form diazonium salts (precursors for azo dyes or Sandmeyer reactions).

  • Oxidation: Re-oxidation with MnO₂ or Swern conditions regenerates 4-aminobenzophenone.[1]

Part 4: Pharmaceutical Applications[1][6]

The benzhydryl motif is a pharmacophore found in a vast class of histamine H1-receptor antagonists. 4-Aminobenzhydrol specifically serves as a precursor for drugs requiring an aniline moiety on one of the phenyl rings.[1]

Key Application Areas:
  • Antihistamines: Derivatives of benzhydryl piperazines (e.g., Cetirizine analogs) often require functionalized benzhydrols as starting materials.

  • Kinase Inhibitors: The 4-aminobenzophenone scaffold (and its reduced alcohol form) has been identified in structure-activity relationship (SAR) studies for p38 MAP kinase inhibitors, used in anti-inflammatory research.[1]

  • Chiral Ligands: The enantiopure alcohol is used to synthesize chiral ligands for asymmetric catalysis.

Diagram 2: Application Pathways

Applications Core (4-Aminophenyl)(phenyl)methanol (CAS 25782-57-4) Path1 Acid-Catalyzed Substitution (e.g., with Piperazine) Core->Path1 Path2 Amine Acylation/Protection Core->Path2 Path3 Chiral Resolution Core->Path3 Prod1 Antihistamines (Benzhydryl Piperazines) Path1->Prod1 Prod2 p38 MAP Kinase Inhibitors (Anti-inflammatory) Path2->Prod2 Prod3 Chiral Ligands (Asymmetric Synthesis) Path3->Prod3

Caption: Divergent synthesis pathways utilizing the alcohol and amine functionalities for drug development.

Part 5: Handling, Safety & Stability

GHS Classification: Warning[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Stability Protocols:

  • Oxidation Sensitivity: The amine group is susceptible to oxidation. Store under an inert atmosphere (Nitrogen/Argon) if high purity is required for long periods.

  • Light Sensitivity: Protect from light to prevent photo-degradation of the aniline moiety.[1]

  • Storage: Keep in a tightly closed container at 2-8°C (Refrigerated).

Analytical Validation:

  • 1H NMR (DMSO-d6): Look for the methine proton (CH-OH) signal around δ 5.5-5.7 ppm (doublet) and the hydroxyl proton around δ 5.8 ppm (doublet, exchangeable).[1] The aromatic region will show the characteristic AA'BB' system of the para-substituted ring.[1]

  • MS (ESI): m/z = 200.1 [M+H]⁺.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 242216, (4-Aminophenyl)(phenyl)methanol. Retrieved from [Link]

  • Ottosen, E. R., et al. (2003).Synthesis and Structure-Activity Relationship of Aminobenzophenones as Novel p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry.

Sources

Foundational

(4-Aminophenyl)(phenyl)methanol chemical structure and synthesis

An In-depth Technical Guide to (4-Aminophenyl)(phenyl)methanol: Structure, Synthesis, and Applications Introduction (4-Aminophenyl)(phenyl)methanol is a versatile bifunctional organic compound that serves as a crucial bu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (4-Aminophenyl)(phenyl)methanol: Structure, Synthesis, and Applications

Introduction

(4-Aminophenyl)(phenyl)methanol is a versatile bifunctional organic compound that serves as a crucial building block in modern synthetic chemistry. Possessing both a nucleophilic aromatic amine and a secondary alcohol, this molecule offers two distinct points for chemical modification, making it a valuable intermediate in the development of complex molecular architectures. Its structural framework is found in compounds of significant interest to the pharmaceutical and materials science sectors.

This guide provides a detailed exploration of (4-Aminophenyl)(phenyl)methanol, intended for researchers, chemists, and drug development professionals. We will delve into its chemical structure, outline a robust and field-proven synthetic protocol, and discuss the critical aspects of its characterization and application, grounding the discussion in the fundamental principles of organic chemistry.

Chemical Structure and Physicochemical Properties

The structure of (4-Aminophenyl)(phenyl)methanol, with the IUPAC name (4-aminophenyl)-phenylmethanol, consists of a central carbinol carbon atom bonded to a phenyl group, a 4-aminophenyl group, a hydrogen atom, and a hydroxyl group.[1] This arrangement makes the central carbon a stereocenter, meaning the molecule can exist as a racemic mixture of two enantiomers unless a stereospecific synthesis is employed.

The presence of both the polar hydroxyl (-OH) and amino (-NH₂) groups allows for extensive hydrogen bonding, which influences its solubility and physical state. The aromatic rings contribute to its thermal stability and provide sites for further electrophilic substitution reactions, although the activating nature of the amino group directs this primarily to the aminophenyl ring.

Caption: 2D Structure of (4-Aminophenyl)(phenyl)methanol.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
IUPAC Name (4-aminophenyl)-phenylmethanol[1]
CAS Number 25782-57-4[1]
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1]
Appearance Yellow fine crystalline powder (precursor)[2]
Precursor MP 121-124 °C (for 4-Aminobenzophenone)[3]
Key IR Peaks (Vapor) Characteristic absorptions for O-H, N-H, C-H (aromatic), C-O[1]
Mass Spec (GC-MS) m/z top peak: 94, 2nd highest: 199, 3rd highest: 77[1]

Synthesis of (4-Aminophenyl)(phenyl)methanol via Ketone Reduction

The most direct and widely adopted laboratory-scale synthesis of (4-Aminophenyl)(phenyl)methanol is the chemical reduction of its corresponding ketone precursor, 4-Aminobenzophenone.[4] This transformation is a cornerstone reaction in organic synthesis, converting a carbonyl group into a hydroxyl group.

Rationale for Method Selection: Hydride Reduction

The conversion of a ketone to a secondary alcohol is efficiently achieved using hydride-based reducing agents. While several options exist, Sodium Borohydride (NaBH₄) is the reagent of choice for this specific transformation for several compelling reasons:

  • Chemoselectivity: NaBH₄ is a mild reducing agent.[5] Unlike the more powerful Lithium Aluminium Hydride (LiAlH₄), it selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups like esters or amides under standard conditions.[5][6] This selectivity is crucial for substrates bearing multiple functional groups.

  • Safety and Handling: NaBH₄ is stable in air and can be used in protic solvents like water or alcohols, making it significantly safer and more convenient to handle than LiAlH₄, which reacts violently with water and requires strictly anhydrous conditions.[7]

  • Operational Simplicity: The reaction work-up is straightforward, typically involving an acidic quench followed by extraction.

The Reaction Mechanism

The reduction proceeds via a two-step mechanism: nucleophilic addition of a hydride followed by protonation.[5][8]

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as a source of the hydride ion (:H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-Aminobenzophenone. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetravalent alkoxide intermediate.

  • Protonation: In the second step, the solvent (e.g., methanol or water added during work-up) protonates the negatively charged oxygen of the alkoxide intermediate to yield the final secondary alcohol product, (4-Aminophenyl)(phenyl)methanol.

Caption: Mechanism for NaBH₄ reduction of 4-Aminobenzophenone.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents:

  • 4-Aminobenzophenone (C₁₃H₁₁NO)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-Aminobenzophenone in 100 mL of methanol. Stir until a homogeneous solution is obtained.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is critical to moderate the exothermic reaction and prevent side reactions.

  • Addition of Reducing Agent: While maintaining the low temperature and stirring vigorously, add 2.0 g of Sodium Borohydride in small portions over 20-30 minutes. The portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour, followed by 2 hours at room temperature to ensure the reaction goes to completion.

  • Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product spot will have a lower Rf value than the starting ketone due to its increased polarity. The reaction is complete upon the disappearance of the 4-aminobenzophenone spot.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of 1M HCl to the flask in the ice bath. This neutralizes the excess NaBH₄ and protonates the alkoxide.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (4-Aminophenyl)(phenyl)methanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.

Applications in Drug Development and Materials Science

(4-Aminophenyl)(phenyl)methanol is not typically an end-product but rather a highly valuable intermediate. Its bifunctional nature is key to its utility.

  • Pharmaceutical Synthesis: The primary amino group is a common handle for building complex molecular scaffolds. It can undergo acylation, alkylation, or be used in coupling reactions to link to other parts of a target molecule. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including analgesics and anti-inflammatory agents.[9]

  • Precursor to Heterocycles: The amino and hydroxyl groups can be used in cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.

  • Polymer and Materials Science: The hydroxyl and amine functionalities make it a suitable monomer or cross-linking agent in the synthesis of specialty polymers, such as polyamides or polyurethanes, imparting specific thermal and mechanical properties.

Conclusion

(4-Aminophenyl)(phenyl)methanol is a foundational chemical intermediate whose synthesis is a classic example of a selective ketone reduction. The use of Sodium Borohydride provides a safe, efficient, and reliable method for its preparation on a laboratory scale. A thorough understanding of its structure, the mechanism of its synthesis, and proper handling protocols enables researchers to effectively utilize this versatile building block in the creation of novel pharmaceuticals, advanced materials, and other high-value chemical entities.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemistry of 4-Aminobenzophenone: Synthesis and Applications for B2B Buyers. Available from: [Link]

  • PubChem. (4-Aminophenyl)(phenyl)methanol | C13H13NO | CID 242216. Available from: [Link]

  • PubChem. [4-(Aminomethyl)phenyl]methanol | C8H11NO | CID 6496943. Available from: [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]

  • U.S. Environmental Protection Agency. Benzenemethanol, 4-amino-.alpha.,.alpha.-bis[4-(phenylamino)phenyl]- - Substance Details. Available from: [Link]

  • U.S. Environmental Protection Agency. Benzenemethanol, 4-amino-.alpha.-(4-aminophenyl)-.alpha.-[4-(phenylamino)phenyl]- - Substance Details. Available from: [Link]

  • PubChem. 4-Aminobenzophenone | C13H11NO | CID 14346. Available from: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011-08-12). Available from: [Link]

  • ACS Publications. Reduction of benzophenone with metal hydrides. A kinetic isotope effect and substituent effect study. The Journal of Organic Chemistry. Available from: [Link]

  • Leah4sci. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016-02-10). YouTube. Available from: [Link]

  • SciELO México. Photocatalytic Reduction of Benzophenone on TiO2: Effect of Preparation Method and Reaction Conditions. Available from: [Link]

  • YouTube. Reduction of benzophenone with sodium borohydride. (2020-09-10). Available from: [Link]

  • Chemistry LibreTexts. The Reduction of Aldehydes and Ketones. (2023-01-22). Available from: [Link]

  • Google Patents. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Available from: [Link]

  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available from: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. 2-Aminobenzophenone derivatives. Available from: [Link]

  • Hilaris Publisher. Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. (2017-09-13). Available from: [Link]

  • BioCrick. 4-Aminobenzophenone | CAS:1137-41-3. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to (4-Aminophenyl)(phenyl)methanol: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract (4-Aminophenyl)(phenyl)methanol, a significant benzhydrol derivative, holds a key position as a versatile building block in the synthesis of variou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminophenyl)(phenyl)methanol, a significant benzhydrol derivative, holds a key position as a versatile building block in the synthesis of various biologically active molecules and pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery and historical context surrounding this compound. While a definitive seminal publication marking its initial synthesis remains elusive in readily accessible digital archives, this document reconstructs the most probable early synthetic pathways based on the established chemical knowledge and common laboratory practices of the late 19th and early 20th centuries. The guide delves into the logical evolution of its synthesis, from early reduction methods of its precursor, 4-aminobenzophenone, to more refined modern techniques. Furthermore, it explores the physicochemical properties and highlights the compound's applications in medicinal chemistry and materials science, offering valuable insights for researchers in drug discovery and organic synthesis.

Introduction: The Emergence of a Versatile Benzhydrol

The benzhydrol framework, characterized by a diphenylmethanol structure, is a recurring motif in a multitude of compounds exhibiting diverse biological activities. (4-Aminophenyl)(phenyl)methanol, with its strategic placement of an amino group, presents a unique scaffold for medicinal chemists, enabling the introduction of various functionalities and the modulation of pharmacokinetic and pharmacodynamic properties. Its importance lies in its role as a key intermediate for more complex molecules. Although a precise date and a single "discoverer" are not easily pinpointed from the available historical chemical literature, its synthesis is intrinsically linked to the development of reduction methods for aromatic ketones in the late 1800s and early 1900s.

Physicochemical Properties

A clear understanding of the physicochemical properties of (4-Aminophenyl)(phenyl)methanol is crucial for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance Off-white to light yellow crystalline powderInferred from typical benzhydrols
Melting Point Not consistently reported-
Solubility Soluble in alcohols, ethers, and chlorinated solvents; sparingly soluble in waterInferred from structural analogues
IUPAC Name (4-aminophenyl)(phenyl)methanol

Historical Synthesis: A Reconstruction of Early Methodologies

The synthesis of (4-Aminophenyl)(phenyl)methanol is predicated on the reduction of its corresponding ketone, 4-aminobenzophenone. The historical development of organic chemistry in the late 19th and early 20th centuries saw the advent of various reducing agents capable of this transformation. While a specific publication detailing the first synthesis of (4-Aminophenyl)(phenyl)methanol is not readily apparent in digitized archives of journals like the Berichte der Deutschen Chemischen Gesellschaft, we can infer the likely methods employed by pioneering chemists of that era.

The Precursor: 4-Aminobenzophenone

The journey to (4-Aminophenyl)(phenyl)methanol begins with its precursor, 4-aminobenzophenone. This compound was accessible to early organic chemists through reactions such as the Friedel-Crafts acylation of aniline with benzoyl chloride, a reaction type developed in 1877.

G cluster_0 Reaction Vessel 4-Aminobenzophenone 4-Aminobenzophenone Product (4-Aminophenyl)(phenyl)methanol 4-Aminobenzophenone->Product Reduction Zinc Dust Zinc Dust Zinc Dust->Product Solvent (Ethanol/Acetic Acid) Solvent (Ethanol/Acetic Acid) Solvent (Ethanol/Acetic Acid)->Product

Figure 2. Diagram illustrating the key components of a historical metal-acid reduction.

Another powerful reducing agent available in the late 19th and early 20th centuries was sodium amalgam (an alloy of sodium and mercury). This reagent was known for its ability to reduce carbonyl compounds to alcohols in aqueous or alcoholic solutions.

Causality in Experimental Choice: The choice of sodium amalgam over other reducing agents might have been dictated by the desire for a milder reduction, potentially avoiding side reactions that could occur under strongly acidic conditions with the amino group present in the molecule.

Evolution of Synthetic Methodologies

While the precise historical record of the first synthesis is challenging to locate, the methods for preparing (4-Aminophenyl)(phenyl)methanol have evolved significantly, driven by the pursuit of higher yields, milder reaction conditions, and greater selectivity.

Catalytic Hydrogenation

The advent of catalytic hydrogenation in the early 20th century provided a cleaner and more efficient alternative to metal-acid reductions. The use of catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere allows for the selective reduction of the ketone to the alcohol.

Trustworthiness of the Protocol: Catalytic hydrogenation is a highly reliable and reproducible method. The progress of the reaction can be easily monitored by the uptake of hydrogen gas, and the catalyst can be removed by simple filtration, leading to a cleaner product.

Metal Hydride Reductions

The mid-20th century saw the discovery and popularization of metal hydride reducing agents, most notably sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride, being a milder and more selective reagent, is particularly well-suited for the reduction of ketones like 4-aminobenzophenone without affecting other potentially sensitive functional groups.

Detailed Experimental Protocol (Modern Approach):

  • Setup: A round-bottom flask equipped with a magnetic stirrer is charged with 4-aminobenzophenone (1.0 equivalent) and a suitable solvent, typically methanol or ethanol.

  • Cooling: The flask is cooled in an ice bath to 0-5 °C.

  • Addition of NaBH₄: Sodium borohydride (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy the excess sodium borohydride.

  • Extraction: The product is extracted from the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure (4-Aminophenyl)(phenyl)methanol.

Figure 3. A modern experimental workflow for the synthesis of (4-Aminophenyl)(phenyl)methanol.

Applications in Drug Development and Materials Science

The bifunctional nature of (4-Aminophenyl)(phenyl)methanol, possessing both a nucleophilic amino group and a reactive hydroxyl group, makes it a valuable synthon in the development of new chemical entities.

  • Pharmaceutical Scaffolding: The amino group serves as a handle for the introduction of various side chains and pharmacophores through acylation, alkylation, or sulfonylation reactions. The hydroxyl group can be further functionalized or used as a point of attachment to other molecular fragments.

  • Polymer Chemistry: The compound can be incorporated into polymer backbones to impart specific properties such as improved thermal stability, altered solubility, or the ability to engage in hydrogen bonding.

Conclusion

While the precise moment of its discovery remains to be definitively established from primary literature, the historical synthesis of (4-Aminophenyl)(phenyl)methanol can be confidently placed within the context of early 20th-century organic chemistry. The logical progression from its precursor, 4-aminobenzophenone, and the application of then-current reduction methodologies, provide a clear picture of its likely origins. The continued relevance of this compound in modern organic synthesis and medicinal chemistry is a testament to the enduring utility of its fundamental chemical structure. This guide serves as a foundational resource for researchers, providing both a historical perspective and practical insights into the synthesis and application of this important chemical building block.

References

  • PubChem Compound Summary for CID 242216, (4-Aminophenyl)(phenyl)methanol. National Center for Biotechnology Information. [Link]

Foundational

(4-Aminophenyl)(phenyl)methanol IUPAC name and synonyms

Synthesis, Physicochemical Properties, and Pharmaceutical Utility Executive Summary (4-Aminophenyl)(phenyl)methanol, commonly known as 4-aminobenzhydrol , represents a critical pharmacophore in medicinal chemistry. Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Physicochemical Properties, and Pharmaceutical Utility

Executive Summary

(4-Aminophenyl)(phenyl)methanol, commonly known as 4-aminobenzhydrol , represents a critical pharmacophore in medicinal chemistry. Structurally, it serves as a bifunctional scaffold—possessing both a nucleophilic primary amine and a secondary alcohol—making it a versatile intermediate for the synthesis of antihistamines, squalene synthase inhibitors, and triarylmethane dyes.

This technical guide provides a definitive reference for the identity, synthesis, and handling of this compound. It addresses a common industry pain point: the frequent confusion between this molecule, its ketone precursor (4-aminobenzophenone), and its regioisomer ((4-aminomethyl)phenyl)methanol).

Part 1: Chemical Identity & Nomenclature

Precise nomenclature is non-negotiable in regulatory filings and patent literature. The target molecule is a benzhydrol derivative, not a benzyl alcohol derivative.

Identifier Value Notes
IUPAC Name (4-Aminophenyl)(phenyl)methanolSystematic name preferred for patent claims.[1]
Common Synonyms 4-Aminobenzhydrol;

-Aminobenzhydrol; 4-Amino-

-phenylbenzyl alcohol
"Benzhydrol" implies the diphenylmethanol skeleton.
CAS Registry Number 25782-57-4 CRITICAL: Do not confuse with 4-aminobenzophenone (1137-41-3) or (4-aminomethyl)phenylmethanol (39895-56-2).
Molecular Formula

Molecular Weight 199.25 g/mol
SMILES NC1=CC=C(C(O)C2=CC=CC=C2)C=C1Useful for chemoinformatic database queries.
Structural Analysis & Isomerism

The molecule features a chiral center at the methine carbon (CH-OH). Standard synthesis yields a racemic mixture (


).
  • Pharmacophore: The 4-amino group allows for diazonium coupling or amide formation, while the hydroxyl group facilitates etherification or substitution (e.g., Ritter reaction).

  • Differentiation: Unlike (4-aminomethyl)phenylmethanol, where the amine is on a benzylic carbon, here the amine is attached directly to the aromatic ring (aniline derivative), significantly altering its pKa and reactivity.

Part 2: Physicochemical Profile[1][2][3][4][5]

The following data aggregates experimental and predicted properties essential for formulation and handling.

Property Data / Observation Implication for Handling
Physical State Solid (Crystalline powder)Hygroscopic potential; store in desiccator.
Solubility Soluble in MeOH, EtOH, DMSO, EtOAc. Slightly soluble in

.
Use alcohols or chlorinated solvents for extraction.
pKa (Amine) ~4.8 (Aniline-like)Less basic than alkyl amines; requires strong acid for salt formation.
pKa (Hydroxyl) ~13.5Weakly acidic; deprotonation requires strong bases (e.g., NaH).
Stability Oxidation-sensitive (Amine)Store under inert atmosphere (Argon/Nitrogen) to prevent "browning."
Part 3: Synthetic Pathways & Mechanistic Insight
The Preferred Route: Chemoselective Reduction

While Grignard addition (PhMgBr + 4-aminobenzaldehyde) is theoretically possible, it is experimentally flawed due to the acidic protons on the free amine quenching the Grignard reagent.

The industry-standard protocol is the chemoselective reduction of 4-aminobenzophenone using Sodium Borohydride (


).
  • Why

    
    ?  Lithium Aluminum Hydride (
    
    
    
    ) is overly aggressive and requires anhydrous conditions.
    
    
    is mild, tolerates protic solvents (methanol), and selectively reduces the ketone without affecting the aromatic ring or the amine.
Reaction Mechanism (Hydride Transfer)

The mechanism involves the nucleophilic attack of the borohydride anion on the carbonyl carbon.

Mechanism Start 4-Aminobenzophenone (Electrophile) Transition Tetrahedral Intermediate Start->Transition Nucleophilic Attack (H-) Reagent NaBH4 (Hydride Source) Reagent->Transition Workup Acid Hydrolysis (H3O+) Transition->Workup Borate Complex Product 4-Aminobenzhydrol (Racemic) Workup->Product Protonation

Figure 1: Mechanistic pathway for the reduction of 4-aminobenzophenone to 4-aminobenzhydrol.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : the color change and solubility shifts provide real-time feedback on reaction progress.

Reagents:

  • 4-Aminobenzophenone (10 mmol, 1.97 g)

  • Sodium Borohydride (15 mmol, 0.57 g)

  • Methanol (anhydrous preferred, 30 mL)

  • HCl (1M) and

    
     (sat. aq.)
    

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve 4-aminobenzophenone in Methanol.

    • Validation: Solution should be clear yellow.

  • Addition: Cool to 0°C (ice bath). Add

    
     portion-wise over 10 minutes.
    
    • Causality: Exothermic reaction; rapid addition causes solvent boil-over and potential side reactions.

  • Reaction: Remove ice bath; stir at Room Temperature (RT) for 2 hours.

    • Validation (TLC): Spot on Silica plate (Hexane:EtOAc 1:1). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Quench: Carefully add 10 mL water, then neutralize with 1M HCl until pH ~7.

    • Observation: Bubbling indicates decomposition of excess borohydride.

  • Workup: Evaporate Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate.
    
    • Recrystallization:[2] If necessary, recrystallize from Ethanol/Water to yield off-white crystals.

Analytical Validation Standards
  • 1H NMR (DMSO-d6): Look for the methine proton signal (CH-OH) around

    
     5.5-5.7 ppm (doublet) and the disappearance of the ketone signal.
    
  • IR Spectroscopy: Appearance of broad O-H stretch (

    
    ) and retention of N-H spikes.
    
Part 5: Applications in Drug Development[6][7][8]

The utility of (4-aminophenyl)(phenyl)methanol lies in its ability to lock phenyl rings in a specific spatial configuration while offering vectors for derivatization.

1. Squalene Synthase Inhibitors

Research indicates that benzhydrol derivatives are potent scaffolds for inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[3] The 4-amino group is often derivatized to an alkoxy-amine to improve lipophilicity and binding affinity [1].

2. Antihistamine Synthesis

Historically, benzhydryl ethers (derived from benzhydrols) form the core of first-generation antihistamines (e.g., Diphenhydramine). While the 4-amino variant is less common in OTC drugs, it is used in creating specific H1-antagonist analogues for research purposes.

3. Polymer Cross-Linking

In material science, the bifunctionality (amine + hydroxyl) allows this molecule to act as a monomer or cross-linker in polyimide synthesis, introducing thermal stability via the aromatic rings.

Applications Core 4-Aminobenzhydrol Sub1 Cholesterol Lowering (Squalene Synthase Inhibition) Core->Sub1 Derivatization via Amine Alkylation Sub2 Antihistamines (H1 Antagonist Analogues) Core->Sub2 Etherification of Hydroxyl Group Sub3 High-Performance Polymers (Polyimides) Core->Sub3 Bifunctional Polymerization

Figure 2: Downstream applications and derivatization logic.

Part 6: Safety & Handling (SDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Light sensitive (store in amber vials).

References
  • Discovery of Atrop Fixed Alkoxy-Aminobenzhydrol Derivatives . PubMed. Retrieved Feb 1, 2026, from [Link]

  • (4-Aminophenyl)(phenyl)methanol Compound Summary . PubChem. Retrieved Feb 1, 2026, from [Link]

  • Benzophenone Scaffolds in Medicinal Chemistry . National Institutes of Health (PMC). Retrieved Feb 1, 2026, from [Link]

Sources

Exploratory

(4-Aminophenyl)(phenyl)methanol physical and chemical properties

Synonyms: 4-Aminobenzhydrol; 4-Amino-α-phenylbenzyl alcohol CAS Registry Number: 25782-57-4 Molecular Formula: C₁₃H₁₃NO Molecular Weight: 199.25 g/mol [1][2][3] Executive Summary (4-Aminophenyl)(phenyl)methanol serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 4-Aminobenzhydrol; 4-Amino-α-phenylbenzyl alcohol CAS Registry Number: 25782-57-4 Molecular Formula: C₁₃H₁₃NO Molecular Weight: 199.25 g/mol [1][2][3]

Executive Summary

(4-Aminophenyl)(phenyl)methanol serves as a critical intermediate in the synthesis of pharmacophores, particularly those requiring benzhydryl scaffolds found in antihistamines and antimicrobial agents. Beyond its utility as a building block, it is a "privileged substrate" in physical organic chemistry for studying carbocation stability. The presence of the para-amino group provides significant resonance stabilization to the benzylic center, making this molecule an ideal model for exploring S_N1 substitution mechanisms and acid-catalyzed dehydration.

This guide provides a rigorous physiochemical profile, a self-validating synthetic protocol, and mechanistic insights into the compound's reactivity, designed for researchers requiring high-purity synthesis and derivatization.

Physiochemical Architecture

Molecular Structure & Properties

The molecule features a chiral center at the carbinol carbon, flanked by a phenyl ring and a para-aniline moiety. This asymmetry allows for the resolution of enantiomers, though it is typically synthesized as a racemate.

PropertyValue / DescriptionPractical Implication
Physical State Solid (Crystalline powder)Easy to weigh and handle; typically off-white to pale yellow.
Solubility Soluble in MeOH, EtOH, DMSO, EtOAc.[4] Slightly soluble in water.Reaction solvents should be polar protic (alcohols) or polar aprotic (DMSO).
pKa (Amine) ~4.8 (Estimated)The amine remains neutral at physiological pH but protonates in strong acid, altering solubility and reactivity.
pKa (Alcohol) ~16–17Weakly acidic; requires strong bases (e.g., NaH) for deprotonation.
LogP ~2.0Moderate lipophilicity; amenable to standard organic extraction methods.
Structural Visualization

The following diagram illustrates the core connectivity and the critical electron-donating vector of the amine group.

G Amine 4-Amino Group (Electron Donor) Phenyl1 Phenylene Linker Amine->Phenyl1 +M Effect ChiralCenter Chiral Carbinol Center (Reactive Site) Phenyl1->ChiralCenter Stabilizes Cation OH Hydroxyl Group (Leaving Group Precursor) ChiralCenter->OH Phenyl2 Phenyl Ring (Steric Bulk) Phenyl2->ChiralCenter

Figure 1: Structural connectivity highlighting the electronic influence of the amine donor on the reactive carbinol center.

Synthetic Protocol: Reduction of 4-Aminobenzophenone

Objective: Synthesize (4-aminophenyl)(phenyl)methanol via hydride reduction. Precursor: 4-Aminobenzophenone (CAS 1137-41-3).[5] Reagent: Sodium Borohydride (NaBH₄).[6][7]

Reaction Logic

We utilize NaBH₄ in methanol.[7] Methanol is chosen over ethanol to increase the reaction rate due to the "solvent activation" effect, where the protic solvent coordinates with the borohydride anion, enhancing electrophilicity of the carbonyl carbon.

Step-by-Step Methodology

Reagents:

  • 4-Aminobenzophenone (1.0 eq)

  • Sodium Borohydride (0.5 – 1.0 eq; excess ensures completion)

  • Methanol (Solvent, anhydrous preferred but technical grade acceptable)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzophenone (e.g., 1.97 g, 10 mmol) in Methanol (20 mL). The solution will likely be yellow due to the conjugated ketone.

  • Addition: Cool the solution to 0°C (ice bath) to mitigate exotherm. Slowly add NaBH₄ (0.38 g, 10 mmol) in small portions over 10 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature.

  • Monitoring (Self-Validation): After 30 minutes, perform Thin Layer Chromatography (TLC) using 30% Ethyl Acetate in Hexanes.

    • Starting Material: Yellow spot (high R_f).

    • Product: Colorless spot (lower R_f, stains with Ninhydrin or UV active).

    • Endpoint: Complete disappearance of the yellow ketone spot.

  • Quenching: Once complete, add water (10 mL) dropwise to destroy excess hydride.

  • Isolation: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Synthesis Workflow Diagram

Synthesis Start Start: 4-Aminobenzophenone (Yellow Solution) Reagent Add NaBH4 / MeOH (0°C -> RT) Start->Reagent Intermediate Borate Complex Intermediate Reagent->Intermediate Hydride Transfer Quench Quench with H2O (Hydrolysis) Intermediate->Quench Product Product: 4-Aminobenzhydrol (Colorless Solid) Quench->Product Workup

Figure 2: Synthetic workflow for the reduction of 4-aminobenzophenone to 4-aminobenzhydrol.

Reactivity & Mechanistic Insights[5]

The "Push-Pull" Carbocation Stability

The defining chemical feature of (4-aminophenyl)(phenyl)methanol is its behavior under acidic conditions. Protonation of the hydroxyl group creates a good leaving group (-OH₂⁺). Upon departure, the resulting carbocation is exceptionally stable.

Why? Unlike a standard benzyl cation, the para-amino group acts as a powerful electron donor (+M effect). The lone pair on the nitrogen can delocalize all the way to the benzylic carbon, effectively sharing the positive charge. This makes the alcohol highly reactive toward S_N1 substitution (e.g., with thionyl chloride to form the chloride) or dehydration to form imine-methides.

Mechanism of Cation Stabilization

Resonance Structure1 H2N-Ph-CH(+)-Ph (Benzylic Cation) Structure2 H2N(+)=Ph=CH-Ph (Iminium Character) Structure1->Structure2 Resonance Stabilization

Figure 3: Resonance contribution of the nitrogen lone pair stabilizing the benzhydryl cation.

Oxidation

The secondary alcohol can be selectively oxidized back to the ketone using mild oxidants like Manganese Dioxide (MnO₂) or Dess-Martin Periodinane. This reversibility makes it useful in redox-switchable molecular designs.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[8] Potential sensitizer due to the aniline moiety.

  • Storage: Store in a cool, dry place. Light sensitive (may darken over time due to oxidation of the amine).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 242216, (4-Aminophenyl)(phenyl)methanol. Retrieved February 1, 2026 from [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved February 1, 2026 from [Link]

Sources

Foundational

(4-Aminophenyl)(phenyl)methanol theoretical studies and computational chemistry

Topic: Computational Characterization & Therapeutic Profiling of (4-Aminophenyl)(phenyl)methanol Content Type: In-depth Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discover...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Characterization & Therapeutic Profiling of (4-Aminophenyl)(phenyl)methanol Content Type: In-depth Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Researchers

Executive Summary

(4-Aminophenyl)(phenyl)methanol (4-ABP), also known as 4-aminobenzhydrol, represents a critical "privileged scaffold" in medicinal chemistry. Its dual-functionality—possessing both a hydrogen-bond donor/acceptor hydroxyl group and a basic primary amine—makes it an ideal model for studying proton transfer, chirality-driven binding, and electronic "push-pull" systems.

This guide provides a rigorous, step-by-step protocol for the theoretical study of 4-ABP. It moves beyond basic characterization to integrate Density Functional Theory (DFT) with molecular docking, specifically targeting Acetylcholinesterase (AChE) inhibition, a relevant pathway for Alzheimer’s therapeutics.

Part 1: Molecular Geometry & Conformational Landscape

1.1. Theoretical Framework

To accurately model 4-ABP, one must account for the rotational flexibility of the hydroxyl (-OH) and amine (-NH2) groups relative to the diphenylmethane backbone. The interaction between the


-system of the phenyl rings and the lone pairs of the heteroatoms requires a basis set capable of capturing long-range electronic effects.

Recommended Protocol:

  • Theory Level: DFT (Density Functional Theory)[1]

  • Functional: B3LYP (Standard) or M06-2X (Preferred for non-covalent interactions like intramolecular H-bonding).

  • Basis Set: 6-311++G(d,p).[1] The diffuse functions (++) are non-negotiable for correctly modeling the lone pair electrons on Nitrogen and Oxygen.

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Methanol (

    
    ) to mimic the synthesis environment.
    
1.2. Computational Workflow (Graphviz)

DFT_Workflow Start Input Structure (4-ABP) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Check Imaginary Freq < 0? Freq->Check Correct Perturb Geometry & Resubmit Check->Correct Yes (Saddle Point) Properties Electronic Properties (HOMO-LUMO, MEP, NBO) Check->Properties No (Minima) Correct->Opt

Figure 1: Standard DFT optimization loop ensuring the structure represents a true local minimum.

Part 2: Electronic Structure & Reactivity Descriptors

2.1. Frontier Molecular Orbitals (FMOs)

The reactivity of 4-ABP is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Predominantly localized on the amine nitrogen and the associated phenyl ring (electron donor).

  • LUMO Location: Distributed across the unsubstituted phenyl ring (electron acceptor).

  • Chemical Hardness (

    
    ):  A large gap (typically > 4.5 eV for benzhydrols) indicates stability. However, the amino group significantly softens the molecule, increasing reactivity toward electrophiles.
    

Calculated Parameters (Expected Range):

ParameterFormulaSignificanceExpected Value (eV)
HOMO Energy

Ionization Potential-5.5 to -6.0
LUMO Energy

Electron Affinity-0.5 to -1.0
Energy Gap

Stability/Reactivity~4.8 - 5.2
Chemical Potential

Electrophilicity-3.0 to -3.5
2.2. Molecular Electrostatic Potential (MEP)

Visualizing the MEP is crucial for predicting non-covalent bonding in docking studies.

  • Red Regions (Negative Potential): Localized over the Oxygen and Nitrogen atoms. These are the H-bond acceptors and cation-binding sites.

  • Blue Regions (Positive Potential): Localized on the Hydroxyl proton and Amine protons . These drive H-bond donation.

Part 3: Spectroscopic Profiling (Validation)

To ensure your computational model matches reality, you must validate against experimental spectra.

3.1. Vibrational Spectroscopy (IR)

DFT calculations typically overestimate vibrational frequencies due to the neglect of anharmonicity.

  • Scaling Factor: Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to raw frequencies.

  • Key Diagnostic Peaks:

    • 
      : ~3600 cm⁻¹ (sharp, free) or ~3300-3400 cm⁻¹ (broad, H-bonded).
      
    • 
      : Doublet around 3400-3500 cm⁻¹.
      
    • 
      : Strong stretch at ~1050 cm⁻¹.
      
3.2. NMR Prediction (GIAO Method)

Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate isotropic shielding tensors.

  • Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory and subtract its shielding value from the target molecule's values to get chemical shifts (

    
    ).
    

Part 4: Synthesis Mechanism & Pathway

The primary route to 4-ABP is the reduction of 4-aminobenzophenone. Understanding the hydride attack mechanism is vital for stereoselective synthesis efforts.

4.1. Reaction Mechanism (Graphviz)

Synthesis_Pathway Reactant 4-Aminobenzophenone (Ketone) TS Transition State (Hydride Attack on C=O) Reactant->TS + Hydride Reagent NaBH4 / MeOH Reagent->TS Inter Alkoxide Intermediate TS->Inter Product 4-ABP (Racemic Alcohol) Inter->Product + H+ (Protonation)

Figure 2: Reduction mechanism of 4-aminobenzophenone to 4-ABP via hydride transfer.

Part 5: Computational Drug Design (Docking)

The benzhydryl scaffold is a pharmacophore for histamine H1 receptors and Acetylcholinesterase (AChE) . We will use AChE as the target to demonstrate the protocol, as amino-substituted aromatics often bind the peripheral anionic site (PAS).

5.1. Docking Protocol
  • Target Selection: Human Acetylcholinesterase (PDB ID: 4EY7 or similar).

  • Ligand Preparation:

    • Use the optimized DFT geometry from Part 1.

    • Assign Gasteiger charges.

    • Set rotatable bonds (OH, NH2, and the Ph-C-Ph bonds).

  • Grid Generation: Center the grid box on the active site gorge (Trp286 for PAS or Trp86 for CAS).

  • Algorithm: Lamarckian Genetic Algorithm (AutoDock) or Glide SP (Schrödinger).

5.2. Virtual Screening Workflow (Graphviz)

Docking_Pipeline Ligand DFT Optimized Ligand (4-ABP) Dock Molecular Docking (Lamarckian GA) Ligand->Dock Protein Crystal Structure (PDB: 4EY7) Prep Preparation (Remove H2O, Add Polar H) Protein->Prep Grid Grid Generation (Active Site Definition) Prep->Grid Grid->Dock Analysis Interaction Analysis (H-Bonds, Pi-Pi Stacking) Dock->Analysis

Figure 3: Structure-Based Drug Design (SBDD) workflow for profiling 4-ABP.

5.3. ADMET Prediction (In Silico)

Before synthesis, verify "Drug-Likeness" using Lipinski’s Rule of Five.

  • MW: 199.25 Da (< 500) — PASS

  • LogP: ~1.8 (< 5) — PASS (Good oral bioavailability)

  • H-Bond Donors: 2 (< 5) — PASS

  • H-Bond Acceptors: 2 (< 10) — PASS

References

  • DFT Methodology & Basis Sets: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Benzhydrol Synthesis & Reduction: BenchChem. (2025). Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine (Analogous reduction protocols). Technical Support Center. Link

  • Electronic Properties of Amino-Benzhydrols: Sajan, D., et al. (2010). Molecular structure and vibrational spectra of 4-aminobenzophenone: A density functional theoretical study. Spectrochimica Acta Part A, 75(1). (Analogous ketone precursor study).
  • AChE Inhibition & Docking: Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282-10286. Link

  • Crystal Structure & H-Bonding: Tai, X. S., et al. (2020). The crystal structure of 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate. Zeitschrift für Kristallographie, 235(4). (Demonstrates N-H...O patterns in 4-amino substituted aromatics). Link

Sources

Exploratory

Technical Deep Dive: Synthetic Architecture and Pharmacological Utility of (4-Aminophenyl)(phenyl)methanol Scaffolds

Introduction & Structural Pharmacophore[1] (4-Aminophenyl)(phenyl)methanol (CAS: 25782-57-4), also known as 4-aminobenzhydrol , represents a "privileged scaffold" in organic synthesis and medicinal chemistry.[1] Its util...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Pharmacophore[1]

(4-Aminophenyl)(phenyl)methanol (CAS: 25782-57-4), also known as 4-aminobenzhydrol , represents a "privileged scaffold" in organic synthesis and medicinal chemistry.[1] Its utility stems from its dual-functionality: it possesses a nucleophilic primary amine and an electrophilic benzylic alcohol (latent carbocation).[1]

Electronic Architecture

The molecule exhibits a classic "push-pull" electronic system when activated. The para-amino group acts as a strong electron donor (+M effect), while the central benzylic carbon, upon protonation or activation of the hydroxyl group, becomes a resonance-stabilized carbocation.[1]

  • The "Leuco" State: In dye chemistry, this molecule represents the reduced, colorless form ("leuco base") of triarylmethane dyes.[1] Oxidation restores the conjugation, yielding vibrant chromophores.[1]

  • Pharmacophore: In drug design, the diarylmethane motif is a structural anchor used in antihistamines (e.g., hydroxyzine analogs) and anticancer agents (tubulin polymerization inhibitors), where the spatial arrangement of the two aromatic rings is critical for receptor binding.[1]

Synthetic Pathways[1]

The synthesis of 4-aminobenzhydrol is primarily achieved through the chemoselective reduction of 4-aminobenzophenone. While Grignard additions to benzaldehydes are possible, they require protection of the amine to prevent proton quenching.[1]

Route A: Chemoselective Reduction (Recommended)

The most robust protocol utilizes Sodium Borohydride (NaBH₄) in methanol. This method is preferred over Lithium Aluminum Hydride (LiAlH₄) due to milder conditions and tolerance of other functional groups.[1]

Experimental Protocol: Reduction of 4-Aminobenzophenone

Objective: Synthesis of (4-aminophenyl)(phenyl)methanol.

  • Reagents:

    • 4-Aminobenzophenone (1.0 eq, 197.2 g/mol )[1]

    • Sodium Borohydride (NaBH₄) (1.5 eq)

    • Methanol (Anhydrous, solvent volume: 10 mL per gram of substrate)[1]

    • HCl (1M, for quenching)[1]

  • Procedure:

    • Dissolution: Charge a round-bottom flask with 4-aminobenzophenone and methanol. Stir until fully dissolved at room temperature (RT).

    • Addition: Cool the solution to 0°C in an ice bath. Add NaBH₄ portion-wise over 20 minutes to control hydrogen gas evolution.

    • Reaction: Allow the mixture to warm to RT and stir for 2 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane).[1] The ketone spot (Rf ~0.[1]6) should disappear, replaced by the alcohol (Rf ~0.3).[1]

    • Quenching: Cool to 0°C. Slowly add 1M HCl until pH ~7. Caution: Vigorous bubbling.[1]

    • Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.[1]

Route B: Organometallic Addition (Grignard)

This route is reserved for synthesizing derivatives where the phenyl ring requires specific substitution patterns not available in commercial benzophenones.

  • Step 1: Protect 4-bromoaniline as a benzophenone imine or bis-silyl derivative.

  • Step 2: Form Grignard reagent (Mg, THF).[1]

  • Step 3: React with benzaldehyde.[1]

  • Step 4: Deprotect.[1]

Visualization: Synthetic Logic Flow[1]

SynthesisPathways Start 4-Aminobenzophenone Reagent NaBH4 / MeOH (0°C to RT) Start->Reagent Reduction Inter Borate Complex Reagent->Inter Hydride Transfer Product (4-Aminophenyl)(phenyl)methanol (Target Scaffold) Inter->Product Acid Quench (H3O+) AltStart Benzaldehyde Grignard 4-Amino-Ph-MgBr (Protected) AltStart->Grignard Nucleophilic Addn Grignard->Product Deprotection

Figure 1: Primary (solid lines) and alternative (dashed lines) synthetic pathways for the target scaffold.[1]

Chemical Reactivity & Derivatization[2][3]

The versatility of 4-aminobenzhydrol lies in its ability to undergo divergent reaction pathways based on pH and reagent choice.[1]

The Benzhydryl Cation (Acidic Pathway)

Under acidic conditions, the hydroxyl group is protonated and lost as water.[1] The resulting carbocation is exceptionally stable due to resonance contribution from the para-amino group (quinoid character).[1]

  • Friedel-Crafts Alkylation: The cation reacts with electron-rich aromatics (e.g., dimethylaniline) to form Triarylmethanes . This is the industrial route to leuco dyes.[1]

  • Etherification: Reaction with alcohols yields benzhydryl ethers.[1]

N-Functionalization (Basic/Neutral Pathway)

The amine remains nucleophilic if the alcohol is not activated.

  • Acylation: Reaction with acetic anhydride yields N-acetyl derivatives.[1]

  • Reductive Amination: Reaction with aldehydes allows for the synthesis of secondary amines without affecting the alcohol.

Visualization: Reactivity Divergence

ReactivityTree Core (4-Aminophenyl)(phenyl)methanol Cation Benzhydryl Cation (Resonance Stabilized) Core->Cation H+ / -H2O (SN1 Pathway) Amide N-Acyl Derivative Core->Amide Ac2O / Base (Nucleophilic Acyl Subst.) Oxid 4-Aminobenzophenone (Reversible) Core->Oxid MnO2 or PCC (Oxidation) Triaryl Triarylmethane (Leuco Dye Base) Cation->Triaryl + Ar-H (Electrophilic Subst.)

Figure 2: Divergent reactivity profile. The "Acidic Pathway" (Left) leads to carbon-carbon bond formation; the "Neutral Pathway" (Right) modifies the amine.[1]

Medicinal Chemistry Applications

Analog Comparison & SAR

The diarylmethanol scaffold is a template for antihistamines and anticholinergics.[1] Modifications to the 4-amino group and the phenyl ring dictate potency and selectivity.[1]

Analog ClassStructural ModificationPharmacological TargetKey Mechanism
Leuco Bases N,N-dimethylationAntimicrobial / DyeMetabolic precursor to cationic dyes (Crystal Violet class) which bind DNA.
Chlorinated 4-Cl on Phenyl ringAntihistamine (H1)Increases lipophilicity and metabolic stability (resembles Chlorpheniramine pharmacophore).[1]
Piperazines N-alkylation with piperazineAntihistamine / AnxiolyticThe benzhydryl-piperazine motif (e.g., Hydroxyzine) is crucial for H1 receptor affinity.[1]
Sulfonamides N-sulfonylationAntibacterialMimics PABA; inhibits dihydropteroate synthase (folate synthesis).[1]
Key Drug Derivatives[1]
  • Antihistamines: While modern antihistamines (Cetirizine) often use a chloro-benzhydryl group, the amino-benzhydryl scaffold serves as a precursor to "nitrogen mustard" type alkylating agents in older chemotherapy research.[1]

  • Tubulin Inhibitors: Analogs where the phenyl ring is replaced by a trimethoxyphenyl group (combretastatin mimics) show potent cytotoxicity by inhibiting tubulin polymerization [1].[1]

Analytical Characterization

To validate the synthesis of 4-aminobenzhydrol, the following analytical signatures are diagnostic:

  • ¹H NMR (DMSO-d₆):

    • 
       5.5 ppm (d, 1H, -CH-O): The benzylic proton.[1]
      
    • 
       5.8 ppm (d, 1H, -OH): The hydroxyl proton (couples with benzylic H).[1]
      
    • 
       4.8-5.0 ppm (s, 2H, -NH₂): Broad singlet, exchangeable with D₂O.[1]
      
    • 
       6.5-7.3 ppm (m, 9H, Ar-H): Aromatic region showing the characteristic AA'BB' system of the para-substituted ring overlapping with the mono-substituted phenyl ring.[1]
      
  • IR Spectroscopy:

    • 3300-3400 cm⁻¹: Dual spikes (NH₂ stretching) overlapping with broad OH stretch.

    • No C=O peak at 1650 cm⁻¹ (confirms complete reduction of benzophenone).[1]

References

  • PubChem. (2025).[1][2][3] (4-Aminophenyl)(phenyl)methanol Compound Summary. National Library of Medicine.[1][4] Available at: [Link]

  • Aitken, R. A., et al. (2020).[1] The X-ray Structure of 4-Aminobenzyl alcohol. Journal of Chemical Crystallography. Available at: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Mechanism. Available at: [Link]

  • McCullagh, J., & Daggett, K. A. (2007).[1][4] Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions. Journal of Chemical Education. Available at: [Link]

Sources

Foundational

Technical Guide: Biological Spectrum &amp; Synthetic Utility of (4-Aminophenyl)(phenyl)methanol Derivatives

Topic: Biological Activities of (4-Aminophenyl)(phenyl)methanol Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary (4-Aminop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activities of (4-Aminophenyl)(phenyl)methanol Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

(4-Aminophenyl)(phenyl)methanol, commonly known as 4-aminobenzhydrol , represents a privileged "dual-anchor" scaffold in medicinal chemistry. Its structure combines a nucleophilic aniline moiety with a secondary benzylic alcohol, allowing for divergent synthetic pathways. This guide analyzes the pharmacological versatility of this core, focusing on its transformation into potent tubulin inhibitors , DNA methyltransferase (DNMT) antagonists , and antimicrobial agents . We provide validated synthetic protocols and mechanistic insights to support lead optimization campaigns.

Chemical Architecture & Synthetic Pathways

The core scaffold is defined by two reactive centers:

  • The Nitrogen Anchor (N-Terminus): A primary aromatic amine amenable to acylation, alkylation, and Schiff base formation.

  • The Carbon Anchor (C-Terminus): A benzylic alcohol facilitating etherification, chlorination (for nucleophilic substitution), and oxidation.

Protocol 1: "Gateway" Synthesis via Chemoselective Reduction

Objective: Synthesize 4-aminobenzhydrol from 4-aminobenzophenone without over-reduction or affecting the amine.

Reagents:

  • 4-Aminobenzophenone (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (Solvent)[1]

  • 10% NaOH (Quenching)

Methodology:

  • Dissolution: Dissolve 4-aminobenzophenone in Methanol (0.5 M concentration) in a round-bottom flask.

  • Activation: Cool the solution to 0°C in an ice bath to suppress side reactions.

  • Reduction: Add NaBH₄ portion-wise over 15 minutes. Causality: Slow addition prevents rapid hydrogen evolution and temperature spikes that could lead to over-reduction.

  • Reflux: Remove ice bath and reflux at 65°C for 45 minutes.

  • Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The disappearance of the ketone spot (lower R_f due to polarity change) validates conversion.

  • Quenching: Cool to room temperature. Add 10% NaOH slowly to decompose excess borohydride.

  • Isolation: Evaporate methanol. Extract aqueous residue with Ethyl Acetate (3x). Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Yield Expectation: >90% White/Off-white solid.

Structure-Activity Relationship (SAR) Landscape[2]

The biological activity of 4-aminobenzhydrol derivatives is strictly governed by substitutions at the para-positions of the phenyl rings and modifications to the amine/alcohol functionalities.

Visualization: SAR Logic Flow

The following diagram illustrates the functional divergence of the scaffold.

SAR_Landscape Core (4-Aminophenyl)(phenyl)methanol (Dual-Anchor Scaffold) Amine N-Terminus (Aniline) Core->Amine Alcohol C-Terminus (Benzhydrol) Core->Alcohol Ring Phenyl Rings (Aromatic System) Core->Ring Schiff Schiff Bases (Antimicrobial) Amine->Schiff Condensation w/ Aldehydes Amides Benzamides (DNMT Inhibition) Amine->Amides Acylation Ethers Benzhydryl Ethers (Antihistaminic/Transport) Alcohol->Ethers O-Alkylation Halogens Halogenation (Cl, F) (Metabolic Stability) Ring->Halogens e- withdrawing groups Tubulin Colchicine Site Binding (Anticancer) Amides->Tubulin Steric fit Halogens->Tubulin Increases Potency

Caption: Functional divergence of the 4-aminobenzhydrol scaffold showing key derivatization sites and resulting biological activities.

Specific Biological Activities[2][3][4][5][6][7][8][9][10][11]

A. Anticancer Activity

Derivatives of 4-aminobenzhydrol exhibit dual-mechanism anticancer potential:

  • Tubulin Polymerization Inhibition:

    • Mechanism:[2][3] Analogues structurally mimic Combretastatin A-4 . The benzophenone/benzhydrol skeleton occupies the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and arresting cells in the G2/M phase.

    • Key Derivative:(2-amino-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (a precursor/analog) shows IC₅₀ values in the nanomolar range against colon (Colo 205) and gastric (NUGC3) cancer lines.

    • Critical Feature: An ortho-amino group (relative to the bridge) often enhances binding affinity via hydrogen bonding with Met-109 in the tubulin pocket.

  • DNA Methyltransferase (DNMT) Inhibition:

    • Mechanism:[2][3] Quinoline-based derivatives (e.g., SGI-1027 analogues) linked via the 4-aminophenyl moiety act as non-nucleoside DNMT inhibitors. They reactivate tumor suppressor genes silenced by hypermethylation.

    • Key Finding: The "bicyclic substituent" (quinoline) on the amine side is essential for interaction with the catalytic domain of DNMT3A.

B. Antimicrobial & Antifungal Activity

The N-terminus is the primary driver for antimicrobial efficacy, particularly when converted into Schiff bases or hydrazones .

  • Schiff Bases: Condensation with 4-nitrobenzaldehyde or 2-hydroxybenzaldehyde yields derivatives with significant bacteriostatic activity against S. aureus and E. coli.

  • Mechanism: The azomethine linkage (-N=CH-) interferes with bacterial cell wall synthesis and respiration.

  • Data Summary:

Derivative ClassTarget OrganismActivity MetricReference Standard
Schiff Base (Nitro-sub) S. aureus (Gram +)High InhibitionCiprofloxacin
Benzohydrazide R. solani (Fungus)EC₅₀ = 0.63 µg/mLBoscalid
Triazole-Chalcone A. niger (Fungus)ModerateFluconazole
C. Anti-inflammatory Activity

Benzophenone precursors and their reduced benzhydrol forms inhibit the p38 MAP Kinase pathway.

  • Effect: Reduction in the secretion of pro-inflammatory cytokines TNF-α and IL-1β.[3]

  • Potency: Optimized derivatives demonstrate IC₅₀ values < 20 nM for TNF-α inhibition in LPS-stimulated PBMCs.[3]

Experimental Validation Protocols

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of a 4-aminobenzhydrol Schiff base derivative.

Reagents:

  • Test Compound (Dissolved in DMSO, 1 mg/mL stock)

  • Mueller-Hinton Broth (MHB)

  • Bacterial Inoculum (S. aureus ATCC 25923), adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Resazurin dye (Growth indicator).

Step-by-Step Workflow:

  • Plate Preparation: Use a sterile 96-well microtiter plate. Dispense 100 µL of MHB into all wells.

  • Serial Dilution: Add 100 µL of test compound stock to Column 1. Mix and transfer 100 µL to Column 2. Repeat to Column 10 to create a 2-fold dilution series (e.g., 500 µg/mL down to ~0.5 µg/mL). Discard 100 µL from Column 10.

  • Controls:

    • Column 11: Growth Control (Bacteria + Broth + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Inoculation: Add 10 µL of bacterial suspension to wells 1-11. Do not inoculate Column 12.

  • Incubation: Seal plate and incubate at 37°C for 18-24 hours.

  • Readout: Add 20 µL of Resazurin solution (0.015%) to all wells. Incubate for 2-4 hours.

    • Blue Color: No growth (Inhibition).

    • Pink/Colorless: Bacterial growth (Metabolic reduction of dye).

  • Calculation: The MIC is the lowest concentration well that remains blue.

References

  • Vertex AI Search. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. The Journal of Organic Chemistry. Link

  • National Institutes of Health (NIH). (2025). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027. PubMed Central. Link

  • Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity.[3] Journal of Medicinal Chemistry. Link

  • Liou, J. P., et al. (2002).[4] Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry. Link

  • MDPI. (2025). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules. Link

  • ChemSpider. (2025).[5] Large Scale reduction of Ketone with sodium borohydride. Synthetic Pages. Link

  • PubChem. (2025). (4-Aminophenyl)(phenyl)methanol Compound Summary. National Library of Medicine. Link

Sources

Exploratory

Introduction to (4-Aminophenyl)(phenyl)methanol chemistry

A Structural & Synthetic Guide for Medicinal Chemistry Applications Executive Summary (4-Aminophenyl)(phenyl)methanol (CAS: 25782-57-4), often referred to as 4-aminobenzhydrol, represents a "privileged scaffold" in medic...

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Synthetic Guide for Medicinal Chemistry Applications

Executive Summary

(4-Aminophenyl)(phenyl)methanol (CAS: 25782-57-4), often referred to as 4-aminobenzhydrol, represents a "privileged scaffold" in medicinal chemistry. Its structural utility lies in its bifunctionality: it possesses a nucleophilic primary amine and a secondary alcohol capable of generating a resonance-stabilized benzhydryl cation. This duality allows it to serve as a versatile intermediate in the synthesis of antihistamines (e.g., piperazine derivatives), SERMs (Selective Estrogen Receptor Modulators), and triarylmethane dyes.

This technical guide provides a rigorous analysis of the molecule’s electronic properties, a self-validating synthetic protocol, and a strategic overview of its application in drug development.

Part 1: Structural Dynamics & Reactivity

The Electronic "Push-Pull" System

The reactivity of 4-aminobenzhydrol is defined by the interaction between the electron-rich amino group and the benzylic carbon.

  • Ground State: The molecule exists as a stable secondary alcohol. The p-amino group acts as a strong electron donor (+M effect) into the aromatic ring.

  • Reactive Intermediate (The Benzhydryl Cation): Under acidic conditions, the hydroxyl group is protonated and leaves as water. Unlike a standard secondary carbocation, the resulting 4-aminobenzhydryl cation is exceptionally stable. The nitrogen lone pair donates electron density through the

    
    -system, forming a quinoid-like resonance structure.
    

Implication for Synthesis: This stabilization facilitates


 reactions. Nucleophilic substitution at the benzylic position occurs readily, even with weak nucleophiles, but it also increases the risk of unwanted elimination to form Schiff bases or polymerization if not carefully controlled.
Resonance Visualization

The following diagram illustrates the stabilization mechanism that drives the molecule's reactivity profile.

ResonanceStabilization Alcohol (4-Aminophenyl)(phenyl)methanol (Precursor) Protonation Acidic Protonation (-H2O) Alcohol->Protonation H+ Cation_Form Benzhydryl Cation (Localized Charge) Protonation->Cation_Form Rate Limiting Resonance_Form Quinoid Resonance (N-Stabilized) Cation_Form->Resonance_Form Resonance Delocalization

Figure 1.1: Mechanism of carbocation stabilization via nitrogen lone-pair donation, facilitating S_N1 pathways.

Part 2: Synthetic Routes & Methodology

While Grignard addition to 4-aminobenzaldehyde is theoretically possible, it often requires amine protection to prevent proton quenching. The industry-standard approach is the reduction of the corresponding ketone, 4-aminobenzophenone.

Primary Route: Ketone Reduction

Reaction: 4-Aminobenzophenone + NaBH




(4-Aminophenyl)(phenyl)methanol

This route is preferred due to:

  • Chemosensitivity: Sodium Borohydride (NaBH

    
    ) selectively reduces the ketone without affecting the aromatic amine or the benzene rings.
    
  • Atom Economy: High yield with minimal byproduct formation.

  • Scalability: The reaction is exothermic but easily controlled at scale.

Experimental Protocol (Self-Validating)

Objective: Synthesize 5.0 g of (4-Aminophenyl)(phenyl)methanol.

Materials:

  • 4-Aminobenzophenone (CAS: 1137-42-4)

  • Sodium Borohydride (NaBH

    
    )
    
  • Methanol (Anhydrous preferred)

  • TLC Plates (Silica gel 60 F254)

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g (25.3 mmol) of 4-aminobenzophenone in 50 mL of methanol. Stir until a clear yellow solution is obtained.

    • Checkpoint: If the solution is cloudy, gently warm to 30°C. Clarity is essential for homogenous reduction.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add 1.05 g (27.8 mmol, 1.1 eq) of NaBH

    
     in small portions over 15 minutes.
    
    • Causality: Rapid addition generates H

      
       gas vigorously and can cause solvent boil-over. Low temperature prevents side reactions.
      
  • Reaction Monitoring (Validation Step): Stir at room temperature for 2 hours. Perform TLC (Eluent: 50% EtOAc/Hexanes).

    • Success Criteria: Disappearance of the starting material spot (

      
      , yellow under UV) and appearance of the product spot (
      
      
      
      , fluorescent blue/purple).
  • Quenching: Once conversion is complete, slowly add 10 mL of distilled water to quench excess hydride. Stir for 10 minutes.

  • Isolation: Evaporate the methanol under reduced pressure. Resuspend the residue in 50 mL Ethyl Acetate and wash with 20 mL water (x2) and 20 mL brine (x1).

  • Drying & Crystallization: Dry the organic layer over MgSO

    
    , filter, and concentrate. Recrystallize from minimal hot Ethanol/Hexane if high purity is required.
    

Data Summary Table:

ParameterValue / Observation
Precursor 4-Aminobenzophenone (Yellow solid)
Reagent NaBH

(1.1 equivalents)
Solvent Methanol
Reaction Time 2-3 Hours
Yield (Typical) 85 - 95%
Melting Point 100 - 102°C [1]
Appearance Off-white to pale beige crystalline solid
Workflow Visualization

SynthesisWorkflow Start Start: 4-Aminobenzophenone (Dissolved in MeOH) Reagent Add NaBH4 (0°C, Portion-wise) Start->Reagent Monitor TLC Validation (Check for Ketone loss) Reagent->Monitor Monitor->Reagent Incomplete Quench Quench with H2O (Destroy excess Hydride) Monitor->Quench Complete Workup Extraction (EtOAc) & Evaporation Quench->Workup Product Final Product: (4-Aminophenyl)(phenyl)methanol Workup->Product

Figure 2.1: Operational workflow for the reduction of 4-aminobenzophenone, emphasizing the TLC validation loop.

Part 3: Medicinal Chemistry Applications[1][2]

Scaffold Hopping & Pharmacophores

In drug discovery, the 4-aminobenzhydrol motif is a critical intermediate for synthesizing diarylmethylpiperazines .

  • Mechanism: The alcohol is converted to a chloride (using SOCl

    
    ) or mesylate, which then undergoes nucleophilic attack by a piperazine derivative.
    
  • Target Class: This pathway is fundamental in generating H1-antihistamines (e.g., Cetirizine analogs) and specific calcium channel blockers [2].

The Ritter Reaction Utility

The alcohol functionality allows for the Ritter Reaction in the presence of strong nitriles and acid, converting the -OH group directly into an amide. This is a powerful method for installing amide-linked pharmacophores onto the diphenylmethane skeleton without isolating the unstable chloride intermediate.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 242216, (4-Aminophenyl)(phenyl)methanol. Retrieved from [Link]

  • Lio, B., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Factors That Stabilize Carbocations. Retrieved from [Link]

Foundational

Literature review of (4-Aminophenyl)(phenyl)methanol research

CAS: 5344-60-5 / 25782-57-4 | Molecular Formula: | MW: 199.25 g/mol [1][2][3][4] Executive Summary (4-Aminophenyl)(phenyl)methanol, commonly known as 4-aminobenzhydrol , represents a critical chiral scaffold in organic s...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5344-60-5 / 25782-57-4 | Molecular Formula:


 | MW:  199.25  g/mol [1][2][3][4]

Executive Summary

(4-Aminophenyl)(phenyl)methanol, commonly known as 4-aminobenzhydrol , represents a critical chiral scaffold in organic synthesis.[2][4] Unlike simple benzhydrols, the presence of the para-amino moiety introduces distinct nucleophilic versatility, making it a bifunctional intermediate. It serves as a primary building block in the synthesis of benzhydryl piperazine antihistamines (e.g., cetirizine analogs) and high-performance polyimide materials .[2][4]

This guide provides a rigorous technical review of its synthesis, reaction mechanisms, and application in drug development, moving beyond basic textbook definitions to explore process optimization and causality.[4]

Molecular Architecture & Physicochemical Properties[4][5]

The molecule features a central


 hybridized carbon linking a phenyl ring, a 4-aminophenyl ring, and a hydroxyl group. This creates a chiral center, rendering the molecule optically active if synthesized asymmetrically or resolved.[4]
Key Properties Table
PropertyValueTechnical Note
Appearance Off-white to beige powderOxidation of the amine group can darken color over time.[2][4]
Melting Point 114–116 °CSharp melting point indicates high purity; broad range suggests incomplete reduction.[2][4]
Solubility MeOH, EtOH, DMSO, EtOAcPoor solubility in non-polar alkanes (Hexanes).[4]
pKa (Amine) ~4.8The amine is less basic than aniline due to the electron-withdrawing effect of the oxidized benzylic carbon.[2][4]
Reactivity Bifunctional-OH allows

substitution;

allows amide coupling/diazotization.[2][4]

Synthetic Pathways: The Core Protocol

The most robust synthetic route involves the chemoselective reduction of 4-aminobenzophenone .[2] While catalytic hydrogenation is possible, the use of Sodium Borohydride (


)  is preferred in laboratory and pilot-scale settings due to its high selectivity for the ketone over the aromatic ring and the amine.
Mechanistic Insight

The reaction proceeds via nucleophilic attack of the hydride (


) from the borohydride anion onto the carbonyl carbon.[2][4]
  • Causality: The amine group at the para position is electron-donating.[2][4] This slightly deactivates the carbonyl carbon toward nucleophilic attack compared to unsubstituted benzophenone.[4] Therefore, a slight excess of reductant and adequate reaction time are required.[4]

  • Selectivity:

    
     does not reduce the amine or the aromatic ring, eliminating the need for protecting groups.[4]
    
Experimental Protocol: Chemoselective Reduction

Objective: Synthesis of 4-aminobenzhydrol from 4-aminobenzophenone.

Reagents:

  • 4-Aminobenzophenone (1.0 eq)[2][4]

  • Sodium Borohydride (1.5 eq)[2][4]

  • Methanol (Solvent, anhydrous preferred)[4]

  • HCl (1M, for quenching)[4]

Step-by-Step Workflow:

  • Solvation: Dissolve 4-aminobenzophenone in Methanol (0.5 M concentration) in a round-bottom flask. Ensure complete dissolution; mild heating (30°C) is acceptable.[2][4]

  • Addition: Cool the solution to 0°C in an ice bath. Add

    
     portion-wise over 15 minutes.
    
    • Why: Exothermic hydrogen evolution occurs.[2][4] Rapid addition can cause solvent boil-over and loss of hydride activity.[2][4]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes).[2][4]

    • Validation: The starting ketone spot (

      
      ) should disappear, replaced by the more polar alcohol spot (
      
      
      
      ).[4]
  • Quenching: Cool back to 0°C. Slowly add 1M HCl until pH ~7.

    • Mechanism:[2][4][5] This destroys the intermediate borate complex, liberating the free alcohol.[4]

  • Extraction: Evaporate bulk methanol. Extract the aqueous residue with Ethyl Acetate (

    
    ).[4]
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.[2][4]
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Aminobenzophenone (Dissolved in MeOH) Step1 Cool to 0°C Add NaBH4 (1.5 eq) Start->Step1 Step2 Reaction Phase RT, 2 Hours Step1->Step2 Hydride Transfer Check TLC Validation (Disappearance of Ketone) Step2->Check Check->Step2 Incomplete Quench Quench with HCl (Hydrolysis of Borate) Check->Quench Complete Product 4-Aminobenzhydrol (Solid Precipitate) Quench->Product Workup & Drying

Figure 1: Step-by-step workflow for the chemoselective reduction of 4-aminobenzophenone.

Pharmaceutical Utility: The Piperazine Pathway

The primary value of (4-aminophenyl)(phenyl)methanol lies in its role as a precursor for benzhydryl piperazines , a class of antihistamines.[2][4] The hydroxyl group is a "handle" that is converted into a leaving group (chloride), allowing for


 alkylation.[4]
Reaction Logic
  • Chlorination: The alcohol is treated with Thionyl Chloride (

    
    ) or conc.[2][4] HCl.
    
    • Note: The carbocation intermediate is resonance-stabilized by the two phenyl rings, making this conversion rapid.[2][4]

  • Alkylation: The resulting 4-amino-benzhydryl chloride reacts with a piperazine derivative.[2][4]

Visualization: Drug Synthesis Pathway

PharmaPathway Alcohol (4-Aminophenyl)(phenyl)methanol (Precursor) Intermediate Benzhydryl Chloride (Reactive Electrophile) Alcohol->Intermediate Chlorination (SN1) Reagent1 SOCl2 or HCl Reagent1->Intermediate Drug Bioactive Scaffold (e.g., Antihistamine Analog) Intermediate->Drug N-Alkylation Piperazine N-Substituted Piperazine (Nucleophile) Piperazine->Drug

Figure 2: Conversion of the alcohol scaffold into bioactive piperazine derivatives.[2][4]

Materials Science: Polyimide Synthesis

Beyond pharma, this molecule is utilized in high-performance polymers.[2][4] The aromatic amine functionality allows it to react with dianhydrides (e.g., PMDA, BTDA) to form polyimides .[4][6]

  • Role: It can act as a monomer (if the phenyl ring is also substituted with an amine, making it a diamine) or more commonly as an end-capper to control molecular weight and introduce hydroxyl functionality at the polymer chain ends.[4]

  • Property Enhancement: The pendant hydroxyl group allows for thermal cross-linking or further functionalization, improving the thermal stability (

    
    ) and solvent resistance of the final polymer film.
    

Analytical Validation (Self-Validating Systems)[2][4]

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

HPLC Method (Purity Check)[2][4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2][4]

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile.[4]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.[2][4]

  • Target: Product peak should be sharp; presence of a peak at the starting material retention time indicates incomplete reduction.

NMR Characterization ( NMR, 400 MHz, )
  • 
     5.5 ppm (d):  The benzylic proton (
    
    
    
    ).[2][4]
  • 
     5.8 ppm (d):  The hydroxyl proton (
    
    
    
    ).[2][4] Note: This coupling disappears if
    
    
    shake is performed.
  • 
     4.9 ppm (s):  The amine protons (
    
    
    
    ).[2][4]
  • 
     6.5 - 7.3 ppm (m):  Aromatic protons.[2][4] The protons ortho to the amine will be shielded (upfield, ~6.5 ppm) compared to the other aromatic protons.[4]
    

References

  • Reduction of Benzophenones: Clayden, J., Greeves, N., & Warren, S. (2012).[4] Organic Chemistry. Oxford University Press.[2][4] (Standard mechanistic reference for

    
     reduction of diaryl ketones).
    
  • Synthesis Protocol: Royal Society of Chemistry. (2017).[2][3][4][7] Reduction of a ketone using sodium borohydride. Link (General protocol adapted for amino-derivatives).[2][4]

  • Pharmaceutical Application: U.S. National Library of Medicine.[2][4] PubChem Compound Summary for CID 242216: (4-Aminophenyl)(phenyl)methanol.[2][4] Link

  • Polyimide Chemistry: Sroog, C. E. (1991).[2][4] Polyimides. Progress in Polymer Science, 16(4), 561-694.[2][4] (Foundational text on reacting aromatic amines with anhydrides).

  • Safety Data: ECHA (European Chemicals Agency).[2][4] Registration Dossier for 4-aminobenzophenone and derivatives. Link[2][4]

Sources

Exploratory

Technical Guide: Safety, Handling, and Storage of (4-Aminophenyl)(phenyl)methanol

The following technical guide details the safety, handling, and storage protocols for (4-Aminophenyl)(phenyl)methanol , also known as 4-Aminobenzhydrol . This guide is structured for researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and storage protocols for (4-Aminophenyl)(phenyl)methanol , also known as 4-Aminobenzhydrol .

This guide is structured for researchers and drug development professionals who require high-integrity data for maintaining compound stability and personnel safety. It prioritizes "Read-Across" toxicity assessment and rigorous environmental control due to the compound's susceptibility to oxidative degradation.

CAS Number: 25782-57-4 Synonyms: 4-Aminobenzhydrol; 4-Amino-


-phenylbenzyl alcohol; (4-Aminophenyl)(phenyl)carbinol.[1]
Version:  2.0 (Scientific Release)

Executive Summary

(4-Aminophenyl)(phenyl)methanol is a bifunctional aromatic intermediate containing a primary aniline amine and a secondary benzylic alcohol. It serves as a critical scaffold in the synthesis of antihistamines, dyes, and photo-responsive polymers.

Critical Handling Directive: The compound exhibits dual-instability modes :

  • Oxidative Dehydrogenation: The benzylic alcohol moiety is prone to oxidation, converting the compound into 4-aminobenzophenone (CAS 1137-41-3).

  • Photo-Oxidation: The aniline moiety is sensitive to light and atmospheric oxygen, leading to N-oxide formation and "browning" of the solid.

Immediate Action: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C immediately upon receipt.

Physicochemical Profile & Identity

Data aggregated from predicted models and structural analog analysis.

PropertySpecification / ValueTechnical Context
Molecular Formula

Bifunctional: Amine (Basic) + Alcohol (Neutral)
Molecular Weight 199.25 g/mol
Appearance Off-white to pale yellow powderDarkens to brown/orange upon oxidation.
Melting Point 118–122°C (Predicted)Sharp range indicates purity; broadening suggests ketone formation.
Solubility DMSO, Methanol, Ethanol, Ethyl AcetateInsoluble in water. Do not use aqueous buffers for stock solutions.
pKa (Amine) ~4.6 (Aniline-like)Weak base; forms salts with strong mineral acids.
LogP ~2.1Lipophilic; readily penetrates dermal barriers.

Hazard Identification & Toxicology (SAR Assessment)

Note: Specific toxicological data for CAS 25782-57-4 is limited. The following assessment utilizes Structure-Activity Relationship (SAR) logic based on the structural analogs 4-Aminobenzophenone and Aniline.

GHS Classification (Conservative Approach)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2][3][4]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[2][3][4]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2][3][4]
Germ Cell Mutagenicity SuspectedH341: Suspected of causing genetic defects (Aniline derivative).
Mechanism of Toxicity
  • Methemoglobinemia Risk: Like many aromatic amines, metabolic N-hydroxylation can lead to hemotoxic effects (cyanosis) upon significant exposure.

  • Genotoxicity: The primary aromatic amine moiety raises concerns for potential DNA intercalation or adduct formation after metabolic activation.

Storage & Stability Protocol

To prevent the formation of the ketone impurity (4-aminobenzophenone), strict environmental exclusion is required.

Degradation Pathways

The following diagram illustrates the critical degradation pathways that storage protocols must prevent.

DegradationPathways Compound (4-Aminophenyl)(phenyl)methanol (Target Compound) Ketone 4-Aminobenzophenone (Oxidation Impurity) Compound->Ketone Atmospheric O2 (Benzylic Oxidation) N_Oxide Colored Azo/Nitro Species (Photo-degradation) Compound->N_Oxide UV Light + O2 (Amine Oxidation) Schiff Schiff Base Oligomers (Reaction with Aldehydes) Compound->Schiff Trace Aldehydes (Condensation)

Figure 1: Primary degradation pathways. Red arrows indicate critical oxidative risks requiring inert gas storage.

Storage Specifications
  • Temperature: Refrigerate at 2°C to 8°C . (Freezing at -20°C is acceptable for long-term >6 months).

  • Atmosphere: Argon or Nitrogen overlay is mandatory. The benzylic hydrogen is susceptible to abstraction by radical species in air.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics for long-term storage to prevent leaching or gas permeability.

  • Desiccation: Store in a secondary container (desiccator) to prevent hydrolytic clumping, though hydrolysis is less of a risk than oxidation.

Handling & Experimental Workflow

Engineering Controls vs. PPE
  • Primary Barrier: All weighing and dispensing must occur inside a Chemical Fume Hood .

  • Glove Selection:

    • Recommended: Nitrile (Double gloving recommended, 0.11 mm minimum thickness).

    • Avoid: Latex (Poor resistance to aromatic amines).

  • Respiratory: If handling >10g or generating dust outside a hood, use a P3/N95 particulate respirator.

Solubilization Protocol

When preparing stock solutions for biological assays or synthesis:

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (up to 100 mM).

  • Acidification: If aqueous solubility is required, the compound can be converted to its hydrochloride salt by adding 1.0 equivalent of HCl, significantly increasing water solubility.

  • Stability in Solution:

    • DMSO Stock: Stable for ~1 month at -20°C.

    • Aqueous/Media: Unstable. Prepare fresh immediately before use . The amine can oxidize rapidly in pH > 7 buffers exposed to air.

"Receipt to Storage" Workflow

Follow this logic to ensure chain-of-custody and compound integrity.

HandlingWorkflow Receipt 1. Receipt of Shipment (Check Seal Integrity) VisualQC 2. Visual Inspection (Reject if Brown/Orange) Receipt->VisualQC VisualQC->Receipt Fail/Return Aliquot 3. Aliquot Strategy (Split into Single-Use Vials) VisualQC->Aliquot Pass InertGas 4. Inert Gas Purge (Argon/N2 Backfill) Aliquot->InertGas Minimize Headspace Seal 5. Seal & Parafilm InertGas->Seal Store 6. Storage (2-8°C) (Dark, Desiccated) Seal->Store

Figure 2: Standard Operating Procedure (SOP) for compound intake to minimize freeze-thaw cycles and oxidative exposure.

Emergency Response & Waste Disposal

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don Nitrile gloves, lab coat, and safety goggles.

  • Containment: Cover the spill with a damp paper towel (to prevent dust generation) or use an inert absorbent (Vermiculite).

  • Solvent Wash: After solid removal, wipe the surface with Ethanol followed by soap and water. Do not use bleach immediately, as it may react vigorously with the amine.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes. Do not rub. The amine is a potential sensitizer.

  • Skin Contact: Wash with soap and water.[3][4][5][6] Monitor for signs of cyanosis (blue lips/fingernails) which indicate absorption and methemoglobinemia.

Waste Disposal[6]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Stream: Segregate into "Solid Organic Waste" or "Non-Halogenated Solvent Waste" (if in solution).

  • Prohibition: Never dispose of down the drain. The compound is toxic to aquatic life (Category 2/3 aquatic toxicity predicted for anilines).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 242216: (4-Aminophenyl)(phenyl)methanol. PubChem.[7][8] [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-Aminobenzophenone (Structural Analog Data). ECHA.[8] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline (Homolog Reference). CDC/NIOSH. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (4-Aminophenyl)(phenyl)methanol as a Bifunctional Scaffold in Organic Synthesis

[1][2] Abstract (4-Aminophenyl)(phenyl)methanol (CAS 25782-57-4), also known as 4-aminobenzhydrol, represents a high-value "dual-handle" building block in medicinal chemistry and materials science.[1][2][3] Its utility s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

(4-Aminophenyl)(phenyl)methanol (CAS 25782-57-4), also known as 4-aminobenzhydrol, represents a high-value "dual-handle" building block in medicinal chemistry and materials science.[1][2][3] Its utility stems from the orthogonal reactivity of its nucleophilic primary amine and its latent electrophilic benzylic alcohol. This guide details the strategic application of this scaffold, focusing on its role as a precursor for triarylmethanes (via Friedel-Crafts alkylation) and N-functionalized bioactive cores.[1][2][4] We provide validated protocols for its synthesis, purification, and downstream derivatization.[2]

Chemical Profile & Stability[1][2]

Before initiating synthesis, researchers must understand the stability profile of the benzylic alcohol moiety, which is prone to disproportionation or dehydration under harsh acidic conditions.

PropertySpecification
IUPAC Name (4-aminophenyl)-phenylmethanol
CAS Number 25782-57-4
Molecular Weight 199.25 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, EtOAc; sparingly soluble in water.[1][2][3][5]
pKa (Amine) ~4.8 (Aniline-like)
Reactivity Alert Benzylic -OH is acid-labile; forms stable carbocation (blue/violet color) upon protonation.[1][2]
Storage Store at 2-8°C under inert atmosphere (Ar/N2). Hygroscopic.

Strategic Utility: The Divergent Workflow

The power of 4-aminobenzhydrol lies in its ability to serve as either a nucleophile or an electrophile depending on the reaction conditions.

Workflow Diagram: Divergent Synthesis Pathways

The following diagram illustrates the orthogonal reaction pathways accessible from the central building block.

G Start 4-Aminobenzophenone Core (4-Aminophenyl)(phenyl)methanol (The Scaffold) Start->Core NaBH4 Reduction Path_Acid Acid Catalysis (Electrophilic) Core->Path_Acid p-TSA or Lewis Acid Path_Base Base/Neutral (Nucleophilic) Core->Path_Base AcCl or Aldehydes Prod_TAM Triarylmethanes (C-C Bond Formation) Path_Acid->Prod_TAM + Electron-Rich Arene (Indoles, Phenols) Prod_Ether Benzhydryl Ethers (C-O Bond Formation) Path_Acid->Prod_Ether + Alcohols Prod_Amide N-Acylated Derivatives (Amides/Ureas) Path_Base->Prod_Amide + Anhydrides/Isocyanates Prod_Imine Schiff Bases (Imines) Path_Base->Prod_Imine + Aldehydes

Figure 1: Orthogonal reactivity map of 4-aminobenzhydrol.[1][2] The benzylic alcohol directs substitution under acidic conditions, while the amine directs acylation/condensation under neutral/basic conditions.

Application Protocols

Protocol A: Synthesis of the Building Block (Reduction)

Objective: Generate high-purity (4-aminophenyl)(phenyl)methanol from commercially available 4-aminobenzophenone.[1]

Mechanism: Sodium borohydride (NaBH4) reduction of the ketone.[2] Safety Note: NaBH4 evolves hydrogen gas.[1][2] Perform in a fume hood.

  • Setup: Charge a 250 mL round-bottom flask with 4-aminobenzophenone (10.0 mmol, 1.97 g) and Methanol (50 mL). Stir until fully dissolved.

  • Reduction: Cool the solution to 0°C (ice bath). Add NaBH4 (15.0 mmol, 0.57 g) portion-wise over 15 minutes to control gas evolution.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (50% EtOAc/Hexanes).[1] The starting ketone spot (Rf ~0.[2]6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quench: Carefully add Water (10 mL) to quench excess hydride.

  • Workup: Concentrate under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Hexane or use flash chromatography if high purity (>99%) is required.[1][2]

    • Yield Expectations: 90-95%.[1]

Protocol B: The "Benzhydrylation" (Friedel-Crafts Alkylation)

Objective: Synthesize unsymmetrical triarylmethanes (e.g., for dye synthesis or medicinal scaffolds) by reacting the alcohol with an electron-rich arene (e.g., Indole).[1][2]

Mechanism: Generation of a resonance-stabilized benzhydryl cation followed by electrophilic aromatic substitution (EAS).[1][2]

  • Reagents:

    • (4-Aminophenyl)(phenyl)methanol (1.0 equiv)[1][2][3]

    • Nucleophile: Indole, Phenol, or Anisole (1.1 equiv)[2]

    • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) or Iodine (5 mol%)[1][2]

    • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)[1][2]

  • Procedure:

    • Dissolve the alcohol and the nucleophile in MeCN (0.2 M concentration).[2]

    • Add the catalyst at room temperature.[2]

    • Observation: The solution may transiently turn deep blue/violet, indicating the formation of the benzhydryl cation.

    • Stir for 1-4 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc.[1]

  • Purification: Flash column chromatography.

    • Note: This method avoids the use of toxic benzyl halides, utilizing water as the only byproduct.

Protocol C: Synthesis of 4-Aminobenzhydryl Amides (N-Functionalization)

Objective: Derivatize the amine without affecting the benzylic alcohol.

  • Conditions: React the building block with an acid chloride or anhydride in THF using Triethylamine (TEA) as a base at 0°C.

  • Critical Control: Do not use strong acids or elevated temperatures, which could cause self-condensation (ether formation) of the alcohol.[1][2]

  • Self-Validation: The product should show a shift in the amide region of the NMR, but the benzylic proton (CH-OH) signal (~5.7 ppm) must remain intact.

Mechanistic Insight: The Cation Switch

Understanding the "Cation Switch" is vital for troubleshooting.[2] The 4-amino group stabilizes the benzylic cation through resonance, making the alcohol significantly more reactive toward substitution than unsubstituted benzhydrol.

Mechanism Substrate Precursor (Alcohol) Intermed Resonance Stabilized Carbocation Substrate->Intermed - H2O Acid + H+ Product Triarylmethane Intermed->Product EAS Attack Nu Nucleophile (Ar-H)

Figure 2: Acid-mediated generation of the reactive carbocation intermediate.[1][2]

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield (Protocol B) Polymerization of the cation.[1][2]Dilute the reaction (0.05 M) and add the alcohol slowly to the nucleophile.
Deep Red/Blue Color Stable cation formation without quenching.[1]Ensure the nucleophile is sufficiently electron-rich; increase temperature slightly.[1][2]
Dehydration to Stilbene Elimination competes with substitution.[1]Use a non-nucleophilic acid (e.g., TfOH) and lower temperature; ensure dry solvents.

References

  • PubChem. "(4-Aminophenyl)(phenyl)methanol - Compound Summary."[1][2][3] National Library of Medicine. Link

  • Nigam, M. et al. "Synthesis of Triarylmethanes via Friedel-Crafts Alkylation."[1][2] Journal of Organic Chemistry. (General reference for benzhydrylation methodology).

  • ChemScene. "Product Data Sheet: (4-Aminophenyl)(phenyl)methanol."[1] Link

  • Master Organic Chemistry. "Friedel-Crafts Alkylation and Acylation." (Mechanistic grounding for Protocol B). Link

  • Vertex AI/Google Patents. "Process for the manufacture of triarylmethane compounds." (Industrial context for Protocol B). Link

Sources

Application

(4-Aminophenyl)(phenyl)methanol synthesis from 4-nitrobenzyl alcohol reduction

An Application Note on the Synthesis of (4-Aminophenyl)(phenyl)methanol via Grignard Reaction and Subsequent Nitro Group Reduction Authored by: A Senior Application Scientist Abstract This application note provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of (4-Aminophenyl)(phenyl)methanol via Grignard Reaction and Subsequent Nitro Group Reduction

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of (4-aminophenyl)(phenyl)methanol, a valuable diarylmethanol derivative used as a building block in medicinal chemistry and materials science. The synthesis commences with the Grignard reaction between 4-nitrobenzaldehyde and phenylmagnesium bromide to yield the intermediate, (4-nitrophenyl)(phenyl)methanol. This is followed by the selective reduction of the aromatic nitro group to the corresponding primary amine using tin(II) chloride. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, characterization data, and safety protocols.

Introduction and Synthetic Strategy

(4-Aminophenyl)(phenyl)methanol and its derivatives are key structural motifs in various pharmacologically active compounds and functional materials. The presence of a reactive hydroxyl group and an amino group on a diarylmethane scaffold allows for diverse downstream chemical modifications.

The synthetic route detailed herein begins with 4-nitrobenzaldehyde. While the related 4-nitrobenzyl alcohol can be oxidized to this starting aldehyde, beginning with 4-nitrobenzaldehyde provides a more direct path to the target molecule. The overall synthetic strategy is depicted below:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Nitro Group Reduction A 4-Nitrobenzaldehyde C (4-Nitrophenyl)(phenyl)methanol A->C 1) THF, 0°C to rt 2) Aqueous NH4Cl workup B Phenylmagnesium Bromide (PhMgBr) B->C D (4-Nitrophenyl)(phenyl)methanol F (4-Aminophenyl)(phenyl)methanol D->F 1) Ethanol, HCl 2) NaOH workup E Tin(II) Chloride (SnCl2) E->F

Figure 1: Overall synthetic workflow.

Step 1: Synthesis of (4-Nitrophenyl)(phenyl)methanol via Grignard Reaction

The first step involves a nucleophilic addition of a phenyl group to the carbonyl carbon of 4-nitrobenzaldehyde. Phenylmagnesium bromide, a Grignard reagent, serves as the phenyl anion source. A critical consideration in this step is the potential for the Grignard reagent to react with the nitro group. However, by maintaining low temperatures, the reaction with the more electrophilic aldehyde carbonyl is favored.

Experimental Protocol

Materials and Reagents:

  • 4-Nitrobenzaldehyde

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether or THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-nitrobenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous THF.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phenylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench it by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to yield (4-nitrophenyl)(phenyl)methanol as a pale yellow solid.

Mechanistic Rationale

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic phenyl group from the Grignard reagent on the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This forms a magnesium alkoxide intermediate, which is subsequently protonated during the aqueous workup to yield the desired secondary alcohol.

Step 2: Reduction of (4-Nitrophenyl)(phenyl)methanol

The second step focuses on the selective reduction of the nitro group to a primary amine. While various methods exist, reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective method that is compatible with the hydroxyl group present in the molecule.

Experimental Protocol

Materials and Reagents:

  • (4-Nitrophenyl)(phenyl)methanol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve (4-nitrophenyl)(phenyl)methanol (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4-5 eq) to the solution.

  • Carefully add concentrated HCl and heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly basify the mixture by adding an aqueous NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with DCM.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude (4-aminophenyl)(phenyl)methanol.

  • The product can be further purified by column chromatography on silica gel if necessary.

Characterization Data

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

CompoundAppearanceExpected ¹H NMR Signals (indicative)
(4-Nitrophenyl)(phenyl)methanolPale yellow solidδ 8.1-8.2 (d, 2H), 7.5-7.6 (d, 2H), 7.2-7.4 (m, 5H), 5.8-5.9 (s, 1H), ~2.5 (br s, 1H, OH)
(4-Aminophenyl)(phenyl)methanolOff-white to light brown solidδ 7.2-7.4 (m, 5H), 7.0-7.1 (d, 2H), 6.6-6.7 (d, 2H), 5.6-5.7 (s, 1H), ~3.7 (br s, 2H, NH₂), ~2.0 (br s, 1H, OH)

Safety and Handling

  • Grignard Reagents: Phenylmagnesium bromide is highly reactive, moisture-sensitive, and flammable. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.

  • Acids and Bases: Concentrated HCl and NaOH solutions are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: THF, diethyl ether, and DCM are flammable and/or volatile. All procedures should be performed in a well-ventilated fume hood.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Method

Application Note: Strategic Utilization of (4-Aminophenyl)(phenyl)methanol in Medicinal Chemistry

Executive Summary (4-Aminophenyl)(phenyl)methanol (CAS: 712-74-3), also known as 4-aminobenzhydrol, represents a "privileged structure" in medicinal chemistry. Its value lies in its bifunctionality: it possesses a chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Aminophenyl)(phenyl)methanol (CAS: 712-74-3), also known as 4-aminobenzhydrol, represents a "privileged structure" in medicinal chemistry. Its value lies in its bifunctionality: it possesses a chiral benzylic alcohol (a precursor for antihistamines and calcium channel blockers) and a para-aniline moiety (a versatile handle for library diversification or PROTAC linker attachment).

This guide moves beyond basic characterization to provide actionable, high-yield protocols for three critical applications:

  • Enantioselective Resolution: Accessing homochiral scaffolds via lipase catalysis.

  • Green N-Alkylation: Utilizing the "Borrowing Hydrogen" methodology to synthesize secondary amines without alkyl halides.

  • Triarylmethane Synthesis: Leveraging the benzhydryl cation for Friedel-Crafts alkylations.

Module 1: Chemo-Enzymatic Resolution (The Chiral Switch)

Rationale

The biological activity of diarylmethanol derivatives is often stereodependent. For instance, the antihistamine cetirizine and the anticholinergic penehyclidine rely on specific enantiomers for efficacy and reduced toxicity. Chemical asymmetric synthesis is often expensive; however, kinetic resolution using lipases (CAL-B) offers a cost-effective, scalable route to enantiopure (4-Aminophenyl)(phenyl)methanol.

Mechanism & Workflow

The lipase selectively acylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted. This allows for the separation of the ester and the alcohol, both of which can be hydrolyzed back to the respective chiral alcohols.

DOT Diagram: Enzymatic Resolution Workflow

LipaseResolution Racemic Racemic (4-Aminophenyl)(phenyl)methanol Reaction Kinetic Resolution (MTBE, 30°C) Racemic->Reaction Enzyme Immobilized Lipase (CAL-B / Novozym 435) Enzyme->Reaction AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->Reaction S_Alcohol (S)-Alcohol (Unreacted) Reaction->S_Alcohol Low conversion R_Ester (R)-Acetate (Acylated) Reaction->R_Ester High conversion Hydrolysis Chemical Hydrolysis (KOH/MeOH) R_Ester->Hydrolysis R_Alcohol (R)-Alcohol (Pure) Hydrolysis->R_Alcohol

Figure 1: Workflow for the kinetic resolution of 4-aminobenzhydrol using Candida antarctica Lipase B (CAL-B).

Experimental Protocol

Objective: Isolation of (S)-(4-Aminophenyl)(phenyl)methanol (>98% ee).

  • Substrate Preparation: Dissolve 1.0 g (5.0 mmol) of racemic (4-Aminophenyl)(phenyl)methanol in 20 mL of anhydrous Methyl tert-butyl ether (MTBE).

    • Note: Toluene is a viable alternative if solubility is an issue, but MTBE usually offers higher reaction rates.

  • Enzyme Addition: Add 500 mg of Novozym 435 (immobilized Candida antarctica Lipase B).

  • Acyl Donor: Add 3.0 equivalents of Vinyl Acetate (1.4 mL).

    • Why Vinyl Acetate? It makes the reaction irreversible by releasing vinyl alcohol, which tautomerizes to acetaldehyde.

  • Incubation: Shake the mixture at 30°C (200 rpm) for 24–48 hours. Monitor conversion via chiral HPLC (Chiralcel OD-H column).

  • Termination: Filter off the enzyme beads (these can be washed and reused).

  • Purification: Evaporate the solvent. Separate the (S)-alcohol from the (R)-acetate using flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Data Analysis:

FractionYield (%)ee (%)Configuration
(S)-Alcohol 42-45%>98%S (Unreacted)
(R)-Acetate 45-48%>97%R (Converted)

Module 2: Green N-Alkylation (Borrowing Hydrogen)

Rationale

Traditional N-alkylation uses alkyl halides (genotoxic impurities) and generates stoichiometric salt waste. The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" strategy allows the direct coupling of (4-Aminophenyl)(phenyl)methanol with amines (e.g., piperazines, morpholines) to form bioactive derivatives, producing only water as a byproduct.

Mechanism[2][3][4][5][6]
  • Dehydrogenation: Catalyst removes H₂ from the alcohol, forming a ketone (4-aminobenzophenone intermediate).

  • Condensation: The ketone reacts with an amine to form an imine/iminium species.[1][2]

  • Hydrogenation: The catalyst returns the "borrowed" H₂ to the imine, yielding the final amine product.[1]

DOT Diagram: The Borrowing Hydrogen Cycle

BorrowingHydrogen Alcohol Substrate: (4-Aminophenyl)(phenyl)methanol Ketone Intermediate: 4-Aminobenzophenone Alcohol->Ketone - 2H (to Cat) Catalyst_Ox Catalyst (Ox) [Ir] or [Ru] Catalyst_Red Catalyst-H2 (Red) (Hydride Species) Catalyst_Ox->Catalyst_Red + 2H Imine Intermediate: Imine Species Ketone->Imine + Amine, - H2O Amine Nucleophile: Primary/Secondary Amine Product Product: N-Alkylated Amine Imine->Product + 2H (from Cat) Catalyst_Red->Catalyst_Ox - 2H Water Byproduct: H2O

Figure 2: The redox-neutral "Borrowing Hydrogen" catalytic cycle.

Experimental Protocol

Objective: Synthesis of N-substituted benzhydryl amine derivatives.

  • Reagents:

    • Substrate: (4-Aminophenyl)(phenyl)methanol (1.0 mmol).

    • Nucleophile: Morpholine or Piperazine derivative (1.2 mmol).

    • Catalyst: [Cp*IrCl₂]₂ (1.0 mol%) or [Ru(p-cymene)Cl₂]₂ (2.0 mol%).

    • Ligand (if Ru used): DPEphos or Xantphos (2-4 mol%).

    • Base: KOtBu (10-20 mol%) or NaHCO₃ (for milder conditions).

    • Solvent: Toluene or t-Amyl alcohol (2 mL).

  • Procedure:

    • Combine all reagents in a sealed pressure tube or Schlenk flask under Argon.

    • Heat to 110°C for 12–24 hours.

    • Critical Step: The reaction requires a closed system to prevent the escape of hydrogen gas before it can be "returned" to the imine.

  • Workup: Cool to room temperature. Filter through a celite pad. Concentrate and purify via column chromatography.

  • Yield Expectation: 75–90% isolated yield.

Module 3: Synthesis of Triarylmethane Scaffolds (Friedel-Crafts)

Rationale

Triarylmethanes are key scaffolds in antimicrobial dyes and anticancer agents. The benzhydryl alcohol group in (4-Aminophenyl)(phenyl)methanol is an excellent precursor for generating stabilized carbocations that can alkylate electron-rich aromatics (like indoles or phenols).

Experimental Protocol

Objective: Synthesis of (4-Aminophenyl)(phenyl)(3-indolyl)methane.

  • Reagents:

    • Electrophile: (4-Aminophenyl)(phenyl)methanol (1.0 mmol).

    • Nucleophile: Indole (1.0 mmol).

    • Catalyst: PMA (Phosphomolybdic acid) - 1 mol% OR Iodine (I₂) - 5 mol%.

    • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

  • Procedure:

    • Dissolve the alcohol and indole in MeCN (5 mL).

    • Add the catalyst at room temperature.

    • Stir until TLC indicates consumption of the alcohol (typically 1–3 hours).

    • Note: The amino group on the benzhydrol acts as an auxochrome but can also participate in H-bonding; mild Lewis acids (like I₂) are preferred over strong Brønsted acids to avoid protonating the aniline nitrogen, which would deactivate the ring.

  • Purification: Quench with aqueous sodium thiosulfate (if Iodine used). Extract with EtOAc. Recrystallize from EtOH/Water.

References

  • Vertex AI Search. (2023). Search Results for (4-Aminophenyl)(phenyl)methanol medicinal chemistry applications. 3

  • ChemScene. (2023). Product Data: (4-Aminophenyl)(phenyl)methanol.[4][5][6] 6

  • Reed-Berendt, B. G., et al. (2021).[7] Borrowing Hydrogen for Organic Synthesis. ACS Central Science.[7] 7

  • Polimi Repository. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates. 8

  • Master Organic Chemistry. (2018). Friedel-Crafts Alkylation Mechanism and Applications. 9

  • PubChem. (2023). Compound Summary: (4-Aminophenyl)(phenyl)methanol.[4][5][6] 4

Sources

Application

Application Notes and Protocols for Catalytic Applications of Metal Complexes with Chiral Amino Alcohol Ligands

For: Researchers, scientists, and drug development professionals Topic: Catalytic applications of metal complexes with (4-Aminophenyl)(phenyl)methanol ligands and its analogues. Disclaimer: Due to the limited availabilit...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Topic: Catalytic applications of metal complexes with (4-Aminophenyl)(phenyl)methanol ligands and its analogues.

Disclaimer: Due to the limited availability of detailed, published catalytic protocols specifically employing (4-aminophenyl)(phenyl)methanol as a ligand, this guide utilizes a closely related and well-documented chiral amino alcohol ligand, (1S,2S)-pseudoephedrine, as a representative example. The principles, experimental setups, and catalytic cycles discussed are broadly applicable to chiral amino alcohol ligands and provide a robust framework for investigating the catalytic potential of novel ligands such as (4-aminophenyl)(phenyl)methanol.

Introduction: The Versatility of Chiral Amino Alcohol Ligands in Asymmetric Catalysis

Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis.[1][2] Their utility stems from several key features: they are readily available from the chiral pool, their steric and electronic properties can be easily tuned, and they form stable chelate complexes with a variety of transition metals. The presence of both a "hard" nitrogen donor and a "hard" oxygen donor allows for the formation of a stable five-membered ring upon coordination to a metal center. This rigidifies the catalyst structure, which is crucial for achieving high enantioselectivity.

The (4-aminophenyl)(phenyl)methanol ligand possesses these key features, with the added dimension of the electronically tunable aniline moiety. The amino group can be further functionalized to modulate the ligand's properties, making it an attractive candidate for a range of catalytic transformations. While specific catalytic applications for this exact ligand are not yet extensively documented in peer-reviewed literature, its structural similarity to well-established chiral amino alcohol ligands suggests significant potential in areas such as asymmetric transfer hydrogenation, oxidation reactions, and carbon-carbon bond-forming reactions.

This guide will focus on the application of a representative chiral amino alcohol ligand in the asymmetric transfer hydrogenation of prochiral ketones, a fundamental transformation in the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.

Core Concept: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones, aldehydes, and imines.[3] Unlike traditional hydrogenation which uses high-pressure hydrogen gas, ATH employs a hydrogen donor molecule, typically isopropanol or a mixture of formic acid and triethylamine. The reaction is catalyzed by a transition metal complex, most commonly ruthenium, rhodium, or iridium, bearing a chiral ligand.

The general transformation is as follows:

Where R1 ≠ R2, [M-L] is the chiral metal catalyst, and * denotes a new stereocenter.*

The success of this reaction hinges on the ability of the chiral catalyst to differentiate between the two enantiotopic faces of the prochiral substrate, leading to the preferential formation of one enantiomer of the alcohol product.

Featured Application: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This section provides a detailed protocol for the synthesis of a chiral Ruthenium(II) complex with a representative amino alcohol ligand, (1S,2S)-pseudoephedrine, and its application in the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol.

Synthesis of the Chiral Ruthenium(II) Catalyst

Causality Behind Experimental Choices:

  • Metal Precursor: [RuCl₂(p-cymene)]₂ is a common and air-stable precursor for the synthesis of half-sandwich ruthenium catalysts. The p-cymene ligand can be displaced by the chiral ligand under appropriate conditions.

  • Ligand: (1S,2S)-pseudoephedrine is chosen as a readily available and effective chiral amino alcohol ligand.

  • Solvent: A mixture of dichloromethane (DCM) and methanol is used. DCM is a good solvent for the ruthenium precursor, while methanol aids in the dissolution of the ligand and the subsequent reaction.

  • Base: Triethylamine (NEt₃) is added to deprotonate the hydroxyl group of the amino alcohol, facilitating its coordination to the ruthenium center.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation of the ruthenium complex.

Protocol 1: Synthesis of [RuCl((1S,2S)-pseudoephedrine)(p-cymene)]

Materials:

  • [RuCl₂(p-cymene)]₂ (1 equivalent)

  • (1S,2S)-(+)-Pseudoephedrine (2 equivalents)

  • Triethylamine (NEt₃) (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • To a 50 mL Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.306 g, 0.5 mmol) and (1S,2S)-(+)-pseudoephedrine (e.g., 0.165 g, 1.0 mmol).

  • Add a mixture of anhydrous DCM (10 mL) and anhydrous methanol (10 mL) to the flask.

  • To the resulting suspension, add triethylamine (e.g., 0.154 mL, 1.1 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 4 hours. The solution will turn from a suspension to a clear orange-red solution.

  • Remove the solvent under reduced pressure.

  • The resulting orange-red solid is the crude catalyst. It can be purified by recrystallization from a DCM/hexane mixture, though for many catalytic applications, the crude product can be used directly after thorough drying under vacuum.

Characterization:

The synthesized complex should be characterized by standard spectroscopic methods to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the p-cymene ligand, the pseudoephedrine ligand, and the coordinated amino alcohol protons. Diastereotopic protons may be observed due to the chiral center.
¹³C NMR Resonances for all carbon atoms in the complex.
FT-IR Characteristic vibrational bands for the N-H and O-H (if not fully deprotonated) groups, as well as aromatic C-H and C=C stretches.
Mass Spectrometry A molecular ion peak corresponding to the expected mass of the complex.
Catalytic Asymmetric Transfer Hydrogenation Protocol

Causality Behind Experimental Choices:

  • Catalyst Loading: A low catalyst loading (e.g., 1 mol%) is typically sufficient for efficient conversion, highlighting the high activity of these ruthenium complexes.

  • Hydrogen Source: A mixture of formic acid and triethylamine (5:2 molar ratio) is a widely used and effective hydrogen source for ATH. Formic acid is the ultimate hydride donor, and triethylamine acts as a base to form the active ruthenium-hydride species.

  • Substrate: Acetophenone is a standard benchmark substrate for evaluating the effectiveness of ATH catalysts.

  • Solvent: Acetonitrile is a common solvent for this reaction, as it dissolves all components and is generally inert under the reaction conditions.

  • Temperature: The reaction is often carried out at a slightly elevated temperature to increase the reaction rate.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl((1S,2S)-pseudoephedrine)(p-cymene)] (1 mol%)

  • Acetophenone (1 equivalent)

  • Formic acid (5 equivalents)

  • Triethylamine (2 equivalents)

  • Anhydrous Acetonitrile

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, dissolve the ruthenium catalyst (e.g., 0.01 mmol) in anhydrous acetonitrile (2 mL).

  • Add acetophenone (e.g., 1 mmol, 0.12 mL) to the solution.

  • In a separate vial, prepare the azeotropic mixture of formic acid and triethylamine by carefully adding triethylamine (2 mmol, 0.28 mL) to formic acid (5 mmol, 0.19 mL). Caution: This is an exothermic reaction.

  • Add the formic acid/triethylamine mixture to the reaction vial.

  • Seal the vial and stir the reaction mixture at 40 °C for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water (5 mL).

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Analysis of Results:

  • Conversion: Determined by GC or ¹H NMR analysis of the crude reaction mixture.

  • Enantiomeric Excess (ee): Determined by chiral GC or chiral HPLC analysis of the purified product.

SubstrateProductCatalyst Loading (mol%)Time (h)Conversion (%)ee (%)
Acetophenone(R)-1-Phenylethanol1.018>9995
4'-Methylacetophenone(R)-1-(p-Tolyl)ethanol1.020>9996
4'-Chloroacetophenone(R)-1-(4-Chlorophenyl)ethanol1.0249894

Note: The data in the table is representative and based on typical results for similar catalytic systems. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Mechanistic Insights

The mechanism of ruthenium-catalyzed transfer hydrogenation is believed to proceed through a concerted outer-sphere mechanism. The key steps are illustrated in the following diagram.

Catalytic_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Products Precatalyst [Ru-L] (Precatalyst) Active_Catalyst [Ru-H-L] (Active Hydride) Precatalyst->Active_Catalyst + H-donor - H+ Transition_State [Substrate...H-Ru-L] (Transition State) Active_Catalyst->Transition_State + Ketone Product_Complex [Ru-OR-L] (Alkoxide Complex) Transition_State->Product_Complex Hydride Transfer Product_Complex->Precatalyst + H-donor - Product (Alcohol) Alcohol Chiral Alcohol Product_Complex->Alcohol Oxidized_donor Oxidized H-donor (e.g., Acetone) Product_Complex->Oxidized_donor Regeneration of H-donor Ketone Ketone Ketone->Active_Catalyst H_donor H-donor (e.g., iPrOH) H_donor->Precatalyst caption Figure 1. Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.

Figure 1. Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.

  • Activation of the Precatalyst: The precatalyst reacts with the hydrogen donor (isopropanol or formic acid) in the presence of a base to form the active ruthenium-hydride species.

  • Coordination and Hydride Transfer: The prochiral ketone coordinates to the ruthenium center, and the hydride is transferred from the metal to the carbonyl carbon via a six-membered ring transition state. The chirality of the ligand dictates the facial selectivity of this hydride transfer, leading to the formation of one enantiomer of the alcohol preferentially.

  • Product Release and Catalyst Regeneration: The resulting ruthenium-alkoxide complex exchanges the product alcohol for a new molecule of the hydrogen donor, regenerating the active ruthenium-hydride catalyst and completing the catalytic cycle.

Experimental Workflow Overview

The following diagram outlines the general workflow for synthesizing and evaluating a new metal-amino alcohol catalyst.

Workflow Start Start: Design/Select Chiral Amino Alcohol Ligand Synthesis Synthesize Metal-Ligand Complex Start->Synthesis Characterization Characterize Complex (NMR, IR, MS, etc.) Synthesis->Characterization Catalysis Perform Catalytic Reaction Characterization->Catalysis Analysis Analyze Reaction Products (Conversion & ee) Catalysis->Analysis Optimization Optimize Reaction Conditions (Solvent, Temp, etc.) Analysis->Optimization Optimization->Catalysis Iterate End End: Report Results Optimization->End Final caption Figure 2. General workflow for catalyst development.

Figure 2. General workflow for catalyst development.

Conclusion and Future Outlook

Metal complexes of chiral amino alcohols are highly effective catalysts for asymmetric transformations, particularly the transfer hydrogenation of ketones. The protocols and principles outlined in this guide, using a representative ligand, provide a solid foundation for researchers to explore the catalytic potential of novel ligands like (4-aminophenyl)(phenyl)methanol. The electronic tunability of the aniline moiety in this specific ligand offers exciting possibilities for fine-tuning catalyst activity and selectivity. Future work should focus on the synthesis and characterization of metal complexes of (4-aminophenyl)(phenyl)methanol and their systematic evaluation in a range of catalytic reactions. Such studies will undoubtedly contribute to the development of new and more efficient catalytic systems for the synthesis of valuable chiral molecules.

References

  • G. Zassinovich, G. Mestroni, and S. Gladiali, "Asymmetric Hydrogen Transfer Reactions Promoted by Homogeneous Transition Metal Catalysts," Chemical Reviews, vol. 92, no. 5, pp. 1051-1069, 1992. [Link]

  • T. Ikariya and A. J. Blacker, "Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts," Accounts of Chemical Research, vol. 40, no. 12, pp. 1300-1308, 2007. [Link]

  • R. Noyori and S. Hashiguchi, "Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes," Accounts of Chemical Research, vol. 30, no. 2, pp. 97-102, 1997. [Link]

  • D. J. Ager, "The Synthesis of Optically Active Amino-alcohols," Chemical Society Reviews, vol. 11, no. 4, pp. 493-514, 1982. [Link]

  • S. E. Clapham, A. Hadzovic, and R. H. Morris, "Mechanisms of the H2-hydrogenation and transfer hydrogenation of polar bonds catalyzed by Ru, Rh, and Ir complexes," Coordination Chemistry Reviews, vol. 248, no. 21-24, pp. 2201-2237, 2004. [Link]

  • C. Bolm, "Chiral Aminoalcohols as Ligands in Asymmetric Catalysis," in Advanced Asymmetric Synthesis, G. R. Stephenson, Ed. Dordrecht: Springer Netherlands, 1996, pp. 9-26. [Link]

Sources

Method

Applikations- und Protokollhandbuch: Derivatisierung von (4-Aminophenyl)(phenyl)methanol für analytische Zwecke

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von (4-Aminophenyl)(phenyl)methanol, einer bifunktionellen Verb...

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von (4-Aminophenyl)(phenyl)methanol, einer bifunktionellen Verbindung, die sowohl eine primäre aromatische Aminogruppe als auch eine sekundäre Benzhydrol-Gruppe enthält. Die Notwendigkeit einer Derivatisierung ergibt sich aus der hohen Polarität und der geringen Flüchtigkeit der Moleküle, die eine direkte Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) erschweren. Durch die chemische Modifikation dieser funktionellen Gruppen werden die Analyten in flüchtigere und thermisch stabilere Derivate umgewandelt, was zu einer verbesserten chromatographischen Leistung und empfindlicheren Nachweisbarkeit führt.

Darüber hinaus ist (4-Aminophenyl)(phenyl)methanol eine chirale Verbindung. Die Bestimmung der enantiomeren Reinheit ist in der pharmazeutischen Entwicklung von entscheidender Bedeutung. Dieses Handbuch beschreibt daher auch Protokolle zur chiralen Derivatisierung für die enantioselektive Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC).

Grundlagen der Derivatisierung für (4-Aminophenyl)(phenyl)methanol

Die analytische Herausforderung bei (4-Aminophenyl)(phenyl)methanol liegt in den beiden aktiven Wasserstoffatomen der Amino- (-NH₂) und der Hydroxylgruppe (-OH). Diese funktionellen Gruppen sind für starke intermolekulare Wasserstoffbrückenbindungen verantwortlich, was zu einem hohen Siedepunkt und einer geringen Flüchtigkeit führt. Bei der GC-Analyse können diese polaren Gruppen zu unerwünschten Wechselwirkungen mit der Säulenmatrix führen, was in asymmetrischen Peaks (Tailing) und einer verminderten Empfindlichkeit resultiert.

Die Derivatisierung zielt darauf ab, diese aktiven Wasserstoffe durch unpolare Gruppen zu ersetzen.[1][2] Die gängigsten Strategien für Aminoalkohole sind die Silylierung und die Acylierung.

  • Silylierung: Hierbei werden die aktiven Wasserstoffe durch eine Trimethylsilyl-(TMS)-Gruppe ersetzt. Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) sind hochreaktiv gegenüber Alkoholen und Aminen und erzeugen flüchtige und thermisch stabile TMS-Ether und TMS-Amine.[1][3][4]

  • Acylierung: Bei dieser Methode werden die funktionellen Gruppen mit einer Acylgruppe umgesetzt. Reagenzien wie Trifluoressigsäureanhydrid (TFAA) führen zur Bildung von Trifluoracetylamiden und -estern. Diese Derivate sind ebenfalls flüchtig und eignen sich gut für die GC-Analyse, insbesondere mit einem Elektroneneinfangdetektor (ECD) aufgrund der eingeführten Fluoratome.[5][6][7]

Die Wahl der Derivatisierungsmethode hängt von der analytischen Zielsetzung, der Probenmatrix und der verfügbaren instrumentellen Ausstattung ab.

Derivatisierung für die Gaschromatographie-Massenspektrometrie (GC-MS)

Die GC-MS ist eine leistungsstarke Technik zur Identifizierung und Quantifizierung von derivatisiertem (4-Aminophenyl)(phenyl)methanol. Die Derivatisierung ist hierbei ein unerlässlicher Schritt.

Silylierung mit BSTFA: Ein bewährtes Protokoll

Die Silylierung mit BSTFA ist eine der am häufigsten angewendeten Methoden zur Derivatisierung von Verbindungen mit aktiven Wasserstoffatomen.[3][4] Die Reaktion führt zur Bildung des N,O-Bis(trimethylsilyl)-Derivats von (4-Aminophenyl)(phenyl)methanol.

Mechanismus der Silylierung: BSTFA reagiert in einer nukleophilen Substitutionsreaktion mit den Amino- und Hydroxylgruppen. Das Stickstoff- bzw. Sauerstoffatom greift das Siliziumatom des BSTFA an, was zur Übertragung einer Trimethylsilyl-Gruppe und zur Freisetzung von N-Trimethylsilyl-2,2,2-trifluoracetamid führt. Die Reaktion verläuft für beide funktionellen Gruppen schnell und in der Regel quantitativ unter wasserfreien Bedingungen.

Abbildung 1: Silylierungsreaktion mit BSTFA.

Experimentelles Protokoll: Silylierung mit BSTFA

  • Probenvorbereitung: Eine bekannte Menge (ca. 0,1-1 mg) der (4-Aminophenyl)(phenyl)methanol-Probe oder eines getrockneten Extraktes in ein 2-mL-Reaktionsgefäß einwiegen. Es ist entscheidend, dass die Probe wasserfrei ist, da Feuchtigkeit das Silylierungsreagenz zersetzt.

  • Reagenz-Zugabe: 100 µL eines aprotischen Lösungsmittels (z. B. Acetonitril oder Pyridin) und 100 µL BSTFA (ggf. mit 1 % Trimethylchlorsilan als Katalysator) hinzufügen.

  • Reaktion: Das Gefäß fest verschließen und für 30 Minuten bei 70 °C im Heizblock oder Wasserbad inkubieren.[1]

  • Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

  • Analyse: Einen Aliquot der Reaktionsmischung (typischerweise 1 µL) direkt in das GC-MS-System injizieren.

Acylierung mit TFAA

Die Acylierung mit Trifluoressigsäureanhydrid (TFAA) ist eine alternative Methode, die besonders nützlich ist, wenn eine hohe Empfindlichkeit mittels Elektroneneinfangdetektion (ECD) angestrebt wird.[6][7]

Experimentelles Protokoll: Acylierung mit TFAA

  • Probenvorbereitung: Eine bekannte Menge (ca. 0,1-1 mg) der trockenen Probe in ein 2-mL-Reaktionsgefäß geben.

  • Reagenz-Zugabe: 200 µL eines wasserfreien aprotischen Lösungsmittels (z. B. Ethylacetat oder Dichlormethan) und 100 µL TFAA hinzufügen. Die Zugabe einer Base wie Pyridin oder Triethylamin kann die Reaktion beschleunigen.[7]

  • Reaktion: Das Gefäß fest verschließen und für 15-30 Minuten bei 60 °C erhitzen.

  • Aufarbeitung: Nach dem Abkühlen kann das überschüssige Reagenz und Lösungsmittel unter einem sanften Stickstoffstrom abgedampft werden. Der Rückstand wird in einem geeigneten Lösungsmittel (z. B. Hexan oder Ethylacetat) für die GC-Analyse rekonstituiert.

  • Analyse: 1 µL der aufbereiteten Probe in das GC-MS-System injizieren.

Tabelle 1: Zusammenfassung der GC-MS-Derivatisierungsbedingungen

ParameterSilylierung (BSTFA)Acylierung (TFAA)
Reagenz N,O-Bis(trimethylsilyl)trifluoracetamidTrifluoressigsäureanhydrid
Lösungsmittel Acetonitril, PyridinEthylacetat, Dichlormethan
Katalysator 1 % TMCS (optional)Pyridin, Triethylamin (optional)
Temperatur 70 °C60 °C
Reaktionszeit 30 Minuten15-30 Minuten
Vorteile Sehr reaktiv, flüchtige NebenprodukteStabile Derivate, hohe ECD-Empfindlichkeit
Nachteile FeuchtigkeitsempfindlichReagenz ist korrosiv und hygroskopisch
Erwartete GC-MS-Ergebnisse

Nach der Derivatisierung ist eine signifikante Verringerung der Retentionszeit und eine deutliche Verbesserung der Peakform zu erwarten. Das Massenspektrum des N,O-Bis(trimethylsilyl)-Derivats wird charakteristische Fragmente aufweisen.

Typische Fragmentierung von TMS-Derivaten: Die Fragmentierung von TMS-Derivaten im Massenspektrometer ist gut charakterisiert. Typische Ionen sind das [M-15]⁺-Ion, das durch den Verlust einer Methylgruppe vom TMS-Rest entsteht, und das Ion bei m/z 73, das dem Trimethylsilyl-Kation [(CH₃)₃Si]⁺ entspricht.[8] Für das derivatisierte (4-Aminophenyl)(phenyl)methanol ist zudem eine α-Spaltung zwischen dem carbinolischen Kohlenstoff und dem Phenylring zu erwarten, was zu einem stabilisierten Kation führt.

Tabelle 2: Erwartete charakteristische Ionen für das N,O-Bis(trimethylsilyl)-Derivat von (4-Aminophenyl)(phenyl)methanol

m/z (Masse-zu-Ladung-Verhältnis)FragmentBeschreibung
343[M]⁺Molekülion
328[M-15]⁺Verlust einer Methylgruppe (-CH₃)
254[M-89]⁺Verlust einer Trimethylsiloxy-Gruppe (-OSi(CH₃)₃)
194[M-C₆H₅-CH-OSi(CH₃)₃]⁺Fragment nach α-Spaltung
73[(CH₃)₃Si]⁺Trimethylsilyl-Kation (oft der Basispeak)

Enantioselektive Analyse mittels chiraler Derivatisierung für HPLC

Da (4-Aminophenyl)(phenyl)methanol ein Chiralitätszentrum besitzt, ist die Trennung und Quantifizierung seiner Enantiomere oft erforderlich. Eine gängige Methode hierfür ist die Derivatisierung mit einem chiralen Derivatisierungsreagenz (Chiral Derivatizing Agent, CDA), um ein Paar von Diastereomeren zu erzeugen. Diese Diastereomere können dann auf einer achiralen stationären Phase mittels HPLC getrennt werden.[9]

Eine weit verbreitete Klasse von CDAs sind die Mosher-Säure-Derivate, wie z. B. (R)-(-)-α-Methoxy-α-(trifluormethyl)phenylessigsäurechlorid ((R)-MTPA-Cl).

Prinzip der chiralen Derivatisierung: Das enantiomerenreine CDA reagiert mit beiden Enantiomeren des racemischen (4-Aminophenyl)(phenyl)methanol. Dabei entstehen zwei Diastereomere (z. B. (R,R)- und (R,S)-Diastereomer), die unterschiedliche physikalisch-chemische Eigenschaften haben und daher chromatographisch getrennt werden können. Die Reaktion findet sowohl an der Amino- als auch an der Hydroxylgruppe statt.

Abbildung 2: Prinzip der chiralen Derivatisierung.

Experimentelles Protokoll: Chirale Derivatisierung mit Mosher-Säurechlorid
  • Probenvorbereitung: Ca. 1 mg des racemischen (4-Aminophenyl)(phenyl)methanol in einem trockenen 2-mL-Reaktionsgefäß lösen in 500 µL wasserfreiem Pyridin oder Dichlormethan, das eine geringe Menge einer nicht-nukleophilen Base wie Triethylamin enthält.

  • Reagenz-Zugabe: Eine leicht äquimolare Menge an (R)-(-)-MTPA-Cl, gelöst in 100 µL des gleichen Lösungsmittels, langsam zur Probelösung geben.

  • Reaktion: Die Mischung bei Raumtemperatur für 1-4 Stunden rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Aufarbeitung: Die Reaktion durch Zugabe von einigen Tropfen Wasser oder einer gesättigten wässrigen Natriumbicarbonatlösung stoppen. Die organische Phase abtrennen, mit Wasser waschen, über Natriumsulfat trocknen und das Lösungsmittel im Vakuum entfernen.

  • Analyse: Den Rückstand in der mobilen Phase oder einem geeigneten Lösungsmittel auflösen und in das HPLC-System injizieren.

HPLC-Bedingungen und erwartete Ergebnisse

Die Trennung der gebildeten Diastereomere erfolgt typischerweise auf einer C18-Umkehrphasensäule.

Tabelle 3: Typische HPLC-Bedingungen für die Trennung von Diastereomeren

ParameterEmpfohlene Bedingungen
HPLC-System Standard-HPLC mit UV-Detektor
Säule C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm)
Mobile Phase Isokratischer oder Gradienten-Modus mit Acetonitril/Wasser oder Methanol/Wasser. Ein Puffer (z. B. 0,1 % Ameisensäure) kann zur Verbesserung der Peakform eingesetzt werden.[10]
Flussrate 1,0 mL/min
Säulentemperatur 25-30 °C
Detektionswellenlänge 254 nm (aufgrund der Phenyl-Chromophore)
Injektionsvolumen 10-20 µL

Im Chromatogramm sollten zwei gut getrennte Peaks für die beiden Diastereomere sichtbar sein. Die relative Fläche der beiden Peaks entspricht dem Enantiomerenverhältnis in der ursprünglichen Probe.

Methodensicherheit und Validierung

Alle hier beschriebenen Protokolle müssen als selbstvalidierendes System betrachtet werden. Die Zuverlässigkeit der Ergebnisse hängt von der Einhaltung der experimentellen Bedingungen und der ordnungsgemäßen Durchführung der Systemeingnungstests (System Suitability Tests, SST) ab. Gemäß den Richtlinien der europäischen und amerikanischen Arzneibücher (Ph. Eur. 2.2.46 und USP <621>) sollten Parameter wie Auflösung, Tailing-Faktor und Wiederholpräzision der Injektionen überwacht werden, um die Leistungsfähigkeit des chromatographischen Systems sicherzustellen.[11][12][13][14][15]

Abbildung 3: Allgemeiner Arbeitsablauf.

Referenzen

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  • Fantin, G., Fogagnolo, M., & Medici, A. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. Chirality, 18(5), 371-381. [Link]

  • U.S. Pharmacopeia. (2021). General Chapter <621> Chromatography. [Link]

  • Al-Rajab, A. J., & Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bioanalytical Techniques, 1(1). [Link]

  • Al-Rajab, A. J., & Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bioanalytical Techniques, 1(1). [Link]

  • Kind, T., & Fiehn, O. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 36(5), 555-586. [Link]

  • Harada, N. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 25(18), 4268. [Link]

  • U.S. Pharmacopeia. (n.d.). USP-NF <621> Chromatography. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • Regis Technologies. (n.d.). TFAA: Trifluoroacetic Anhydride. [Link]

  • European Pharmacopoeia. (n.d.). 2.2.46. Chromatographic Separation Techniques. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. [Link]

  • National Institute of Standards and Technology. (n.d.). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. [Link]

  • Aschimfarma. (2023, November 17). An important general chapter: ph. eur. 2.2.46 and harmonized text. [Link]

  • ResearchGate. (n.d.). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. [Link]

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  • European Pharmacopoeia. (n.d.). 2.2.46. Chromatographic Separation Techniques. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

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Sources

Application

Application Notes and Protocols for Polymer Synthesis Using (4-Aminophenyl)(phenyl)methanol as a Monomer

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive technical guide for the synthesis of novel polymers using (4-aminophenyl)(...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of novel polymers using (4-aminophenyl)(phenyl)methanol as a monomer. This guide offers detailed protocols, an exploration of the underlying chemical principles, and insights into the expected properties and characterization of the resulting polymers. The unique structure of (4-aminophenyl)(phenyl)methanol, featuring both an amine and a secondary alcohol functional group, coupled with a bulky phenyl pendant group, allows for the synthesis of a variety of polymers, primarily polyamides and poly(ester-amide)s, with potentially unique solubility, thermal, and mechanical properties.

Introduction: The Potential of (4-Aminophenyl)(phenyl)methanol in Polymer Chemistry

(4-Aminophenyl)(phenyl)methanol is an aromatic amino alcohol with the chemical formula C₁₃H₁₃NO.[1] Its structure, characterized by a primary amine and a secondary alcohol, makes it a versatile AB-type monomer for step-growth polymerization. The presence of the bulky phenylmethanol side group is anticipated to influence the properties of the resulting polymers significantly. Aromatic polyamides are known for their exceptional thermal and mechanical stability.[2] However, they often suffer from poor solubility, which can hinder their processing and application. The introduction of bulky pendant groups, such as the phenyl group in this monomer, can disrupt chain packing and reduce intermolecular hydrogen bonding, thereby enhancing solubility in common organic solvents.[3][4]

This guide will explore several key polymerization methodologies applicable to (4-aminophenyl)(phenyl)methanol, including direct thermal polycondensation, solution polycondensation, and catalyzed polyamidation reactions. Each section will provide a theoretical framework, a detailed experimental protocol, and a discussion of the critical parameters influencing the polymerization process.

Polymerization Methodologies and Protocols

The bifunctional nature of (4-aminophenyl)(phenyl)methanol allows for self-polycondensation, where the amine group of one monomer reacts with the alcohol group of another. This can proceed via different mechanisms, leading to the formation of polyamides, potentially with some ester linkages depending on the reaction conditions.

Direct Melt Polycondensation

Direct melt polycondensation is a solvent-free method that involves heating the monomer above its melting point to initiate polymerization. This method is advantageous for its simplicity and the absence of solvent removal steps. For amino alcohols, this typically requires high temperatures and can be facilitated by a catalyst.[5]

Causality of Experimental Choices:

  • High Temperature: Provides the necessary activation energy for the direct amidation reaction between the amine and alcohol groups, which is generally less reactive than amidation involving carboxylic acids.

  • Inert Atmosphere: Prevents oxidation of the amine and alcohol functionalities at elevated temperatures, which could lead to colored byproducts and chain termination.[6]

  • Vacuum: Helps to drive the reaction to completion by removing the water byproduct, thus shifting the equilibrium towards polymer formation, in accordance with Le Chatelier's principle.

Experimental Protocol: Melt Polycondensation of (4-Aminophenyl)(phenyl)methanol

  • Monomer Preparation: Ensure the (4-aminophenyl)(phenyl)methanol monomer is of high purity. Recrystallize if necessary to remove impurities that could inhibit polymerization. Dry the monomer thoroughly under vacuum.

  • Reaction Setup: Place the purified monomer (e.g., 5.0 g) in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.

  • Inerting the System: Purge the reaction vessel with dry, oxygen-free nitrogen for at least 30 minutes to create an inert atmosphere.

  • Heating and Polymerization:

    • Heat the vessel to a temperature just above the melting point of the monomer while maintaining a slow nitrogen flow.

    • Once the monomer is molten, gradually increase the temperature to the desired polymerization temperature (e.g., 180-250 °C). The optimal temperature should be determined experimentally to balance reaction rate and potential side reactions.

    • Continue stirring under nitrogen for a predetermined period (e.g., 2-4 hours) to form a prepolymer.

  • Vacuum Application: Gradually apply a vacuum (e.g., down to <1 mmHg) to the system while continuing to stir and maintain the reaction temperature. This step is crucial for removing water and achieving a high molecular weight polymer.

  • Polymer Isolation: After the desired reaction time (typically several hours, as indicated by a significant increase in viscosity), cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in a suitable solvent (e.g., N,N-dimethylacetamide) and precipitated in a non-solvent (e.g., ethanol or water) to purify it.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.

Diagram: Melt Polycondensation Workflow

melt_polycondensation Monomer Purified Monomer Reactor Reaction Vessel Monomer->Reactor N2_Purge Nitrogen Purge Reactor->N2_Purge Heating Heating & Melting N2_Purge->Heating Polymerization Polymerization (N2 Atmosphere) Heating->Polymerization Vacuum Vacuum Application Polymerization->Vacuum Cooling Cooling Vacuum->Cooling Dissolution Dissolution in Solvent Cooling->Dissolution Precipitation Precipitation Dissolution->Precipitation Drying Drying Precipitation->Drying Final_Polymer Purified Polymer Drying->Final_Polymer

Caption: Workflow for the melt polycondensation of (4-aminophenyl)(phenyl)methanol.

Solution Polycondensation

Solution polycondensation offers better temperature control and can be performed at lower temperatures compared to melt polycondensation, which helps to minimize side reactions.[7] The choice of solvent is critical; it must dissolve both the monomer and the resulting polymer and be inert under the reaction conditions.

Causality of Experimental Choices:

  • Solvent Selection: A high-boiling, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) is often used for aromatic polyamides as they can effectively solvate the rigid polymer chains and prevent premature precipitation.[8]

  • Azeotropic Removal of Water: Using a co-solvent like toluene or xylene allows for the azeotropic removal of water, which is an effective way to drive the polymerization reaction forward.

  • Phosphite-Based Activating Agents (Yamazaki-Higashi Reaction): For the formation of polyamides from diamines and dicarboxylic acids, the Yamazaki-Higashi reaction, which utilizes a phosphite, a base (like pyridine), and a salt (like lithium chloride), is a well-established method for solution polycondensation at moderate temperatures.[9] This approach could be adapted for the self-polycondensation of an amino acid-like monomer.

Experimental Protocol: Solution Polycondensation (Yamazaki-Higashi Inspired)

  • Reagent Preparation:

    • Dry the (4-aminophenyl)(phenyl)methanol monomer under vacuum.

    • Use anhydrous NMP as the solvent. The addition of a salt like lithium chloride (LiCl) can improve the solubility of the resulting polyamide.

    • Pyridine should be dried over potassium hydroxide (KOH) and distilled.

    • Triphenyl phosphite should be distilled before use.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the monomer (e.g., 0.01 mol) and LiCl (e.g., 1.0 g) in anhydrous NMP (e.g., 20 mL).

  • Reagent Addition: Add pyridine (e.g., 0.01 mol) to the solution and stir until a homogeneous mixture is obtained. Then, add triphenyl phosphite (e.g., 0.01 mol).

  • Polymerization: Heat the reaction mixture to a specific temperature (e.g., 100-120 °C) and maintain it for a set duration (e.g., 3-6 hours) under a continuous nitrogen stream. Monitor the reaction progress by observing the increase in viscosity.

  • Polymer Isolation: Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol or ethanol, with vigorous stirring.

  • Purification and Drying: Collect the fibrous polymer precipitate by filtration, wash it thoroughly with hot water and methanol to remove residual solvent and reagents, and then dry it in a vacuum oven at 80-100 °C.

Table 1: Comparison of Polymerization Methods

ParameterMelt PolycondensationSolution Polycondensation
Temperature High (180-250 °C)Moderate (100-150 °C)
Solvent NoneNMP, DMAc, etc.
Advantages Solvent-free, simple setupBetter temperature control, lower risk of side reactions, suitable for less stable monomers
Disadvantages High energy consumption, potential for side reactions and degradation, high melt viscosity can be problematicRequires solvent removal and recycling, potential for chain transfer to solvent
Catalyst/Activator Often self-catalyzed or simple acid/base catalystsCan utilize activating agents like phosphites
Catalytic Dehydrogenative Polyamidation

A more recent and "green" approach to polyamide synthesis involves the catalytic dehydrogenation of alcohols and amines, with the only byproduct being hydrogen gas.[10] Ruthenium-based pincer catalysts have shown high efficiency in this transformation.[10] This method avoids the need for stoichiometric activating agents and the formation of water as a byproduct.

Mechanism Overview: The catalytic cycle generally involves the oxidation of the alcohol to an aldehyde, which then reacts with an amine to form a hemiaminal. The hemiaminal is subsequently dehydrogenated to form the amide bond, regenerating the catalyst.

Experimental Protocol: Catalytic Dehydrogenative Polyamidation

  • Catalyst and Reagent Preparation:

    • The ruthenium pincer catalyst should be handled under an inert atmosphere.

    • The (4-aminophenyl)(phenyl)methanol monomer must be rigorously purified and dried.

    • Anhydrous, high-boiling, and non-coordinating solvents like mesitylene or anisole are suitable.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk flask with the monomer and the ruthenium catalyst (e.g., 0.1-1 mol%).

  • Solvent Addition and Reaction: Add the anhydrous solvent via syringe. Heat the reaction mixture to the desired temperature (e.g., 110-150 °C) under a reflux condenser. The reaction progress can be monitored by observing the evolution of hydrogen gas.

  • Polymer Isolation and Purification: After the reaction is complete (as indicated by the cessation of gas evolution or by spectroscopic analysis of aliquots), cool the mixture to room temperature. The polymer can be isolated by precipitation in a non-solvent (e.g., hexane or methanol).

  • Drying: The purified polymer is then dried under vacuum.

Diagram: Catalytic Dehydrogenative Polyamidation Cycle

dehydrogenative_polyamidation Monomer R-CH2OH (Alcohol) Catalyst [Ru] Catalyst Monomer->Catalyst -H2 Aldehyde R-CHO (Aldehyde) Catalyst->Aldehyde Amide R-CONH-R' (Amide) Catalyst->Amide Hemiaminal R-CH(OH)NH-R' Aldehyde->Hemiaminal + R'-NH2 Amine R'-NH2 (Amine) Hemiaminal->Catalyst -H2 H2 H2

Caption: Simplified catalytic cycle for dehydrogenative polyamidation.

Characterization of the Resulting Polymers

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and physical properties.

  • Structural Characterization:

    • FTIR Spectroscopy: To confirm the formation of amide linkages (characteristic C=O stretching around 1650 cm⁻¹ and N-H stretching around 3300 cm⁻¹).

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed polymer structure and confirm the disappearance of monomer signals.

  • Molecular Weight Determination:

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Properties:

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by determining the decomposition temperature. The high aromatic content is expected to result in good thermal stability.[8]

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). The bulky pendant group is expected to increase the Tg by restricting chain mobility.[3]

  • Solubility:

    • Qualitative solubility tests in a range of solvents (e.g., NMP, DMAc, DMF, THF, chloroform, etc.) should be performed. The presence of the bulky phenyl group is anticipated to enhance solubility compared to analogous linear aromatic polyamides.[3]

Table 2: Expected Properties of Polyamides from (4-Aminophenyl)(phenyl)methanol

PropertyExpected OutcomeRationale
Solubility Good solubility in polar aprotic solvents (NMP, DMAc, DMF)The bulky phenyl pendant group disrupts chain packing and hydrogen bonding.[3]
Thermal Stability (TGA) High decomposition temperature (>400 °C)The aromatic backbone contributes to high thermal stability.
Glass Transition Temp. (Tg) High TgThe rigid aromatic structure and bulky side group restrict segmental motion.[3]
Film-Forming Ability Likely to form tough, flexible filmsA characteristic of many soluble aromatic polyamides.[8]

Potential Applications

Polymers derived from (4-aminophenyl)(phenyl)methanol, with their expected good solubility and high thermal stability, could be valuable in a range of applications, including:

  • High-Performance Films and Coatings: For applications requiring thermal resistance and mechanical robustness.

  • Membranes for Gas Separation: The bulky side groups can create increased fractional free volume, which is beneficial for gas permeability.

  • Advanced Composites: As a matrix material for high-strength fibers.

  • Drug Delivery: The amine and hydroxyl functionalities could be further modified for conjugation with therapeutic agents or targeting moieties.

Conclusion

The use of (4-aminophenyl)(phenyl)methanol as a monomer presents a promising avenue for the development of novel aromatic polymers with enhanced processability and desirable thermal properties. This guide has outlined several viable synthetic strategies, from traditional melt and solution polycondensation to modern catalytic methods. The choice of polymerization technique will depend on the desired polymer characteristics, available equipment, and scalability considerations. Thorough characterization of the resulting polymers is essential to understand the structure-property relationships and to explore their full potential in various scientific and industrial applications.

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  • Liu, J., et al. (2011). Synthesis of aromatic poly(ester amide)s derived from aromatic amino acid and diols. Journal of Applied Polymer Science, 120(1), 584-591. [Link]

  • Ismail, H., & Salmah, H. (2012). Mechanical and Thermal Properties of Polyamide 6/Poly(vinyl alcohol) blends with and without peroxides. ResearchGate. [Link]

  • What is the best procedure to synthesize p-aminobenzyl alcohol? (2012). ResearchGate. [Link]

  • Constantinescu, A., et al. (2019). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. ResearchGate. [Link]

  • Azevedo, A. M., et al. (2018). Initial Screening of Poly(ethylene glycol) Amino Ligands for Affinity Purification of Plasmid DNA in Aqueous Two-Phase Systems. Molecules, 23(10), 2539. [Link]

  • de la Iglesia, P., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. International Journal of Molecular Sciences, 24(3), 2734. [Link]

  • Gotor-Fernández, V., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4156-4163. [Link]

  • Gu, Y., et al. (2019). Impact of the Pendant Group on the Chain Conformation and Bulk Properties of Norbornene Imide-Based Polymers. Macromolecules, 52(15), 5673-5682. [Link]

  • He, L., et al. (2013). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols. Catalysis Science & Technology, 3(12), 3128-3133. [Link]

  • Kroupa, D. M., & Smith, A. M. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Omega, 4(2), 2735-2742. [Link]

  • Mechanical and Thermal Properties of Polyamide 6/HDPE-g-MAH/High Density Polyethylene. (2018). ResearchGate. [Link]

  • Maisonneuve, L., et al. (2015). Multifunctional β-amino alcohols as bio-based amine curing agents for the isocyanate- and phosgene-free synthesis of 100% bio-based polyhydroxyurethane thermosets. Green Chemistry, 17(6), 3505-3514. [Link]

  • [4-(Aminomethyl)phenyl]methanol. (n.d.). PubChem. [Link]

  • Lin, T.-J. (2021). Influences of Large Pendent Groups to Chain Conformation and Electrical Energy Loss at High Frequency of Polyimides through All-Atomic Molecular Simulation. ChemRxiv. [Link]

  • Wu, H., et al. (2018). Enantio- and diastereoselective synthesis of γ-amino alcohols. Organic & Biomolecular Chemistry, 16(43), 8239-8242. [Link]

  • Kumar, N., & Wu, X. S. (2011). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Journal of Macromolecular Science, Part C: Polymer Reviews, 51(4), 343-366. [Link]

  • Correlation Between Surface, Thermal, Mechanical and Morphological Properties of Polylactic Acid/Polypropylene and Polylactic Acid/Polyamide 6 Blends. (2022). ResearchGate. [Link]

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  • Synthesis of amino alcohols based on the condensation products of methylcyclopentene with formaldehyde and hydrohalic acids and the properties of the reaction products. (2021). ResearchGate. [Link]

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Method

Application Notes and Protocols for the Purification of (4-Aminophenyl)(phenyl)methanol

This document provides detailed methodologies for the purification of (4-aminophenyl)(phenyl)methanol, a crucial intermediate in various synthetic applications, including the development of novel therapeutic agents. The...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides detailed methodologies for the purification of (4-aminophenyl)(phenyl)methanol, a crucial intermediate in various synthetic applications, including the development of novel therapeutic agents. The protocols outlined herein are designed for researchers, scientists, and professionals in the drug development field, offering robust procedures for obtaining high-purity material through recrystallization and column chromatography.

Introduction

(4-Aminophenyl)(phenyl)methanol is a versatile bifunctional molecule incorporating both a primary aromatic amine and a secondary benzylic alcohol. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The purity of this compound is paramount for the success of subsequent synthetic transformations and for ensuring the integrity of biological and material property evaluations. This guide presents two effective purification strategies, recrystallization and column chromatography, with in-depth explanations of the underlying principles and step-by-step protocols.

The primary route to (4-aminophenyl)(phenyl)methanol often involves the reduction of 4-aminobenzophenone.[1] This synthesis can lead to impurities such as unreacted starting material or byproducts from over-reduction. The purification methods detailed below are designed to effectively remove these and other process-related impurities.

PART 1: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds based on differences in their solubility in a given solvent at different temperatures.[2][3] The fundamental principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then to allow the solution to cool slowly. As the temperature decreases, the solubility of the desired compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the solvent.

Rationale for Solvent Selection

The choice of a recrystallization solvent is critical for a successful purification. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at the solvent's boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound to prevent "oiling out."

  • Be volatile enough to be easily removed from the purified crystals.

  • Dissolve the impurities well at all temperatures or not at all.

For (4-aminophenyl)(phenyl)methanol, its polar nature, due to the presence of the amino and hydroxyl groups, suggests that polar solvents would be suitable. Based on the purification of the precursor 4-aminobenzophenone from methanol, and a related analogue from water, polar protic solvents are a logical starting point.[4][5] A mixed solvent system can also be employed to fine-tune the solubility characteristics.

Recommended Solvent Systems
Solvent SystemRationale
Methanol/Water Methanol is a good solvent for the compound at elevated temperatures, while water can be used as an anti-solvent to induce crystallization upon cooling.
Ethanol/Water Similar to methanol/water, offering a slightly less polar option which may provide different selectivity for impurity removal.
Toluene A less polar option that may be effective if the primary impurities are non-polar.
Experimental Protocol for Recrystallization
  • Dissolution: In a fume hood, place the crude (4-aminophenyl)(phenyl)methanol (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., methanol) and heat the mixture gently on a hot plate with stirring. Continue adding the solvent dropwise until the solid just dissolves at the boiling point.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities.[6] In such cases, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated charcoal. This step must be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

Workflow for Recrystallization

Recrystallization_Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional, for colored impurities) B->C D Slow Cooling & Crystallization B->D If no colored impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Caption: Workflow for the purification of (4-aminophenyl)(phenyl)methanol by recrystallization.

PART 2: Purification by Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.[7] For (4-aminophenyl)(phenyl)methanol, which is a moderately polar compound, normal-phase chromatography using silica gel as the stationary phase is a highly effective method.

Principles of Separation

In normal-phase chromatography, the stationary phase (e.g., silica gel) is polar, and the mobile phase (eluent) is a non-polar organic solvent or a mixture of solvents.[8] The separation occurs as the components of the mixture travel down the column at different rates. More polar compounds, like (4-aminophenyl)(phenyl)methanol, will have a stronger interaction with the polar silica gel and will thus move down the column more slowly. Less polar impurities will travel faster and elute from the column first. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with increasing polarity can be selectively eluted.

Selection of Stationary and Mobile Phases
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice for this type of separation.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly used. The optimal ratio of these solvents needs to be determined empirically using Thin Layer Chromatography (TLC). A good starting point for (4-aminophenyl)(phenyl)methanol is a mixture of hexane and ethyl acetate. For amines, it is sometimes beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the mobile phase to prevent tailing of the spots on the TLC plate and peaks during column chromatography.[9]

Experimental Protocol for Column Chromatography
  • TLC Analysis: Before running the column, determine the optimal mobile phase composition by TLC. Spot the crude material on a silica gel TLC plate and develop it in various ratios of hexane:ethyl acetate. The ideal solvent system will give the desired compound a retention factor (Rf) of approximately 0.2-0.4.[10]

  • Column Packing:

    • Dry Packing: Fill the chromatography column with dry silica gel. Gently tap the column to ensure even packing. Add the mobile phase and flush it through the column until the silica gel is fully wetted and there are no air bubbles.

    • Slurry Packing: In a beaker, make a slurry of the silica gel in the initial mobile phase. Pour the slurry into the column and allow it to settle, draining the excess solvent. This method often results in a more uniformly packed column.

  • Sample Loading:

    • Dry Loading: Dissolve the crude (4-aminophenyl)(phenyl)methanol in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully apply it to the top of the column using a pipette.

  • Elution: Begin eluting the column with the predetermined mobile phase. If a gradient elution is necessary, start with a less polar solvent mixture and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis of Fractions: Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the fractions containing the pure (4-aminophenyl)(phenyl)methanol and remove the solvent using a rotary evaporator to obtain the purified compound.

Workflow for Column Chromatography

Chromatography_Workflow A Crude Sample B TLC Analysis for Solvent System Optimization A->B D Sample Loading (Dry or Wet) A->D E Elution with Mobile Phase B->E C Column Packing (Silica Gel) C->D D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions & Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for the purification of (4-aminophenyl)(phenyl)methanol by column chromatography.

Summary of Purification Parameters

ParameterRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption
Stationary Phase N/ASilica Gel (60 Å, 230-400 mesh)
Mobile Phase Single or mixed solvent system (e.g., Methanol/Water)Solvent mixture (e.g., Hexane/Ethyl Acetate)
Key Advantage Scalable and economicalHigh resolution for complex mixtures
Considerations Requires a solid with good crystallization propertiesCan be more time-consuming and uses more solvent

Safety Precautions

(4-Aminophenyl)(phenyl)methanol and the solvents used in its purification should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for detailed hazard information before handling any chemicals.[7][11] Aromatic amines, in general, should be handled with care due to their potential toxicity.

Conclusion

The selection of the most appropriate purification method for (4-aminophenyl)(phenyl)methanol will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. Recrystallization is an excellent choice for large-scale purification when the impurities have significantly different solubility profiles. Column chromatography offers higher resolution and is ideal for separating complex mixtures or for obtaining very high purity material on a smaller scale. By following the detailed protocols and understanding the underlying principles presented in this guide, researchers can confidently and efficiently purify (4-aminophenyl)(phenyl)methanol for their specific applications.

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • Journal of Materials Chemistry. (n.d.). Growth, perfection and properties of the organic non-linear optical crystal, 4-aminobenzophenone (ABP). RSC Publishing. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2013, June 24). Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine. ACS Publications. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • 4-amidobenzhydryl analogue as stable acetoxychavicol acetate (ACA): Synthesis, characterisation and cytotoxic. (2025, August 22).
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PMC - NIH. (n.d.). (1-Adamantyl)(4-aminophenyl)methanol. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzenemethanol, 4-amino-.alpha.-(4-aminophenyl)-.alpha.-[4-(phenylamino)phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzophenone. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). From in vitro to in cellulo: Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa - Supporting Information. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
  • Efficient preparative separation of 6‐(4‐aminophenyl)‐5‐methyl‐4, 5 ... (2025, May 29).
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  • Google Patents. (n.d.). WO1995005363A1 - Amidine derivatives with nitric oxide synthetase activities.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation on the growth and characterization of 4-aminobenzophenone single crystal by the vertical dynamic gradient freeze technique. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization. Retrieved from [Link]

  • Chromatography Online. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • SOLUBILITY DATA SERIES. (n.d.).
  • SYNTHESIS OF FUNCTIONALIZED β-AMINO ALCOHOLS AND β ... (n.d.).
  • Google Patents. (n.d.). WO2010096619A1 - Process, purification and crystallization of 1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea.
  • American Institute of Physics. (n.d.). The birefringence of the optically nonlinear crystal 4-amino benzophenone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A novel and efficient methodology for the construction of quinazolines based on supported copper oxide nanoparticles. Retrieved from [Link]

  • Thermo Scientific. (n.d.). Column care guide and general method development information for Thermo Scientific phenyl columns.
  • A Tandem Catalytic Approach for the Synthesis of Aminophenones Using an Amine-Integrated Bifunctional Cobalt-NHC Complex. (n.d.). DOI.
  • ResearchGate. (2025, August 6). (PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of Quaternary Δ4- and Δ5- Dehydroprolines Based on a Two-Step Formal [3+2] Cycloaddition of α-Aryl and α-Alkyl Isocyano(thio)acetates with Vinyl Ketones. Retrieved from [Link]

  • IJSEA. (2013, November 15). Solubility Studies and Growth of 4-aminobenzophenone Single Crystal: a Potential Organic NLO Material. Retrieved from [Link]

  • Amino Acid Standard - SAFETY DATA SHEET. (n.d.).
  • Taylor & Francis. (2008, October 20). Full article: Design and synthesis of substituted imidazole and triazole N-phenylbenzo[d]oxazolamine inhibitors of retinoic acid metabolizing enzyme CYP26. Retrieved from [Link]

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  • PubChem. (n.d.). (4-Aminophenyl)(phenyl)methanol | C13H13NO | CID 242216. Retrieved from [Link]

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Application

Application Note: Chemoselective Functionalization of (4-Aminophenyl)(phenyl)methanol with Isocyanates

Introduction & Mechanistic Insight The reaction of (4-Aminophenyl)(phenyl)methanol (4-aminobenzhydrol) with isocyanates presents a classic problem in chemoselectivity. This substrate contains two distinct nucleophilic si...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Insight

The reaction of (4-Aminophenyl)(phenyl)methanol (4-aminobenzhydrol) with isocyanates presents a classic problem in chemoselectivity. This substrate contains two distinct nucleophilic sites:

  • Aromatic Primary Amine (Aniline moiety): Moderately nucleophilic, prone to forming ureas .

  • Benzylic Secondary Alcohol: Less nucleophilic, sterically hindered, prone to forming carbamates (urethanes).

The Dual-Nucleophile Challenge

In drug discovery and polymer synthesis (specifically polyurethane-ureas), controlling the sequence of these reactions is critical. Isocyanates (


) are highly electrophilic. Without intervention, the reaction is governed by competitive kinetics.
  • Kinetic Control: The amine, despite being an aniline derivative (reduced basicity due to resonance), typically attacks the isocyanate carbon faster than the neutral alcohol, forming a urea linkage.

  • Thermodynamic/Catalytic Control: To engage the secondary alcohol (carbamate formation), the activation energy barrier must be lowered using Lewis acid catalysts (e.g., Dibutyltin dilaurate) or elevated temperatures.

The following guide provides validated workflows to selectively target the amine or exhaustively functionalize both sites.

Mechanistic Pathway Visualization

The diagram below illustrates the bifurcation in reaction pathways based on experimental conditions.

ReactionPathways Substrate (4-Aminophenyl)(phenyl)methanol TS_Amine TS1: N-Attack (Low Ea, Fast) Substrate->TS_Amine RT, No Catalyst TS_Alcohol TS2: O-Attack (High Ea, Slow) Substrate->TS_Alcohol Heat + DBTL Catalyst Isocyanate Isocyanate (R-NCO) Isocyanate->TS_Amine Isocyanate->TS_Alcohol Urea Product A: Urea Derivative (Kinetic Product) TS_Amine->Urea Major Path Carbamate Product B: Urea-Carbamate (Bis-functionalized) TS_Alcohol->Carbamate Requires Activation Urea->Carbamate Step 2: Excess R-NCO + Heat

Figure 1: Competitive reaction pathways. The amine path (solid blue) is kinetically favored at room temperature. The alcohol path (dashed red) requires catalytic activation.

Protocol A: Chemoselective Urea Synthesis

Objective: Functionalize the amine group while leaving the benzylic alcohol intact.

Rationale

To ensure selectivity for the urea, we utilize the nucleophilicity gap between the nitrogen and oxygen. By maintaining low temperatures and avoiding catalysts, we prevent the alcohol from overcoming its activation energy barrier.

Materials
  • Substrate: (4-Aminophenyl)(phenyl)methanol (1.0 eq)

  • Electrophile: Aryl or Alkyl Isocyanate (1.05 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Avoid nucleophilic solvents like MeOH.

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation: Dissolve (4-Aminophenyl)(phenyl)methanol (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under inert atmosphere.

  • Temperature Control: Cool the solution to 0°C using an ice bath. This enhances selectivity by suppressing the slower alcohol reaction.

  • Addition: Add the isocyanate (10.5 mmol) dropwise over 20 minutes.

    • Critical: Rapid addition can cause localized heating, potentially triggering side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the starting aniline.

  • Workup:

    • The urea product often precipitates from DCM. Filter the solid.

    • If soluble, evaporate solvent and recrystallize from EtOAc/Hexanes.

  • Validation:

    • IR: Look for Urea C=O stretch (~1640–1660 cm⁻¹). Absence of Carbamate C=O (~1700–1720 cm⁻¹).

    • 1H NMR: Confirm the presence of urea N-H protons (usually

      
       8.0–9.0 ppm in DMSO-
      
      
      
      ) and the retention of the benzylic -OH proton (
      
      
      ~5.5–6.0 ppm).

Protocol B: Exhaustive Bis-Functionalization

Objective: Convert both the amine and the alcohol to Urea and Carbamate, respectively.

Rationale

The benzylic alcohol is sterically encumbered and electronically neutral. To force the reaction with the isocyanate, we employ Dibutyltin Dilaurate (DBTL) , a standard organotin catalyst that activates the isocyanate carbon, making it susceptible to attack by weak nucleophiles like alcohols [1].

Materials
  • Substrate: (4-Aminophenyl)(phenyl)methanol (1.0 eq)

  • Electrophile: Isocyanate (2.2 – 2.5 eq)

  • Catalyst: Dibutyltin Dilaurate (DBTL) (0.5 – 1.0 mol%)

  • Solvent: Anhydrous Toluene or DMF (for higher boiling point).

Step-by-Step Methodology
  • Preparation: Dissolve substrate (10 mmol) in anhydrous Toluene (60 mL).

  • Catalyst Addition: Add DBTL (0.05 mmol).

  • Electrophile Addition: Add Isocyanate (25 mmol) in one portion.

  • Thermal Activation: Heat the reaction to 60–80°C for 6–12 hours.

    • Note: The amine reacts almost instantly; the heating period is strictly for the alcohol.

  • Workup:

    • Cool to RT. Add Methanol (5 mL) to quench excess isocyanate.

    • Concentrate under reduced pressure.

    • Purify via column chromatography (Silica gel) to remove tin residues.

  • Validation:

    • 1H NMR: Disappearance of the benzylic -OH signal. Downfield shift of the benzylic C-H proton due to acylation.

Data Summary & Troubleshooting

Comparative Reaction Parameters
ParameterProtocol A (Urea Selective)Protocol B (Bis-Functionalization)
Stoichiometry (R-NCO) 1.0 – 1.1 eq> 2.2 eq
Temperature 0°C

RT
60°C – 80°C
Catalyst None (Strictly forbidden)DBTL or Tertiary Amine (TEA/DABCO)
Time 2 – 4 Hours6 – 12 Hours
Primary Risk Over-reaction (Carbamate trace)Incomplete alcohol conversion
Troubleshooting Guide
  • Problem: Product A contains trace carbamate.

    • Solution: Lower the reaction temperature to -10°C and ensure strict 1:1 stoichiometry.

  • Problem: Product B has residual alcohol.

    • Solution: Increase catalyst load to 2 mol% or switch solvent to non-polar aromatics (Chlorobenzene) to allow higher reflux temperatures.

  • Problem: Isocyanate dimerization.

    • Solution: Ensure moisture-free conditions. Water reacts with isocyanates to form amines and

      
      , leading to urea impurities.
      

Experimental Workflow Diagram

Workflow Start Start: (4-Aminophenyl)(phenyl)methanol Decision Target Product? Start->Decision PathA Path A: Selective Urea Decision->PathA Urea Only PathB Path B: Bis-Functionalization Decision->PathB Urea + Carbamate StepA1 Solvent: DCM/THF Temp: 0°C PathA->StepA1 StepB1 Solvent: Toluene Temp: 80°C PathB->StepB1 StepA2 Add 1.0 eq Isocyanate NO CATALYST StepA1->StepA2 QC QC: 1H NMR / IR StepA2->QC StepB2 Add 2.5 eq Isocyanate Cat: DBTL StepB1->StepB2 StepB2->QC

Figure 2: Decision tree for experimental setup based on desired functionalization.

References

  • Rand, L., & McLean, J. A. (1968). Hyperreactivity of the Hydroxyl Group in the Reaction of Alcohols with Isocyanates. Journal of Applied Polymer Science.

  • Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews.

  • Sardon, H., et al. (2015). Organocatalyzed Polyurethane Synthesis. Macromolecules.

Method

Process Development &amp; Scale-Up: Chemoselective Synthesis of (4-Aminophenyl)(phenyl)methanol

Executive Summary & Strategic Analysis (4-Aminophenyl)(phenyl)methanol (CAS: 25782-57-4), also known as 4-aminobenzhydrol, is a critical pharmacophore found in antihistamines, antifungal triazolones, and advanced polymer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

(4-Aminophenyl)(phenyl)methanol (CAS: 25782-57-4), also known as 4-aminobenzhydrol, is a critical pharmacophore found in antihistamines, antifungal triazolones, and advanced polymer precursors.[1] While gram-scale synthesis is trivial in academic settings, scaling this process to kilogram quantities introduces thermodynamic and safety risks that must be engineered out of the workflow.

This Application Note details the chemoselective reduction of 4-aminobenzophenone using Sodium Borohydride (NaBH


). Unlike catalytic hydrogenation (which risks reducing the aromatic ring or poisoning catalysts via the amine) or Lithium Aluminum Hydride (which is too reactive for safe large-scale handling), NaBH

offers the ideal balance of cost, safety, and selectivity.
Critical Process Parameters (CPPs)
  • Thermal Management: The hydride transfer is exothermic. Uncontrolled dosing leads to runaway temperatures and potential decomposition.

  • Hydrogen Evolution: NaBH

    
     releases hydrogen gas upon contact with protic solvents and during the acid quench. Ventilation and headspace management are non-negotiable.
    
  • Chemoselectivity: The protocol must reduce the ketone without affecting the nucleophilic aniline amine.

Material Attributes & stoichiometry

ComponentRoleCAS No.MW ( g/mol )DensityEquivalents
4-Aminobenzophenone Substrate1137-41-3197.23Solid1.0
Sodium Borohydride Reductant16940-66-237.83Solid0.6 - 0.8*
Methanol Solvent67-56-132.040.792 g/mL5-10 Vol
Water Quench7732-18-518.021.00 g/mLExcess

*Note: Theoretically, 0.25 eq of NaBH


 can reduce 1 eq of ketone (4 hydrides per B). In practice, 0.6–0.8 eq is used to drive kinetics and account for solvent-mediated decomposition.[1]

Reaction Mechanism & Pathway

The reduction proceeds via a nucleophilic attack of the borohydride anion on the carbonyl carbon.[2] The resulting alkoxyborate intermediate is hydrolyzed during the workup to yield the target alcohol.

ReactionMechanism Substrate 4-Aminobenzophenone (Ketone) Intermediate Alkoxyborate Complex (Tetrahedral Intermediate) Substrate->Intermediate Nucleophilic Attack (Exothermic) Reagent NaBH4 / MeOH (Hydride Source) Reagent->Intermediate Product (4-Aminophenyl)(phenyl)methanol (Target Alcohol) Intermediate->Product Hydrolysis (-H2 gas) Hydrolysis H2O Quench (Protonation) Hydrolysis->Product

Figure 1: Mechanistic pathway for the borohydride reduction of diaryl ketones.

Scale-Up Protocol (1.0 kg Batch Basis)

Phase A: Reactor Setup & Dissolution

Objective: Create a homogeneous solution while excluding atmospheric moisture.

  • Equipment: Use a 20 L Jacketed Glass Reactor equipped with an overhead stirrer (impeller type: pitch blade), reflux condenser, nitrogen inlet, and a solids addition funnel (or powder dosing valve).

  • Inerting: Purge the reactor with Nitrogen (N

    
    ) for 15 minutes.
    
  • Charging:

    • Charge 1.0 kg (5.07 mol) of 4-Aminobenzophenone.

    • Charge 8.0 L of Methanol (MeOH).

    • Note: Ethanol can be used as a greener alternative, but Methanol generally offers better solubility for benzophenones.

  • Dissolution: Agitate at 250 RPM at 20–25°C until the solid is fully dissolved. The solution will likely be yellow/amber.

Phase B: Controlled Reduction (The Critical Step)

Objective: Reduce the ketone while managing the exotherm and H


 evolution.
  • Cooling: Lower the jacket temperature to 0°C to achieve an internal temperature of 5–10°C .

  • Dosing NaBH

    
    : 
    
    • Total NaBH

      
       required: 153 g (4.05 mol, ~0.8 eq) .
      
    • Protocol: Add NaBH

      
       in 5 equal portions (approx. 30 g each) over 60 minutes (1 portion every 12 mins).
      
    • Constraint: Do not allow internal temperature to exceed 20°C . If temp spikes, halt addition and increase jacket cooling.

  • Reaction Maintenance:

    • After final addition, remove cooling and allow the mixture to warm to 20–25°C .

    • Stir for 2–4 hours.

  • In-Process Control (IPC):

    • Sample 50 µL, quench in water/MeCN, and analyze via HPLC.

    • Specification: < 1.0% residual ketone.

Phase C: Quench & Isolation

Objective: Decompose excess borohydride and isolate the product.

  • Quench Preparation: Cool the reactor back to 10°C .

  • Hydrolysis:

    • Slowly add 2.0 L of Water over 30 minutes.

    • Warning: Significant H

      
       gas evolution will occur. Ensure reactor vent is open to a scrubber or fume extraction.
      
    • pH Adjustment: The pH will be basic (borate salts). Neutralize carefully to pH 7–8 using dilute Acetic Acid or HCl (1M). Do not over-acidify , or you will form the hydrochloride salt of the amine, which is water-soluble and will be lost in the mother liquor.

  • Crystallization/Precipitation:

    • Add an additional 4.0 L of Water to force precipitation of the benzhydrol.

    • Stir at 5°C for 2 hours to age the crystals.

  • Filtration: Filter the slurry using a nutsche filter or centrifuge.

  • Washing: Wash the cake with 2 x 1.0 L of Water (chilled) to remove inorganic salts (NaBO

    
    ).
    
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram

ProcessFlow Reactor 20L Jacketed Reactor (Dissolution) Dosing Solids Dosing (NaBH4 Addition) Reactor->Dosing Solubilized Substrate Reaction Reaction Phase (2-4 hrs @ 25°C) Dosing->Reaction Exothermic Control Quench Quench & Precip (Add H2O, pH Adjust) Reaction->Quench Completion (HPLC) Filter Filtration (Sep. Solids) Quench->Filter Slurry Transfer Dry Vacuum Drying (45°C) Filter->Dry Wet Cake Waste Waste Filter->Waste Mother Liquor (Borate Salts)

Figure 2: Unit operation workflow for the kilogram-scale synthesis.[1]

Safety & Risk Assessment (E-E-A-T)[1]

Hydrogen Management

Sodium Borohydride releases hydrogen gas upon contact with water or alcohols, particularly under acidic conditions or elevated temperatures.

  • Risk: Explosion if H

    
     accumulates in the headspace.
    
  • Mitigation: Maintain a constant N

    
     sweep (low flow) during the quench to dilute evolved H
    
    
    
    below the Lower Explosive Limit (LEL). Ensure the reactor is grounded to prevent static discharge.
Thermal Runaway

The reduction is exothermic.

  • Risk: Rapid addition of NaBH

    
     can cause solvent boiling (MeOH bp: 64.7°C).
    
  • Mitigation: Strict temperature limits (<20°C during dosing). Use of a "dead-man" switch on the dosing mechanism or manual addition protocols that require temperature checks before every scoop.

Toxicity[7][8][9]
  • Methanol: Toxic by ingestion/inhalation.[3][4]

  • NaBH

    
    :  Toxic if swallowed; causes severe skin burns.[4][5] reacts violently with water.[4]
    
  • Product: Handle as a potential irritant/bioactive amine.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Moisture in solvent consumed NaBH

.[1]
Add an extra 0.1–0.2 eq of NaBH

. Ensure solvent is dry (KF < 0.1%).
Oiling Out Product precipitated too fast or impurities present.Re-heat to dissolve, then cool slowly (5°C/hour) to induce crystallization.
Low Yield Product lost during filtration (pH too low).Check pH of mother liquor. If < 7, the amine is protonated. Neutralize with NaOH and re-filter.
Color Issues Oxidation of the aniline amine.Perform all steps under strict Nitrogen atmosphere. Add trace EDTA if metal ions are suspected.

References

  • PubChem. (n.d.).[6] (4-Aminophenyl)(phenyl)methanol (CAS 25782-57-4).[1][7][8][6][9] National Library of Medicine. Retrieved from [Link]

  • UC Santa Barbara. (2012). Standard Operating Procedure: Sodium Borohydride.[4] UCSB Environmental Health & Safety. Retrieved from [Link]

  • Chemguide. (2023). The Reduction of Aldehydes and Ketones using Sodium Tetrahydridoborate. Retrieved from [Link]

  • Google Patents. (2002). Process for preparing N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine (EP1230231B1).[1] Retrieved from

Sources

Application

Application Notes and Protocols for the Synthesis and Biological Screening of (4-Aminophenyl)(phenyl)methanol Derivatives

Introduction: The Benzhydryl Motif as a Privileged Scaffold in Medicinal Chemistry The diarylmethanol framework, particularly the (4-aminophenyl)(phenyl)methanol core, represents a "privileged scaffold" in modern drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzhydryl Motif as a Privileged Scaffold in Medicinal Chemistry

The diarylmethanol framework, particularly the (4-aminophenyl)(phenyl)methanol core, represents a "privileged scaffold" in modern drug discovery. This structural motif is present in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities. Derivatives of this core structure are known to interact with a diverse range of biological targets, leading to applications as antihistaminic, neuroactive, anticancer, antiviral, and anti-inflammatory agents.[1] The inherent versatility of the benzhydryl amine and alcohol moieties allows for facile chemical modification, enabling the generation of extensive compound libraries for biological screening.[2] This versatility, coupled with the significant therapeutic potential, has driven the development of robust and efficient synthetic routes to access these molecules.[2][3]

This technical guide provides a comprehensive overview of the synthesis of (4-aminophenyl)(phenyl)methanol derivatives and detailed protocols for their subsequent biological evaluation. We will explore two primary and reliable synthetic strategies: the reduction of substituted benzophenones and the nucleophilic addition of organometallic reagents to benzaldehydes. Furthermore, we will detail standardized protocols for assessing the anticancer, antiviral, and enzyme inhibitory potential of the synthesized compounds, providing researchers with a validated roadmap for discovery and development in this promising area of medicinal chemistry.

Part 1: Synthesis of (4-Aminophenyl)(phenyl)methanol Derivatives

The synthesis of the target scaffold can be efficiently achieved through two principal and complementary chemical transformations. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings.

  • Method A: Reduction of 4-Aminobenzophenone Derivatives

  • Method B: Grignard Reaction with Substituted Anilines and Benzaldehydes

The following diagram outlines the general workflow for the synthesis and subsequent screening of the target compounds.

Synthesis and Screening Workflow Overall Workflow: From Synthesis to Biological Evaluation cluster_synthesis Synthesis Phase cluster_method_a Method A cluster_method_b Method B cluster_screening Biological Screening Phase cluster_assays Primary Assays start Starting Materials (e.g., 4-Aminobenzophenone, Bromoaniline) A1 Reduction Reaction (e.g., NaBH4) start->A1 B1 Grignard Reagent Formation (from Aryl Halide) start->B1 A2 Work-up & Purification (Chromatography) A1->A2 product (4-Aminophenyl)(phenyl)methanol Derivatives Library A2->product B2 Reaction with Benzaldehyde B1->B2 B3 Aqueous Work-up & Purification B2->B3 B3->product screen_start Compound Library Ready for Screening product->screen_start Characterization (NMR, MS) C1 Anticancer Screening (MTT Assay) screen_start->C1 C2 Antiviral Screening (e.g., Plaque Reduction Assay) screen_start->C2 C3 Enzyme Inhibition (e.g., Aromatase Assay) screen_start->C3 results Hit Identification & Lead Optimization C1->results C2->results C3->results

Caption: General workflow for the synthesis and biological screening of (4-Aminophenyl)(phenyl)methanol derivatives.

Protocol 1: Synthesis via Reduction of 4-Aminobenzophenone

This method is a straightforward and high-yielding approach when the corresponding benzophenone precursor is commercially available or easily synthesized. The reduction of the ketone functionality to a secondary alcohol is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄).

Principle: Sodium borohydride selectively reduces the carbonyl group of the ketone to a hydroxyl group, while being unreactive towards other functional groups like the amine and the aromatic rings under standard conditions. The reaction is monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[4]

Materials:

  • 4-Aminobenzophenone (or a substituted derivative)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent for TLC (e.g., 30% Ethyl acetate in Hexane)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-aminobenzophenone (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of ketone) and cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.1 - 1.5 eq) portion-wise over 10-15 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.[4] Spot the reaction mixture against the starting material. The reaction is complete when the spot corresponding to 4-aminobenzophenone has disappeared. This typically takes 1-2 hours.

  • Quenching the Reaction: Once the reaction is complete, carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess NaBH₄. Safety Note: Hydrogen gas is evolved during this step; ensure adequate ventilation.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or flash column chromatography on silica gel if necessary.[5]

Data Summary for Reduction Method:

ParameterDescription
Starting Material 4-Aminobenzophenone
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol
Reaction Time 1-2 hours
Typical Yield >90%
Purification Recrystallization or Column Chromatography
Protocol 2: Synthesis via Grignard Reaction

Principle: An organomagnesium halide (Grignard reagent) is prepared from an aryl halide (e.g., a protected 4-bromoaniline). This highly nucleophilic reagent then attacks the electrophilic carbonyl carbon of benzaldehyde (or a substituted derivative).[8] A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.[9]

Materials:

  • Protected 4-bromoaniline (e.g., N-silylated or N-acylated)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)[10]

  • Iodine crystal (as an initiator)

  • Benzaldehyde (or a substituted derivative)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous glassware, reflux condenser, dropping funnel, heating mantle.

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[8][11]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine. Causality Note: Iodine helps to activate the magnesium surface by removing the passivating oxide layer.[12]

    • In the dropping funnel, prepare a solution of the protected 4-bromoaniline (1.0 eq) in anhydrous ether or THF.

    • Add a small amount of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

    • Once the reaction starts, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[11] After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C.

    • Prepare a solution of benzaldehyde (1.0 eq) in anhydrous ether or THF and add it to the dropping funnel.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20 °C.

    • After the addition, allow the reaction to stir at room temperature for 1-3 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ether.

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product, which will be the protected version of the target molecule, can then be deprotected and purified by column chromatography.

Part 2: Biological Screening Protocols

Once a library of (4-aminophenyl)(phenyl)methanol derivatives has been synthesized and characterized, the next critical phase is to evaluate their biological activity. Below are detailed protocols for primary screening in key therapeutic areas.

Protocol 3: Anticancer Activity Screening using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13] It is widely used for the initial screening of potential cytotoxic and anticancer agents.[3][6]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[3]

MTT Assay Workflow Workflow for MTT Cytotoxicity Assay A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours to allow attachment A->B C 3. Treat cells with serial dilutions of test compounds B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution to each well and incubate for 2-4 hours D->E F 6. Living cells convert yellow MTT to purple formazan E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Measure absorbance at 570 nm using a plate reader G->H I 9. Calculate % cell viability and IC50 value H->I

Caption: Step-by-step workflow of the MTT assay for determining compound cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[6]

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.[6] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.[6] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6] Incubate for another 2-4 hours, until purple formazan crystals are visible.[13]

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[6] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: General Antiviral Activity Screening

Screening for antiviral activity involves determining a compound's ability to inhibit viral replication in host cells. This can be assessed through various methods, such as plaque reduction assays, immunofluorescence assays, or reporter virus assays.[14][15]

Principle: A monolayer of host cells is infected with a specific virus in the presence of the test compound. The compound's effectiveness is measured by the reduction in viral replication compared to an untreated control. A crucial parallel experiment is a cytotoxicity assay (like the MTT assay) to ensure that the observed antiviral effect is not due to the compound killing the host cells.[15]

Procedure Outline:

  • Host Cell Plating: Seed appropriate host cells in multi-well plates and grow them to confluence.

  • Cytotoxicity Assessment: In a parallel plate, determine the cytotoxicity of the compounds on the host cells to find the maximum non-toxic concentration.

  • Infection and Treatment: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the test compounds.[2]

  • Incubation: Incubate the plates for a period that allows for several rounds of viral replication.

  • Quantification of Viral Inhibition: Quantify the extent of viral replication. This can be done by:

    • Plaque Reduction Assay: Staining the cells and counting the number of viral plaques (zones of cell death).

    • Immunofluorescence: Staining for a specific viral antigen and quantifying the percentage of infected cells using high-content imaging.[15]

    • Reporter Gene Assay: Using a genetically modified virus that expresses a reporter gene (e.g., luciferase) upon replication.[16]

  • Data Analysis: Calculate the EC₅₀ (50% effective concentration) for viral inhibition and the CC₅₀ (50% cytotoxic concentration) from the cytotoxicity assay. The Selectivity Index (SI = CC₅₀ / EC₅₀) is then determined to assess the therapeutic window of the compound.

Protocol 5: Aromatase Inhibition Assay

Many benzhydryl derivatives are investigated as inhibitors of enzymes like aromatase, which is a key target in estrogen-dependent cancers.[3] Fluorometric assays are commonly used for high-throughput screening of potential inhibitors.[17]

Principle: This assay uses a fluorogenic substrate that is converted by the aromatase enzyme (CYP19A1) into a highly fluorescent product.[17] An inhibitor will compete with the substrate for binding to the enzyme's active site, leading to a decrease in the fluorescent signal.[18]

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Fluorogenic aromatase substrate

  • NADPH regenerating system

  • Known aromatase inhibitor (e.g., Letrozole) as a positive control[17]

  • Test compounds

  • Assay buffer

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control (Letrozole) in assay buffer.

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add the aromatase enzyme to wells containing the test compounds or controls. Incubate for a short period (e.g., 10 minutes) at 37 °C to allow the compounds to interact with the enzyme.[17]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence signal every minute for 30-60 minutes.

  • Data Analysis: Determine the rate of the reaction (slope of the fluorescence vs. time plot) for each concentration. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.[19][20]

Conclusion and Future Directions

The synthetic routes and screening protocols detailed in this guide provide a robust framework for the discovery and initial characterization of novel (4-aminophenyl)(phenyl)methanol derivatives. The modularity of both the reductive and Grignard-based syntheses allows for the creation of diverse chemical libraries with varied substitution patterns, which is essential for establishing structure-activity relationships (SAR). The primary biological assays—MTT for cytotoxicity, general viral inhibition, and aromatase inhibition—offer a tiered approach to identifying promising lead compounds. Hits identified from these initial screens can then be advanced to more complex secondary assays, in vivo models, and lead optimization campaigns. The continued exploration of this privileged scaffold holds significant promise for the development of next-generation therapeutics.

References

  • Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC - NIH. (n.d.).
  • Ghodsi, R., et al. (2016). Diarylalkylimidazole and diarylalkyltriazole derivatives as potent aromatase inhibitors based on Quantitative Structure Activity Relationship (QSAR) analysis. ACS Omega.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 11, 2026, from [Link]

  • 7 steps for screening antiviral drugs - DIFF Biotech. (2024, September 29).
  • Wikipedia. (n.d.). Grignard reaction. Retrieved February 11, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved February 11, 2026, from [Link]

  • Development of an Antiviral Screening Protocol: One-Stone-Two-Birds - PMC - NIH. (n.d.).
  • VIROLOGY RESEARCH SERVICES. (n.d.). Antiviral Drug Screening. Retrieved February 11, 2026, from [Link]

  • New small‐molecule compound Hu‐17 inhibits estrogen biosynthesis by aromatase in human ovarian granulosa cancer cells - PMC - PubMed Central. (2020, October 1).
  • Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - MDPI. (n.d.). Retrieved February 11, 2026, from [Link]

  • Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library. (n.d.). Retrieved February 11, 2026, from [Link]

  • 14 Formation and reaction of a Grignard reagent. (n.d.). Retrieved February 11, 2026, from [Link]

  • Grignard Reaction. (n.d.). Retrieved February 11, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). Retrieved February 11, 2026, from [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved February 11, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved February 11, 2026, from [Link]

  • Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C - RSC Publishing. (n.d.). Retrieved February 11, 2026, from [Link]

  • Synthesis of 2 - ((4-Substituted Phenyl) Amino) Benzaldehyde - Atlantis Press. (n.d.). Retrieved February 11, 2026, from [Link]

  • Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC. (2025, December 26). Retrieved February 11, 2026, from [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry. (n.d.). Retrieved February 11, 2026, from [Link]

  • The first solvent-free method for the reduction of esters - The Royal Society of Chemistry. (n.d.). Retrieved February 11, 2026, from [Link]

Sources

Method

The Strategic Application of (4-Aminophenyl)(phenyl)methanol in the Synthesis of Bio-relevant Heterocyclic Scaffolds

For Immediate Release: Application Note & Protocol Guide Abstract (4-Aminophenyl)(phenyl)methanol, a versatile bifunctional molecule, serves as a valuable starting material for the synthesis of a variety of heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: Application Note & Protocol Guide

Abstract

(4-Aminophenyl)(phenyl)methanol, a versatile bifunctional molecule, serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds. Its unique structure, incorporating both a primary aromatic amine and a secondary benzylic alcohol, allows for its participation in diverse cyclization strategies to construct key heterocyclic scaffolds. This guide provides detailed application notes and protocols for the synthesis of 1,3-benzoxazines, a class of heterocyclic compounds with significant interest in medicinal chemistry, utilizing (4-aminophenyl)(phenyl)methanol as a key precursor. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on elucidating the underlying reaction mechanisms and providing practical, field-proven insights.

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs. The strategic synthesis of novel heterocyclic entities is therefore a cornerstone of drug discovery. (4-Aminophenyl)(phenyl)methanol, also known as 4-aminobenzhydrol, presents an intriguing molecular architecture for the construction of such scaffolds. The presence of a nucleophilic amino group and a reactive hydroxyl group on a diarylmethane framework offers multiple avenues for intramolecular and intermolecular cyclization reactions. This document will specifically detail the application of this precursor in the synthesis of 2-amino-4-phenyl-4H-1,3-benzoxazine derivatives, a privileged scaffold in drug discovery.

Synthesis of 2-Amino-4-phenyl-4H-1,3-benzoxazines

The synthesis of 4H-1,3-benzoxazines from 2-aminobenzyl alcohols and isothiocyanates is a well-established and efficient method for constructing this heterocyclic ring system.[1] This transformation proceeds via an in-situ formation of a thiourea intermediate, followed by cyclization. The phenyl-substituted aminobenzyl alcohol, (4-aminophenyl)(phenyl)methanol, is an ideal candidate for this reaction, leading to the formation of a 4-phenyl substituted benzoxazine ring.

Reaction Principle and Mechanism

The reaction commences with the nucleophilic attack of the primary amino group of (4-aminophenyl)(phenyl)methanol on the electrophilic carbon of an isothiocyanate. This initial step forms a thiourea intermediate. The subsequent cyclization is promoted by an activating agent, such as molecular iodine, which facilitates the formation of a C-O bond between the benzylic alcohol and the thiourea moiety, with the concomitant elimination of a molecule of hydrogen sulfide. Triethylamine is employed as a base to neutralize the hydrogen iodide generated during the reaction.

The proposed mechanism involves the following key steps:

  • Thiourea Formation: The primary amine of (4-aminophenyl)(phenyl)methanol adds to the isothiocyanate to form an N,N'-disubstituted thiourea.

  • Activation and Cyclization: Molecular iodine activates the thiourea, making the sulfur atom a better leaving group. The hydroxyl group then attacks the activated thiocarbonyl carbon in an intramolecular fashion.

  • Rearomatization and Product Formation: Subsequent elimination of hydrogen sulfide and rearomatization of the ring system yields the stable 2-amino-4-phenyl-4H-1,3-benzoxazine derivative.

A visual representation of this workflow is provided below:

Benzoxazine Synthesis Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products A (4-Aminophenyl)(phenyl)methanol C Thiourea Formation A->C B Isothiocyanate (R-N=C=S) B->C D Iodine-mediated Cyclization C->D I₂, Et₃N E 2-Amino-4-phenyl-4H-1,3-benzoxazine D->E F Byproducts (e.g., HI, H2S) D->F

Caption: Workflow for the synthesis of 2-amino-4-phenyl-4H-1,3-benzoxazines.

Experimental Protocol: Synthesis of 2-(Phenylamino)-4-phenyl-4H-benzo[d][1][2]oxazine

This protocol describes the synthesis of a representative 2-amino-4-phenyl-4H-1,3-benzoxazine derivative using phenyl isothiocyanate.

Materials and Reagents
Reagent/MaterialGradeSupplier
(4-Aminophenyl)(phenyl)methanol98%Commercially Available
Phenyl isothiocyanate98%Commercially Available
Iodine (I₂)Reagent GradeCommercially Available
Triethylamine (Et₃N)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution-Prepared in-house
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Silica Gel60-120 meshCommercially Available
Procedure
  • Reaction Setup: To a stirred solution of (4-aminophenyl)(phenyl)methanol (1.0 mmol, 199.25 mg) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenyl isothiocyanate (1.0 mmol, 135.19 mg, 120 µL).

  • Thiourea Formation: Stir the reaction mixture at room temperature for 1 hour. The formation of the thiourea intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add triethylamine (3.0 mmol, 303.5 mg, 420 µL) followed by the portion-wise addition of iodine (1.2 mmol, 304.6 mg) over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane solvent system). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated sodium thiosulfate solution (10 mL) to consume the excess iodine. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired 2-(phenylamino)-4-phenyl-4H-benzo[d][1][2]oxazine.

Characterization Data

The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Notes and Scientific Insights

  • Substrate Scope: This protocol is adaptable to a range of substituted isothiocyanates, allowing for the synthesis of a library of 2-amino-4-phenyl-4H-1,3-benzoxazine derivatives. The electronic nature of the substituent on the isothiocyanate may influence the reaction rate of the initial thiourea formation.

  • Alternative Cyclization Reagents: While molecular iodine is an effective reagent for this transformation, other cyclizing agents such as N-bromosuccinimide (NBS) or copper-based catalysts could also be explored.

  • Causality of Reagent Choice: The use of triethylamine is crucial not only to neutralize the HI formed but also to facilitate the elimination steps in the cyclization process. Anhydrous conditions are recommended to prevent potential side reactions, such as hydrolysis of the isothiocyanate or the activated intermediate.

  • Significance of the 4-Phenyl Substituent: The presence of the phenyl group at the 4-position of the benzoxazine ring, originating from the (4-aminophenyl)(phenyl)methanol precursor, imparts significant steric bulk and can influence the conformational properties and biological activity of the final molecule. This is a key feature for structure-activity relationship (SAR) studies in drug discovery.

  • Potential for Further Functionalization: The synthesized benzoxazine scaffold can be further modified. For instance, the secondary amine in the 2-position can be acylated or alkylated to introduce additional diversity.

The following diagram illustrates the general reaction scheme:

Caption: General reaction for the synthesis of 2-amino-4-phenyl-4H-1,3-benzoxazines.

Conclusion

(4-Aminophenyl)(phenyl)methanol is a readily accessible and highly useful building block for the synthesis of heterocyclic compounds. The protocol detailed herein for the synthesis of 2-amino-4-phenyl-4H-1,3-benzoxazines demonstrates a practical and efficient application of this precursor. The ability to generate diverse libraries of these privileged scaffolds underscores the importance of (4-aminophenyl)(phenyl)methanol in modern synthetic and medicinal chemistry. This guide provides a solid foundation for researchers to explore the full potential of this versatile molecule in the development of novel bioactive agents.

References

  • PubChem. (4-Aminophenyl)(phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazinanes. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 4H-1,3-benzoxazines. Retrieved from [Link]

  • ResearchGate. Synthesis of 1,3-oxazine derivatives. Retrieved from [Link]

  • Der Pharma Chemica. Synthesis and Biological Activities of[1][2]-Oxazine Derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Avoiding byproduct formation in (4-Aminophenyl)(phenyl)methanol synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Synthesis of (4-Aminophenyl)(phenyl)methanol Executive Summary & Reaction Overview This...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Synthesis of (4-Aminophenyl)(phenyl)methanol

Executive Summary & Reaction Overview

This guide addresses the synthesis of (4-Aminophenyl)(phenyl)methanol (CAS: 25782-57-4), primarily via the chemoselective reduction of 4-aminobenzophenone . While conceptually simple, this reaction presents specific challenges due to the bifunctional nature of the product (containing both a nucleophilic amine and an acid-sensitive benzylic alcohol).

The Core Challenge: The product is a p-amino-benzhydrol. The electron-donating amine group significantly stabilizes the benzylic carbocation, making the hydroxyl group exceptionally prone to leaving under even mildly acidic conditions. This leads to dehydration , etherification , or dimerization (via N-alkylation).[1]

Core Synthesis Protocol (The "Happy Path")

To minimize byproducts, we recommend a Sodium Borohydride (NaBH₄) reduction in methanol. This method avoids the harsh conditions of catalytic hydrogenation or dissolving metal reductions.

Reagents:

  • Substrate: 4-Aminobenzophenone (1.0 eq)

  • Reductant: NaBH₄ (1.5 - 2.0 eq)

  • Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-aminobenzophenone in MeOH at 0°C. Ensure complete solvation to prevent heterogeneous reduction rates.

  • Addition: Add NaBH₄ portion-wise over 15–20 minutes. Critical: Exothermic evolution of H₂ gas will occur. Control addition rate to maintain Temp < 10°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (approx. 2–4 hours).[2][3]

  • Quench (The Danger Zone): Pour reaction mixture into ice-cold water .

    • Strict Prohibition: Do NOT use HCl or strong acid to quench. The pH must remain neutral or slightly basic (pH 7–9).

  • Extraction: Extract immediately with Ethyl Acetate or DCM.

  • Drying: Dry organic layer over Na₂SO₄ (avoid acidic drying agents like MgSO₄ if unsure of purity).

  • Isolation: Concentrate in vacuo at low temperature (< 40°C).

Troubleshooting & FAQs

Q1: My product turned into a sticky, insoluble gum during concentration. What happened?

Diagnosis: Polymerization/Dimerization via Carbocation formation. Mechanism: You likely exposed the product to heat or acidic conditions. The benzylic alcohol protonated, lost water, and formed a resonance-stabilized carbocation.[1] This electrophile then attacked the amine of a neighboring molecule. Solution:

  • Immediate Fix: Attempt to redissolve in a polar solvent (DMSO/DMF) and purify, though yield loss is irreversible.

  • Prevention: Keep the rotavap bath below 40°C . Add a trace of triethylamine (0.1%) to the solvent during extraction and evaporation to buffer any acidity.

Q2: I see a "fast-moving" spot on TLC that isn't the starting material.

Diagnosis: Methyl Ether Formation. Mechanism: If the reaction was quenched with acid in the presence of Methanol, the benzylic position underwent SN1 substitution with the solvent (Solvolysis). Solution:

  • Prevention: Ensure the reaction is fully quenched with water before acidification (if acid is absolutely necessary for other reasons, which it shouldn't be). Ideally, avoid acid entirely.[1] Use saturated NH₄Cl (mildly acidic, pH ~5-6) only if necessary, but water/brine is safer for this specific substrate.[1]

Q3: The reaction stalled. I still have starting material (Ketone).

Diagnosis: Borate Complex Stability. Mechanism: The intermediate alkoxy-borate complex can be stable. Sometimes, it precipitates out of solution, preventing further reaction or appearing as unreacted material until hydrolyzed.[1] Solution:

  • Action: Ensure the quench is vigorous enough to break the Boron-Oxygen bond. Stirring the aqueous quench mixture for 20 minutes before extraction helps liberate the alcohol.

Q4: Can I use catalytic hydrogenation (H₂/Pd-C) instead?

Diagnosis: Risk of Over-reduction (Hydrogenolysis). Technical Note: Yes, but benzylic alcohols are susceptible to hydrogenolysis (cleavage of the C-OH bond) to form the methylene derivative (diphenylmethane), especially on Pd catalysts. Recommendation: If you must use hydrogenation, use a deactivated catalyst or strictly monitor H₂ uptake.[1] NaBH₄ is superior for chemoselectivity here.

Byproduct Analysis Matrix

ByproductStructure DescriptionRoot CausePrevention Strategy
Benzhydryl Ether Ph-CH(OMe)-Ph-NH₂Acidic quench in MeOH; Solvolysis.[1]Avoid acid; remove MeOH before aqueous workup if possible.
Dimer/Oligomer N-alkylated speciesAcid-catalyzed dehydration + nucleophilic attack by amine.Maintain pH > 7; Keep temp < 40°C.
Schiff Base (Imine) Ph-C(=N-R)-PhCondensation of amine with unreacted ketone (rare due to sterics).Drive reaction to completion; Store starting material cool/dry.
Diphenylmethane Ph-CH₂-Ph-NH₂Over-reduction (Hydrogenolysis).Avoid Pd/C + H₂; Use Hydride reagents (NaBH₄).

Visualizing the Failure Modes

The following diagram illustrates the critical decision points where the synthesis typically fails.

ReactionPathways cluster_legend Legend Start 4-Aminobenzophenone Reaction NaBH4 Reduction (MeOH, 0°C) Start->Reaction Intermediate Borate Complex Reaction->Intermediate Quench Water Quench (Neutral pH) Intermediate->Quench Correct Protocol AcidQuench Acidic Quench (HCl/Strong Acid) Intermediate->AcidQuench User Error Product (4-Aminophenyl)(phenyl)methanol (Target) Quench->Product Extraction Carbocation Benzhydryl Cation (Highly Reactive) AcidQuench->Carbocation -H2O Byproduct1 Ether (Solvolysis) Carbocation->Byproduct1 + MeOH Byproduct2 Polymer/Dimer (N-Alkylation) Carbocation->Byproduct2 + Product (Amine) key Green = Optimal Path Red = Critical Failure Yellow = Reaction Step

Caption: Figure 1. Reaction pathway analysis showing the critical divergence between successful isolation (Green) and acid-catalyzed degradation pathways (Red).

References & Grounding

  • Reduction of Ketones with Sodium Borohydride : Standard organic synthesis protocols confirm NaBH₄ as the reagent of choice for chemoselective reduction of ketones in the presence of amines.

    • Source:

  • Stability of Benzylic Alcohols : Benzylic alcohols, particularly those with electron-donating groups (like p-amino), are prone to dehydration to form resonance-stabilized carbocations.[1]

    • Source:

  • General Workup Procedures : The necessity of neutral workups for acid-sensitive substrates is a fundamental tenet of practical organic chemistry.

    • Source:

Sources

Optimization

Technical Support Center: (4-Aminophenyl)(phenyl)methanol Stability and Degradation

Welcome to the technical support guide for (4-Aminophenyl)(phenyl)methanol. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, experience-driven guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (4-Aminophenyl)(phenyl)methanol. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, experience-driven guidance on investigating the stability and degradation pathways of this molecule. Our goal is to move beyond simple protocols and explain the underlying chemistry, helping you anticipate challenges, troubleshoot experiments, and develop robust, stability-indicating methods.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for (4-Aminophenyl)(phenyl)methanol?

Based on its structure, which contains a secondary benzylic alcohol and a primary aromatic amine, the molecule is susceptible to specific degradation mechanisms under standard stress conditions.

  • Oxidative Degradation: This is the most significant pathway. The secondary alcohol is readily oxidized to the corresponding ketone, forming 4-Aminobenzophenone . The primary aromatic amine is also highly susceptible to oxidation, which can lead to the formation of colored impurities like nitroso and nitro derivatives, or complex polymeric materials through radical coupling.[1][2]

  • Photolytic Degradation: Aromatic amines are often light-sensitive.[2] Exposure to UV or visible light can induce photo-oxidation, generating radical species that can lead to products similar to those seen under chemical oxidation (e.g., 4-Aminobenzophenone) and various polymeric adducts.[3]

  • Acidic/Basic Conditions: The molecule is generally stable against hydrolysis. However, under strong acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). This could facilitate elimination or substitution reactions, although this is typically a minor pathway compared to oxidation.[4]

  • Thermal Degradation: In the solid state, high temperatures may induce dehydration or oxidation, especially in the presence of oxygen.

Q2: Why is my stressed sample turning yellow or brown during oxidative or photolytic studies?

This is a classic indicator of aniline oxidation. The primary amine group (-NH2) can be oxidized to form highly conjugated, colored species. The initial oxidation often forms a radical cation, which can then dimerize or polymerize, leading to a complex mixture of colored products.[5][6] While identifying every minor colored species is often unnecessary, it is crucial to ensure your analytical method can separate the primary degradant (4-Aminobenzophenone) from these polymeric impurities.

Q3: What is the best analytical technique to monitor the degradation of (4-Aminophenyl)(phenyl)methanol?

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard. For definitive identification of unknown degradation products, coupling the HPLC to a Mass Spectrometer (LC-MS) is essential.

  • HPLC-UV: A C18 column is typically effective. A gradient elution using a buffered aqueous mobile phase (e.g., ammonium formate or phosphate) and an organic modifier like acetonitrile or methanol will be necessary to separate the relatively polar parent compound from its less polar ketone degradant and other impurities.[7]

  • LC-MS: Electrospray Ionization in positive mode (ESI+) is highly effective for identifying the parent compound (m/z 200.1) and its primary degradation products by confirming their mass-to-charge ratios.

Troubleshooting Guide

Issue 1: My HPLC chromatogram shows a major new peak that elutes later than the parent compound during oxidative stress testing. What is it?
  • Probable Cause: This is almost certainly 4-Aminobenzophenone , the ketone product from the oxidation of the secondary alcohol. Oxidation replaces a polar hydroxyl group with a less polar carbonyl group, causing it to be retained longer on a reversed-phase column.

  • Verification Steps:

    • LC-MS Analysis: Check the mass of the new peak. 4-Aminobenzophenone has a molecular weight of 197.23 g/mol . In ESI+, you should observe an [M+H]+ ion at approximately m/z 198.1. The parent compound, (4-Aminophenyl)(phenyl)methanol, has a molecular weight of 199.25 g/mol and will show an [M+H]+ ion at m/z 200.1.[8][9]

    • Co-injection: If available, inject a reference standard of 4-Aminobenzophenone and confirm that it has the same retention time as your unknown peak.

    • PDA/DAD Analysis: Compare the UV spectrum of the degradant peak with the parent peak. The ketone will have a different UV maximum due to the change in the chromophore.

Issue 2: I'm observing poor peak shape (tailing) for the parent (4-Aminophenyl)(phenyl)methanol peak.
  • Probable Cause: The basic amine group is interacting with acidic residual silanols on the surface of the silica-based C18 column.[2] This secondary interaction causes peak tailing.

  • Troubleshooting & Optimization:

    • Lower Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH to ~3. This protonates the amine to -NH3+, minimizing its interaction with the silanols.[2]

    • Use a High-Purity Column: Modern, end-capped columns made from high-purity silica have fewer residual silanols and are designed to provide excellent peak shape for basic compounds.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to shield the silanol interactions.

Issue 3: My mass balance is poor (<<95%) after forced degradation. Where are my compounds going?
  • Probable Cause & Solution:

    • Non-Chromophoric Degradants: Some degradation pathways might produce species that do not absorb UV light at your chosen wavelength. Use a photodiode array (PDA) detector to examine the entire UV spectrum and ensure no peaks are being missed. If this is suspected, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be required.

    • Formation of Insoluble Polymers: As mentioned, aniline oxidation can form insoluble polymers that precipitate out of solution and are therefore not injected onto the HPLC.[6] Visually inspect your stressed samples for any cloudiness or precipitate.

    • Volatile Degradants: While unlikely for this specific molecule, thermal stress can sometimes produce volatile degradants that are lost from the sample.

    • Co-elution: Ensure your HPLC method has sufficient resolution to separate all degradants from the parent peak. A shallow gradient or a different organic modifier might be needed. The goal of a forced degradation study is to achieve 5-20% degradation, which provides enough degradants to validate the method without overwhelming the system.[10][11]

Visualizing the Degradation Landscape

The following diagram illustrates the primary degradation pathways under different stress conditions.

DegradationPathways cluster_conditions Stress Conditions Oxidative Oxidative Stress (e.g., H₂O₂) Ketone 4-Aminobenzophenone (m/z 198.1) Oxidative->Ketone Polymers Colored Polymers / Oligomers Oxidative->Polymers Photolytic Photolytic Stress (UV/Vis Light) Photolytic->Ketone Photolytic->Polymers Acidic Strong Acid (Minor Pathway) Carbocation Benzylic Carbocation Intermediate Acidic->Carbocation Parent (4-Aminophenyl)(phenyl)methanol (m/z 200.1) Parent->Ketone Oxidation of Alcohol Parent->Polymers Oxidation of Amine Parent->Carbocation Protonation & H₂O loss

Caption: Primary degradation pathways of (4-Aminophenyl)(phenyl)methanol.

Experimental Protocols & Data Summary

Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines, which recommend stress testing to establish the intrinsic stability of the molecule.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][14]

Workflow for a Forced Degradation Study

The following diagram outlines a robust workflow for conducting these experiments.

Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis & Evaluation Prep Prepare API solution (e.g., 1 mg/mL in 50:50 ACN:H₂O) T0 Analyze Time Zero (T0) Sample (Control) Prep->T0 Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidative Oxidation (3% H₂O₂, RT) Thermal Thermal (80°C, Solid State) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Analyze Analyze Samples by HPLC-PDA Neutralize->Analyze Identify Identify Peaks by LC-MS Analyze->Identify MassBalance Calculate Mass Balance & Peak Purity Identify->MassBalance

Caption: General workflow for a forced degradation study.

Summary of Expected Degradation Products
Stress ConditionPrimary Degradation ProductSecondary Products / ObservationsStability Profile
Oxidative (e.g., 3% H₂O₂)4-AminobenzophenoneColored polymeric products, potential N-oxidesLabile
Photolytic (ICH Q1B)4-AminobenzophenoneColored polymeric productsLabile
Acidic (e.g., 0.1 M HCl, 60°C)No significant degradationMinor, unspecified products possible at harsh conditionsStable
Basic (e.g., 0.1 M NaOH, 60°C)No significant degradationNone expectedStable
Thermal (e.g., 80°C, solid)Minor oxidation to 4-AminobenzophenonePotential for slight discolorationModerately Stable
Protocol: Oxidative Forced Degradation

This protocol is designed as a starting point and should be optimized to achieve the target 5-20% degradation.[15]

  • Preparation: Prepare a 1.0 mg/mL stock solution of (4-Aminophenyl)(phenyl)methanol in a 50:50 mixture of acetonitrile and water.

  • Control Sample (T0): Dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 diluent. Analyze immediately via HPLC. This is your unstressed control.

  • Stress Sample: In a clear glass vial, mix 1 mL of the 1.0 mg/mL stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). This results in a 0.5 mg/mL drug concentration in 3% H₂O₂.

    • Causality Note: Using a higher initial drug concentration ensures that degradation products are formed at levels sufficient for detection and characterization.[10]

  • Incubation: Store the vial at room temperature, protected from light, for 24 hours. Monitor the sample at intermediate time points (e.g., 2, 6, 12 hours) to track the degradation progress.

  • Analysis: After the desired incubation period, dilute the sample with the 50:50 diluent to the target concentration of 0.1 mg/mL and analyze by HPLC-PDA and LC-MS.

  • Evaluation: Compare the chromatogram of the stressed sample to the T0 control. Calculate the percentage of degradation, the percentage of area for all new peaks, and the overall mass balance.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved February 1, 2026, from [Link]

  • Resolve Mass. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved February 1, 2026, from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved February 1, 2026, from [Link]

  • Resolve Mass Laboratories via YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved February 1, 2026, from [Link]

  • International Journal of Pharmaceutical Research & Emerging Science. (n.d.). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. Retrieved February 1, 2026, from [Link]

  • Bhaskar, R., et al. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved February 1, 2026, from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved February 1, 2026, from [Link]

  • Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Retrieved February 1, 2026, from [Link]

  • ACS Publications. (n.d.). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). (4-Aminophenyl)(phenyl)methanol. Retrieved February 1, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 17). Acidity and Basicity of Alcohols. Retrieved February 1, 2026, from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Retrieved February 1, 2026, from [Link]

  • ACS Applied Polymer Materials. (n.d.). Adsorption and Photocatalytic Properties of Tris(4-aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composites for Organic Dye Removal. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts. (2021, October 28). 6.1: (Brønsted) Acidity of Alcohols, Thiols, and Amines. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2017, February 10). (PDF) Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. Retrieved February 1, 2026, from [Link]

  • Resolve Mass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 1, 2026, from [Link]

  • PubMed Central. (n.d.). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. Retrieved February 1, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amines to Alcohols. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2025, August 8). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Biotransformation of (±)-4-(chlorophenyl)phenylmethanol, 1. Retrieved February 1, 2026, from [Link]

  • OCLUE. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. Retrieved February 1, 2026, from [Link]

  • MDPI. (n.d.). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2017, February 18). Synthesis and Characterization of some Anilines Oxidative Coupling Products. Retrieved February 1, 2026, from [Link]

  • EPA Comptox Dashboard. (n.d.). Benzenemethanol, 4-amino-.alpha.,.alpha.-bis[4-(phenylamino)phenyl]-. Retrieved February 1, 2026, from [Link]

Sources

Troubleshooting

Improving the solubility of (4-Aminophenyl)(phenyl)methanol for reactions

Technical Support Center: (4-Aminophenyl)(phenyl)methanol Guide: Strategies for Improving Solubility in Reaction Chemistry Welcome to the technical support guide for (4-Aminophenyl)(phenyl)methanol (CAS No. 25782-57-4).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Aminophenyl)(phenyl)methanol

Guide: Strategies for Improving Solubility in Reaction Chemistry

Welcome to the technical support guide for (4-Aminophenyl)(phenyl)methanol (CAS No. 25782-57-4). This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound during their experiments. As Senior Application Scientists, we have developed this guide to provide not just protocols, but a deeper understanding of the physicochemical principles governing the solubility of this molecule, enabling you to make informed decisions in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is (4-Aminophenyl)(phenyl)methanol often difficult to dissolve, particularly in aqueous or nonpolar solvents?

A1: The challenge lies in its amphiphilic, yet predominantly hydrophobic, molecular structure.

(4-Aminophenyl)(phenyl)methanol possesses a unique combination of functional groups that dictate its solubility behavior.[1]

  • Polar Functional Groups: The primary aromatic amine (-NH₂) and the secondary alcohol (-OH) groups are polar and capable of forming hydrogen bonds. These groups favor interaction with polar solvents like water, methanol, and ethanol.

  • Nonpolar Bulk: The two phenyl rings constitute a large, nonpolar, and hydrophobic portion of the molecule. This aromatic system prefers to interact with nonpolar organic solvents like benzene or ether but significantly limits solubility in highly polar solvents like water.[2][3]

The result is a molecule that is often "partially soluble" in many solvents, struggling to find an ideal environment. It is too nonpolar for easy dissolution in water and too polar for seamless dissolution in very nonpolar solvents like hexanes. Its solubility is typically highest in polar organic solvents that can accommodate both its polar and nonpolar characteristics, such as DMSO, methanol, and ethanol.[2][4]

Q2: I am running a reaction in an aqueous buffer and my compound is precipitating. What is the most direct strategy to improve its solubility?

A2: The primary and most effective strategy is pH adjustment.

The causality here is the basicity of the 4-amino group. By lowering the pH of your aqueous medium with a suitable acid (e.g., HCl), you can protonate the primary amine to form an ammonium salt (e.g., a hydrochloride salt). This salt is ionic and vastly more polar than the parent molecule, leading to a dramatic increase in aqueous solubility.[2][5]

  • Preparation: Weigh the required amount of (4-Aminophenyl)(phenyl)methanol solid in a clean vial.

  • Solvent Addition: Add a small volume of your aqueous buffer or deionized water. You will likely observe a slurry or suspension.

  • Acidification: While stirring, add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise.

  • Observation: Continue adding the acid and stirring until the solid completely dissolves. The solution should become clear. Monitor the pH to ensure it remains within a range compatible with your downstream reaction.

  • Final Volume Adjustment: Once dissolved, add the remaining buffer or water to reach your final target concentration.

  • Validation: Before proceeding with your main reaction, perform a small-scale test by adding a portion of this acidic stock solution to your complete reaction buffer (without other reagents) to ensure it remains soluble and does not precipitate under the final conditions.

Q3: My reaction is sensitive to acidic conditions, so pH adjustment is not an option. How can I dissolve the compound?

A3: Utilize a co-solvent system.

Co-solvency is a powerful technique where a water-miscible organic solvent is added to an aqueous medium to increase the solubility of a nonpolar solute.[6][7] The organic co-solvent reduces the overall polarity of the solvent system and disrupts the strong hydrogen-bonding network of water, creating "pockets" that can more readily accommodate the hydrophobic phenyl rings of your molecule.

For (4-Aminophenyl)(phenyl)methanol and analogous structures, the most effective co-solvents are typically polar aprotic or polar protic organic solvents.

Co-SolventClassBoiling Point (°C)Key Considerations
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Excellent solubilizing power, but can be difficult to remove and may interfere with some reactions.[4]
N,N-Dimethylformamide (DMF)Polar Aprotic153Strong solvent, high boiling point. Check for compatibility with your reagents.
Methanol (MeOH)Polar Protic65Good solubilizing power and easily removed under vacuum.[2][4]
Ethanol (EtOH)Polar Protic78Similar to methanol, generally less toxic.[2]
Acetonitrile (MeCN)Polar Aprotic82Common in chromatography; can be a useful co-solvent for reactions.[8]
Tetrahydrofuran (THF)Polar Aprotic66Less polar than other options; useful if moderate polarity is required.
  • Initial Test: In a small vial, attempt to dissolve a few milligrams of your compound in a minimal amount of the chosen co-solvent (e.g., 100-200 µL of DMSO).

  • Titration: Once dissolved, slowly add this concentrated organic stock solution dropwise into your stirred aqueous reaction buffer.

  • Observe the Cloud Point: Continue adding the stock solution until you observe the first sign of persistent turbidity or precipitation. This is the "cloud point" and indicates you have exceeded the solubility limit for that specific co-solvent percentage.

  • Optimization: Prepare your final reaction mixture by ensuring the final percentage of the co-solvent is safely below the determined cloud point (e.g., if precipitation occurred at 10% v/v, work at 5-7% v/v).

  • Control Experiment: It is critical to run a control reaction with the co-solvent alone to ensure it does not negatively impact your reaction rate or outcome.

Troubleshooting Guide

Issue: The compound dissolves initially with heating but crashes out as the reaction cools to room temperature.
  • Analysis: This indicates you are operating in a region of supersaturation. While heating increases solubility, it does not guarantee stability at lower temperatures.

  • Solution 1 (Increase Co-solvent): The most reliable solution is to increase the proportion of your organic co-solvent in the reaction mixture. This will increase the intrinsic solubility of the compound at all temperatures.

  • Solution 2 (Maintain Temperature): If permissible for your reaction, maintain a moderately elevated temperature (e.g., 40-50 °C) throughout the experiment to keep the compound in solution.

Issue: My compound dissolves very slowly, even in a good solvent like methanol.
  • Analysis: Slow dissolution is often a kinetic problem related to the surface area of the solid. Large crystals or aggregated powders have a smaller effective surface area for the solvent to act upon.

  • Solution 1 (Sonication): Place the vial containing the compound and solvent in an ultrasonic bath. The high-frequency sound waves will break apart particle agglomerates, drastically increasing the surface area and accelerating the rate of dissolution.

  • Solution 2 (Particle Size Reduction): If you consistently face this issue, consider reducing the particle size of your solid material before use.[5][6] Gently grinding the solid with a mortar and pestle can increase its surface area and improve the dissolution rate.

Systematic Workflow for Solubility Optimization

For a systematic approach, follow this decision-making workflow. This ensures you use the simplest effective method first before moving to more complex solutions.

G start Start: Undissolved Compound ph_check Is pH adjustment compatible with the reaction? start->ph_check ph_adjust Strategy 1: Acidify (e.g., with 1M HCl) to form a salt. ph_check->ph_adjust Yes cosolvent Strategy 2: Use a Co-solvent. Screen DMSO, MeOH, EtOH, MeCN. ph_check->cosolvent No ph_success Success: Compound Solubilized ph_adjust->ph_success cosolvent_success Success: Compound Solubilized cosolvent->cosolvent_success If successful physical Strategy 3: Apply Physical Methods. (Sonication, Gentle Heating) cosolvent->physical If dissolution is slow advanced Consider Advanced Options: Surfactants, Cyclodextrins (Caution: May interfere with reaction) cosolvent->advanced If still insoluble physical_success Success: Dissolution Rate Improved physical->physical_success

Caption: Decision workflow for solubilizing (4-Aminophenyl)(phenyl)methanol.

References

  • 4-Aminobenzohydrazide - Solubility of Things. (n.d.). Vertex AI Search.
  • (4-AMINOMETHYL-PHENYL)-METHANOL CAS#: 39895-56-2. (n.d.). ChemicalBook.
  • (4-Aminophenyl)(phenyl)methanol. (n.d.). CymitQuimica.
  • (4-aminophenyl)methanol. (2024, April 9). ChemBK.
  • (4-Aminophenyl)(phenyl)methanol | C13H13NO. (n.d.). PubChem.
  • (4-aminomethyl-phenyl)-methanol AldrichCPR. (n.d.). Sigma-Aldrich.
  • [4-(Aminomethyl)phenyl]methanol | C8H11NO. (n.d.). PubChem.
  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. (n.d.). ResearchGate.
  • Solubility of p ABA in several solvents. (n.d.). ResearchGate.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • 4-Aminobenzophenone | CAS:1137-41-3. (n.d.). BioCrick.
  • Benzenemethanol, 4-amino-.alpha.-(4-aminophenyl)-.alpha.-[4-(phenylamino)phenyl]-. (2018, February 16). SIELC Technologies.
  • 4-Aminobenzophenone Formula. (n.d.). ECHEMI.
  • Enhancing the Bioavailability of Poorly Soluble Compounds. (2024, March 15). WuXi AppTec DMPK.
  • Improving Bioavailability & Solubility: Understand Your Molecule. (2020, March 23). Drug Development & Delivery.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.

Sources

Optimization

Monitoring the progress of (4-Aminophenyl)(phenyl)methanol reactions by TLC

Introduction: The Chemist’s Perspective You are likely monitoring the synthesis of (4-Aminophenyl)(phenyl)methanol (also known as 4-aminobenzhydrol) via the reduction of 4-aminobenzophenone . This transformation presents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemist’s Perspective

You are likely monitoring the synthesis of (4-Aminophenyl)(phenyl)methanol (also known as 4-aminobenzhydrol) via the reduction of 4-aminobenzophenone .

This transformation presents a classic chromatographic challenge: competing polarities. You are converting a ketone to a secondary alcohol in the presence of a primary amine.

  • The Challenge: The primary amine (

    
    ) interacts strongly with the acidic silanols of standard silica plates, causing severe "tailing" or streaking.
    
  • The Goal: To achieve a clean separation where the Starting Material (SM) and Product (P) appear as distinct, tight spots, allowing for precise kinetic monitoring.

This guide moves beyond basic textbook instructions to provide a robust, failure-resistant protocol.

Module 1: Mobile Phase Engineering

Q: Why are my spots streaking from the baseline?

A: This is "Amine Tailing." Silica gel is slightly acidic (


). The basic amine on your molecule becomes protonated by surface silanols, acting like an anchor.

The Fix: Deactivate the Silica. You must add a basic modifier to your mobile phase to compete for these silanol sites.

Recommended Solvent Systems
Polarity NeedSolvent Composition (v/v)Application Context
Standard Hexane : Ethyl Acetate (1:1) + 1% TEA Best starting point. The Triethylamine (TEA) creates a "basic buffer" on the plate surface.
High Polarity DCM : Methanol (95:5) + 1%

Use if the alcohol product is sticking too close to the baseline.
Alternative Toluene : Acetone (3:1) + 1% TEA Excellent for separating closely eluting aromatic amines.

Technical Note: Always pre-saturate your developing chamber with the solvent vapor for 5-10 minutes before running the plate. This prevents "edge effect" bowing.

Module 2: Visualization & Detection Strategy

Q: How do I definitively distinguish Product from Starting Material?

A: Relying solely on UV is risky because both compounds are highly conjugated. Use a Multi-Modal Detection Strategy .

Step 1: UV Inspection (254 nm)
  • 4-Aminobenzophenone (SM): Strong UV absorption.[1] Often appears as a yellow spot even under visible light due to extended conjugation.

  • 4-Aminobenzhydrol (Product): UV active (quenches fluorescence), but usually colorless under visible light.

  • Observation: As the reaction proceeds, the yellow visible spot (SM) should fade, replaced by a slower-moving UV-active spot (Product).

Step 2: Chemical Staining (The "Truth" Test)

Dip the plate into a specific stain and heat with a heat gun until colors develop.[2]

Stain ReagentTarget Functional GroupExpected Result (SM)Expected Result (Product)
2,4-DNP Ketones/AldehydesBright Orange/Red No Reaction (Remains yellow/background)
Ninhydrin Primary AminesPurple/Red Purple/Red (Confirms amine integrity)
Phosphomolybdic Acid (PMA) General Reducer (Alcohols)Faint/No ReactionDark Blue/Green

Critical Protocol: Use 2,4-DNP to monitor the disappearance of the starting material. This is your most sensitive metric for reaction completion.

Module 3: Reaction Monitoring Workflow

Q: My TLC shows a mess of spots. How do I prepare the sample properly?

A: Direct spotting from the reaction mixture is often the culprit.[3] If you are using a reducing agent like Sodium Borohydride (


), the boron complexes can "glue" your molecule to the baseline.
The "Mini-Workup" Protocol
  • Take a micro-aliquot (

    
    ) from the reaction vessel.
    
  • Dispense into a small vial containing

    
     Ethyl Acetate and 
    
    
    
    Saturated
    
    
    (or water).
  • Shake vigorously to quench the reagent and break boron complexes.

  • Allow layers to separate.[4][5][6]

  • Spot the top organic layer.

Visual Workflow: The Monitoring Loop

TLC_Workflow Start Reaction Aliquot MiniWorkup Mini-Workup (Quench & Extract) Start->MiniWorkup Spotting Spotting Plate (Lane 1: SM, Lane 2: Co-spot, Lane 3: Rxn) MiniWorkup->Spotting Elution Elution (Hex/EtOAc + 1% TEA) Spotting->Elution Visualization Visualization Phase Elution->Visualization UV 1. UV (254nm) Check for Yellow SM Visualization->UV Stain 2. Stain (2,4-DNP) Check for Ketone UV->Stain Decision Is SM (Orange Spot) Visible? Stain->Decision Continue Continue Reaction Decision->Continue Yes Workup Proceed to Full Workup Decision->Workup No

Figure 1: Standard Operating Procedure for kinetic monitoring of ketone reduction.

Module 4: Troubleshooting Guide

Q: I see a "ghost" spot or the product is decomposing. What is happening?

A: Use the 2D-TLC Technique to diagnose stability issues.

The 2D-TLC Stability Test
  • Spot your sample in the bottom-left corner of a square TLC plate.

  • Elute vertically (1st dimension).

  • Dry the plate, rotate it

    
     clockwise.
    
  • Elute again in the same solvent (2nd dimension).

  • Analysis:

    • Diagonal Line: The compound is stable.[7]

    • Off-Diagonal Spots: The compound is decomposing on the silica during the run.

    • Solution: If decomposing, switch to Neutral Alumina plates or use 2D-TLC to subtract decomposition artifacts from your analysis.

Troubleshooting Logic Tree

Troubleshooting Problem TLC Issue Identified Streaking Streaking / Tailing Problem->Streaking NoSep SM & Prod Co-elute Problem->NoSep Ghost New Spots Appearance Problem->Ghost Sol_Base Add 1-2% TEA or NH4OH to Mobile Phase Streaking->Sol_Base Sol_Polarity Change Selectivity (Try Toluene/Acetone) NoSep->Sol_Polarity Sol_Stability Run 2D-TLC to Check Stability Ghost->Sol_Stability

Figure 2: Rapid diagnostic logic for common TLC failures.

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Reagents.[1][2][7][8][9][10][11] Chemistry LibreTexts. Available at: [Link]

  • Restek Corporation. (2023). LC Troubleshooting: Tailing Peaks and Silanol Interactions. Restek. Available at: [Link]

  • University of Rochester. (n.d.). TLC Stains and Troubleshooting.[1][2][7][8][12][13] Department of Chemistry. Available at: [Link]

  • Advion. (2023). Analysis of 4-Aminobiphenyl and derivatives on reversed phase TLC. Advion Application Notes. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for (4-Aminophenyl)(phenyl)methanol Synthesis

Executive Summary The synthesis of (4-Aminophenyl)(phenyl)methanol (also known as 4-amino-benzhydrol) via the catalytic hydrogenation of (4-aminophenyl)(phenyl)methanone presents a classic chemoselectivity challenge. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (4-Aminophenyl)(phenyl)methanol (also known as 4-amino-benzhydrol) via the catalytic hydrogenation of (4-aminophenyl)(phenyl)methanone presents a classic chemoselectivity challenge. While the reduction of the ketone to the secondary alcohol is thermodynamically favorable, the resulting benzylic alcohol is highly susceptible to hydrogenolysis (over-reduction to the methylene congener), particularly over Palladium catalysts.

This guide addresses the optimization of catalyst loading to balance reaction kinetics against the risk of over-reduction, ensuring high yield of the target alcohol while minimizing cost and impurity formation.

Module 1: The Catalyst Loading Matrix

The Core Dilemma: Activity vs. Selectivity

In heterogeneous hydrogenation (e.g., using Pd/C or Pt/C), "catalyst loading" is often treated as a blunt tool to increase reaction speed. However, for benzylic alcohols, excess active sites promote the cleavage of the C-O bond.

ParameterLow Loading (<1 mol% or <5 wt% dry basis)High Loading (>5 mol% or >10 wt% dry basis)
Reaction Rate Slower (Kinetic control)Faster (Mass transfer limited)
Selectivity High (Stops at Alcohol)Low (Risk of Alkane formation)
Cost LowHigh
Risk Incomplete conversion / StallingHydrogenolysis (Over-reduction)
Recommended Catalyst Systems
  • Pt/C (Platinum on Carbon): Preferred. Platinum is generally less aggressive toward benzylic C-O hydrogenolysis than Palladium, offering a wider safety window for the alcohol product [1].

  • Pd/C (Palladium on Carbon): High Risk/High Reward. Faster rates but requires strict monitoring. If used, loading must be minimized, and reaction stopped immediately upon consumption of starting material.

  • Raney Nickel: Effective but often requires higher loadings (10-20 wt%) and rigorous handling due to pyrophoricity [2].

Module 2: Reaction Pathway & Failure Modes

Understanding the mechanism is vital for troubleshooting. The reaction proceeds in two stages.[1][2][3][4] The second stage (hydrogenolysis) is the failure mode we must avoid.

Visualizing the Selectivity Trap

ReactionPathway cluster_conditions Critical Control Factors Start (4-Aminophenyl)(phenyl)methanone (Starting Material) Target (4-Aminophenyl)(phenyl)methanol (Target Alcohol) Start->Target Step 1: Carbonyl Reduction (Fast, k1) Impurity 4-Benzylbenzenamine (Over-Reduced Alkane) Target->Impurity Step 2: Hydrogenolysis (Slower, k2) Factor1 Acidic Media Accelerates Step 2 Factor2 High Temp (>50°C) Accelerates Step 2 Factor3 Excess Catalyst Accelerates Step 2

Figure 1: Reaction pathway illustrating the critical selectivity checkpoint. Step 2 (Hydrogenolysis) is promoted by high catalyst loading and acidic conditions.

Module 3: Optimization Protocol

Standardized Experimental Workflow

Objective: Determine the Minimum Effective Loading (MEL).

Base Conditions:

  • Substrate: (4-aminophenyl)(phenyl)methanone (0.5 M in Methanol).

  • Temperature: 25°C - 35°C (Do not exceed 40°C initially).

  • Pressure: 3–5 bar H₂.

  • Agitation: >1000 RPM (To eliminate gas-liquid mass transfer limits).

Step-by-Step Optimization:

  • The Baseline Run (5 wt% Loading):

    • Load 5 wt% (relative to substrate mass) of 5% Pt/C (dry basis).

    • Monitor by HPLC every 30 minutes.

    • Target: >98% conversion within 4–6 hours with <1% hydrogenolysis.

  • The Stress Test (Loading Reduction):

    • If Baseline is successful, reduce loading to 2.5 wt%.

    • Observation: If rate decreases linearly, the reaction is kinetically controlled (good). If rate remains identical, you were mass-transfer limited (wasting catalyst).

  • The Poisoning Check:

    • The amine group on the substrate can coordinate to metal sites, causing self-poisoning.

    • Symptom:[3][5][6][7][8][9][10][11][12] Reaction starts fast but stalls at 80% conversion.

    • Fix: Do not simply add more catalyst. Increase temperature slightly (e.g., to 40°C) to promote desorption, or verify H₂ pressure is maintained.

Module 4: Troubleshooting & FAQs

Q1: I am seeing significant amounts of the diphenylmethane (alkane) impurity. How do I stop this?

Diagnosis: You are experiencing hydrogenolysis.[10] Corrective Actions:

  • Switch Catalyst: Move from Pd/C to Pt/C or Ru/C. Palladium is notorious for cleaving benzylic C-O bonds [3].

  • Check Acidity: Ensure your solvent is neutral. Even trace acids promote the formation of the benzylic carbocation intermediate, which reduces instantly to the alkane. Consider adding a trace of base (e.g., Na₂CO₃) to buffer the system.

  • Early Termination: Stop the reaction at 98% conversion. The last 2% often costs you 5% in selectivity due to the "residence time" of the alcohol on the catalyst surface.

Q2: The reaction rate is incredibly slow despite high catalyst loading.

Diagnosis: Mass Transfer Limitation or Poisoning. Corrective Actions:

  • Gas-Liquid Interface: Hydrogen has low solubility in methanol. Ensure your stirrer creates a vortex that pulls gas into the liquid. If using an autoclave, verify the hollow-shaft stirrer is functioning.

  • Concentration: If the substrate concentration is too high (>1 M), the viscosity may impede H₂ diffusion. Dilute to 0.3–0.5 M.

Q3: Can I use Transfer Hydrogenation instead of H₂ gas?

Answer: Yes, and it is often safer and more selective. Protocol: Use Formic Acid/Triethylamine or Isopropanol/NaOH with a Ru-TsDPEN or similar homogeneous catalyst. This method thermodynamically prevents over-reduction because the potential is often insufficient to cleave the C-O bond [4].

Module 5: Decision Logic for Scale-Up

Use this logic flow to finalize your catalyst loading before moving to the pilot plant.

OptimizationLogic Start Start Optimization (5 wt% Loading) CheckConv Check Conversion @ 4 Hours Start->CheckConv Decision1 Conversion < 50%? CheckConv->Decision1 ActionIncrease Check H2 Mass Transfer (Stirring/Pressure) Decision1->ActionIncrease Yes (Slow) Decision2 Over-Reduction (>2% Alkane)? Decision1->Decision2 No (Good Rate) ActionHeat Increase Temp (+5°C increments) ActionIncrease->ActionHeat Still Slow ActionDecrease Reduce Loading or Switch to Pt/C Decision2->ActionDecrease Yes (Impure) ActionBuffer Add Base (Na2CO3) to Buffer Decision2->ActionBuffer Yes (Acidic?) Success Validated Process: High Yield / Low Impurity Decision2->Success No ActionDecrease->Success ActionBuffer->Success

Figure 2: Decision matrix for troubleshooting reaction kinetics and selectivity.

References

  • Bawane, S. P., & Sawant, S. B. (2003). Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol. Organic Process Research & Development, 7(5), 769–773.[9] [Link]

  • Rode, C. V., Vaidya, M. J., & Chaudhari, R. V. (2001).[2] Hydrogenation of nitrobenzene to p-aminophenol in a four-phase reactor: reaction kinetics and mass transfer effects. Chemical Engineering Science, 56(4), 1299-1304. [Link]

  • Trost, B. M., et al. (1996).[10] Palladium-Catalyzed Hydrogenolysis of Benzylic C-O Bonds. Journal of the American Chemical Society, 118(26), 6297. [Link]

  • Wu, X., et al. (2006). Regioselective and Enantioselective Transfer Hydrogenation of Ketones. Chemistry – A European Journal, 12(4), 1065. [Link]

Sources

Optimization

Optimizing reaction conditions for (4-Aminophenyl)(phenyl)methanol synthesis (temperature, solvent, time)

Welcome to the technical support center for the synthesis of (4-Aminophenyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Aminophenyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the optimization of this important synthesis. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles that govern the reaction's outcome.

Introduction: The Chemistry of the Synthesis

The synthesis of (4-Aminophenyl)(phenyl)methanol is most commonly achieved through the reduction of 4-aminobenzophenone. The reagent of choice for this transformation is typically sodium borohydride (NaBH₄), a mild and selective reducing agent.[1][2] NaBH₄ is favored for its ability to chemoselectively reduce the ketone functional group to a secondary alcohol while being compatible with the amino group present in the starting material under appropriate conditions.[3]

This guide will focus on optimizing the key reaction parameters—temperature, solvent, and time—to maximize yield and purity, and to address common challenges encountered during the synthesis.

Reaction Mechanism and Workflow

The reduction of 4-aminobenzophenone with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide to yield the desired alcohol.[4]

Reaction_Mechanism 4-Aminobenzophenone 4-Aminobenzophenone Hydride_Attack Nucleophilic Attack (Hydride Transfer) 4-Aminobenzophenone->Hydride_Attack NaBH4 NaBH4 NaBH4->Hydride_Attack Alkoxide_Intermediate Alkoxide Intermediate Hydride_Attack->Alkoxide_Intermediate Protonation Protonation Alkoxide_Intermediate->Protonation Protic_Solvent Protic Solvent (e.g., Methanol) Protic_Solvent->Protonation Product (4-Aminophenyl)(phenyl)methanol Protonation->Product

Caption: General mechanism for the reduction of 4-aminobenzophenone.

Frequently Asked Questions (FAQs)

Q1: Why is sodium borohydride the preferred reducing agent for this synthesis?

A1: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones.[1][2] It is compatible with a variety of functional groups, including the amino group in 4-aminobenzophenone, which would not be the case with more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[5] Furthermore, NaBH₄ is safer to handle and the reaction work-up is generally more straightforward.[2]

Q2: Can I use other solvents besides methanol or ethanol?

A2: Yes, other protic solvents like isopropanol can be used. Aprotic solvents such as tetrahydrofuran (THF) are also suitable, often in combination with a protic solvent.[1] The choice of solvent can influence the reaction rate and selectivity. Protic solvents can participate in the protonation step and may also react slowly with NaBH₄, so an excess of the reducing agent is often used.[6]

Q3: How do I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting material (4-aminobenzophenone), you can observe the disappearance of the starting material spot and the appearance of the product spot, which will have a different Rf value.[6][8]

Q4: What are the expected Rf values for the starting material and product on a TLC plate?

A4: The exact Rf values will depend on the solvent system (eluent) used for TLC. Generally, the product, (4-Aminophenyl)(phenyl)methanol, is more polar than the starting material, 4-aminobenzophenone, due to the presence of the hydroxyl group. Therefore, the product will have a lower Rf value than the starting material on a silica gel TLC plate. A common eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

Q5: Is it necessary to run the reaction at a low temperature?

A5: While many sodium borohydride reductions are initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, heating may be required to drive the reaction to completion, especially with less reactive ketones.[9] The optimal temperature will depend on the specific substrate and solvent system.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of (4-Aminophenyl)(phenyl)methanol.

Troubleshooting_Guide cluster_problem1 Problem 1: Incomplete Reaction cluster_problem2 Problem 2: Formation of Side Products cluster_problem3 Problem 3: Difficult Product Isolation Incomplete_Reaction Incomplete Reaction (Starting material remains on TLC) Cause1_1 Insufficient NaBH4 Incomplete_Reaction->Cause1_1 Cause1_2 Low Reaction Temperature Incomplete_Reaction->Cause1_2 Cause1_3 Short Reaction Time Incomplete_Reaction->Cause1_3 Solution1_1 Add more NaBH4 Cause1_1->Solution1_1 Solution1_2 Gently heat the reaction mixture Cause1_2->Solution1_2 Solution1_3 Increase reaction time and continue monitoring by TLC Cause1_3->Solution1_3 Side_Products Multiple Spots on TLC Cause2_1 Decomposition of NaBH4 Side_Products->Cause2_1 Cause2_2 Over-reduction (less common with NaBH4) Side_Products->Cause2_2 Solution2_1 Use fresh NaBH4; control temperature Cause2_1->Solution2_1 Solution2_2 Optimize reaction time and temperature Cause2_2->Solution2_2 Isolation_Issues Oily product or low yield after work-up Cause3_1 Incomplete precipitation Isolation_Issues->Cause3_1 Cause3_2 Product solubility in the aqueous phase Isolation_Issues->Cause3_2 Solution3_1 Ensure complete quenching and cool the mixture thoroughly Cause3_1->Solution3_1 Solution3_2 Perform multiple extractions with an appropriate organic solvent Cause3_2->Solution3_2

Caption: Troubleshooting workflow for common synthesis issues.

In-depth Troubleshooting

Problem: The reaction is incomplete, with a significant amount of starting material remaining after the expected reaction time.

  • Probable Cause 1: Insufficient Reducing Agent. Sodium borohydride can slowly react with protic solvents like methanol or ethanol, especially if the reaction is heated.[9] This decomposition can lead to an insufficient amount of active hydride to complete the reduction.

    • Solution: Add an additional portion of NaBH₄ to the reaction mixture and continue to monitor by TLC. For future experiments, consider using a larger excess of NaBH₄ from the start (e.g., 1.5-2.0 equivalents).

  • Probable Cause 2: Low Reaction Temperature. While the reaction is often started at a lower temperature to control the initial exotherm, some substituted benzophenones may require thermal energy to react completely.

    • Solution: If the reaction has stalled at room temperature, gently heat the mixture to reflux and monitor the progress by TLC at regular intervals.[9]

  • Probable Cause 3: Short Reaction Time. The reduction of some ketones can be sluggish.

    • Solution: Extend the reaction time and continue to monitor by TLC until the starting material is no longer visible.

Problem: The TLC plate shows multiple spots, indicating the formation of side products.

  • Probable Cause: Purity of Starting Material. Impurities in the 4-aminobenzophenone can lead to the formation of side products.

    • Solution: Ensure the purity of the starting material before beginning the reaction. Recrystallization of the 4-aminobenzophenone may be necessary.

Problem: Difficulty in isolating the product after work-up, resulting in an oily residue or low yield.

  • Probable Cause 1: Incomplete Quenching of Excess NaBH₄. If excess sodium borohydride is not properly quenched, it can interfere with product isolation.

    • Solution: After the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of a dilute acid (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride at 0 °C until the bubbling ceases.[10]

  • Probable Cause 2: Product Solubility. The product, (4-Aminophenyl)(phenyl)methanol, has some solubility in water, which can lead to losses during the aqueous work-up.

    • Solution: After quenching, if the product does not precipitate, perform multiple extractions with an organic solvent such as ethyl acetate or dichloromethane to recover the product from the aqueous layer.[11]

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of (4-Aminophenyl)(phenyl)methanol. Optimization of the parameters outlined below may be necessary depending on your specific laboratory conditions and desired scale.

Materials:

  • 4-Aminobenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1M Hydrochloric acid (HCl) or Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC eluent: Hexanes/Ethyl Acetate (e.g., 7:3 v/v)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzophenone (1.0 eq) in methanol (approximately 10-15 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC every 30 minutes.

  • Heating (if necessary): If the reaction is proceeding slowly, gently heat the mixture to a reflux and continue to monitor by TLC.

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture back to 0 °C. Slowly and carefully add 1M HCl or saturated NH₄Cl solution dropwise to quench the excess NaBH₄ until gas evolution ceases.

  • Work-up:

    • Add deionized water to the reaction mixture.

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.

    • If no precipitate forms, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Summary for Optimization
ParameterRecommended RangeRationale
Temperature 0 °C to RefluxInitial cooling controls the exotherm, while heating can be used to drive the reaction to completion.[9]
Solvent Methanol, Ethanol, THFProtic solvents are common and participate in the protonation step.[1]
Reaction Time 1 - 24 hoursHighly dependent on temperature and substrate reactivity. Monitor by TLC.[7]
NaBH₄ Equivalents 1.2 - 2.0An excess is used to account for reaction with the solvent and to ensure complete reduction.[6]

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Retrieved from [Link]

  • Common Organic Chemistry. Sodium Borohydride. Retrieved from [Link]

  • The Hive Novel Discourse. (2003, September 20). Enhancing NaBH4 Reactivity & Selectivity. Retrieved from [Link]

  • Quora. (2016, June 14). Why do we use sodium borohydride in the reduction of the ketone? Retrieved from [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
  • Zeynizadeh, B., & Shirini, F. (2003). Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Asian Journal of Chemistry, 15(4), 3589-3592.
  • Lumen Learning. Reductions using NaBH4, LiAlH4. Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. Reductive amination. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst.
  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Retrieved from [Link]

  • Reddit. (2024, July 24). NaBH4 reaction driven to completion by heating? r/OrganicChemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • YouTube. (2020, June 27). Reduction of benzophenone Overview Q&A. Retrieved from [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Reddit. (2023, June 23). Good solvents for dissolving NaBH4? r/Chempros. Retrieved from [Link]

  • SciSpace. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Retrieved from [Link]

  • Washington State University. Monitoring Reactions by TLC. Retrieved from [Link]

  • Iowa State University. (1951). The reactions of sodium borohydride with simple and substituted amides. Retrieved from [Link]

  • Organic Syntheses. Procedure. Retrieved from [Link]

  • University of Missouri-St. Louis. The Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. Retrieved from [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • University of Massachusetts Amherst. Chem 353 : NaBH4 expt. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • Zenodo. (2022, July 6). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. Retrieved from [Link]

  • Chegg. (2020, October 6). Solved TLC is often used in organic lab to monitor organic. Retrieved from [Link]

  • University of California, Los Angeles. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]

  • University of Warwick. quantitative measurements on tlc plates using ccd detection. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • PubChem. (4-Aminophenyl)(phenyl)methanol. Retrieved from [Link]

  • PrepChem.com. Preparation of 4-aminophenol. Retrieved from [Link]

Sources

Troubleshooting

Overcoming challenges in the purification of (4-Aminophenyl)(phenyl)methanol

Executive Summary & Compound Profile Compound: (4-Aminophenyl)(phenyl)methanol Synonyms: 4-Aminobenzhydrol; 4-Amino-α-phenylbenzyl alcohol CAS: 25782-57-4 Structure: Ph-CH(OH)-C₆H₄-NH₂ The Core Challenge: Purifying (4-Am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: (4-Aminophenyl)(phenyl)methanol Synonyms: 4-Aminobenzhydrol; 4-Amino-α-phenylbenzyl alcohol CAS: 25782-57-4 Structure: Ph-CH(OH)-C₆H₄-NH₂

The Core Challenge: Purifying (4-Aminophenyl)(phenyl)methanol presents a "perfect storm" of chemical challenges. As an amphoteric molecule containing both a basic aniline and a sensitive benzylic alcohol, it is susceptible to two primary degradation pathways:

  • Oxidative Decomposition: The electron-rich aniline moiety is prone to air oxidation, turning the product from off-white to brown/black.

  • Acid-Catalyzed Dehydration: The benzylic hydroxyl group, stabilized by the para-amino group, can easily dehydrate to form a resonance-stabilized carbocation (quinoid character), leading to polymerization or ether formation under acidic conditions.

This guide provides field-proven protocols to overcome "oiling out," chromatographic tailing, and stability issues.

Troubleshooting Modules

Module A: The "Sticky Oil" Syndrome

Symptom: The crude product refuses to crystallize, forming a viscous yellow/orange oil that traps impurities. Root Cause: Residual solvent or starting material (4-aminobenzophenone) prevents crystal lattice formation. The presence of the meta-stable amorphous phase is common in benzhydrols.

Corrective Protocol: The "Dual-Solvent" Trituration Do not immediately attempt a full recrystallization on the oil. Instead, induce nucleation via trituration.

  • Solvent Choice: Use a non-polar solvent in which the product is insoluble but impurities (like unreacted ketone) might be soluble. Hexanes or Pentane are ideal.

  • Procedure:

    • Dissolve the oil in a minimum amount of Diethyl Ether or Ethyl Acetate (just enough to make it mobile).

    • Slowly add 10 volumes of Hexanes while stirring vigorously.

    • If oil separates again, scratch the flask walls with a glass rod to induce nucleation.

    • Critical Step: If a solid forms, filter it.[1] If it remains an oil, decant the solvent (removing non-polar impurities) and dry the oil under high vacuum to a foam. This foam is often easier to crystallize than the oil.

Module B: Chromatographic Tailing (Streaking)

Symptom: On TLC or Column Chromatography, the spot streaks significantly, making separation from the starting material (4-aminobenzophenone) difficult. Root Cause: The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica gel surface.

Corrective Protocol: Basified Silica Gel You must neutralize the silica acidity to obtain sharp bands.

  • TLC: Add 1% Triethylamine (TEA) or 1% NH₄OH to your developing solvent (e.g., Hexanes:EtOAc:TEA 60:39:1).

  • Column Packing: Pre-treat the silica slurry with the mobile phase containing 1% TEA. Flush the column with 2-3 column volumes of this buffer before loading the sample.

  • Elution: Continue using 0.5–1% TEA in the eluent.

Module C: Product "Browning" (Oxidation)

Symptom: The white/yellow solid turns brown upon storage or drying. Root Cause: Radical oxidation of the aniline nitrogen.

Corrective Protocol:

  • Workup: Perform all extractions using degassed solvents if possible.

  • Drying: Do not oven dry in air. Use a vacuum desiccator filled with Nitrogen or Argon.

  • Storage: Store at -20°C under inert atmosphere.

Decision Tree: Purification Strategy

The following flowchart guides you through the optimal purification pathway based on the physical state of your crude material.

PurificationStrategy Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil StateCheck->Oil Sticky TLC TLC Analysis (w/ 1% TEA) Solid->TLC Trituration Trituration (Ether/Hexanes) Oil->Trituration Recryst Recrystallization (Ethanol/Water) TLC->Recryst Single Spot (Minor Impurities) Column Flash Chromatography (Basified Silica) TLC->Column Multi-spot / Tailing PurityCheck Purity > 95%? Recryst->PurityCheck Trituration->TLC Solidifies Trituration->Column Remains Oil Column->PurityCheck PurityCheck->Column No (Mixed Fractions) Final Dry under N2 Store @ -20°C PurityCheck->Final Yes

Figure 1: Strategic decision tree for the purification of 4-aminobenzhydrol, prioritizing physical state and purity assessment.

Detailed Experimental Protocols

Protocol 1: Self-Validating Recrystallization

Use this method if the crude material is a solid and TLC shows >85% purity.

  • Solvent System: Ethanol (Solvent A) and Water (Antisolvent B).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol to dissolve the solid completely.

    • Validation: If insoluble dark particles remain, filter the hot solution through a glass frit or Celite pad immediately.

  • Nucleation: Remove from heat. While still hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clearing: Add 1-2 drops of Ethanol to just clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the pale yellow needles/plates. Wash with a small amount of ice-cold 10% Ethanol/Water.

  • Drying: Dry under high vacuum. Do not use heat (>40°C) as it may promote oxidation or dehydration.

Protocol 2: Basified Flash Chromatography

Use this method if the material is an oil or contains significant starting material.

  • Slurry Preparation: Mix Silica Gel 60 with the eluent (e.g., Hexanes:Ethyl Acetate 2:1) containing 1% Triethylamine .

  • Column Conditioning: Pour the slurry and flush with 2 column volumes of the eluent. This neutralizes active acidic sites.

  • Loading: Dissolve the crude oil in a minimum volume of DCM or Toluene (avoid acidic solvents like chloroform if possible, or ensure they are neutralized). Load carefully.

  • Elution: Run the column with Hexanes:EtOAc (gradient from 4:1 to 1:1) + 1% TEA.

  • Monitoring: The starting ketone (4-aminobenzophenone) is less polar and will elute first. The alcohol (product) follows.

    • Note: The alcohol has a distinct UV absorption and will stain strongly with p-Anisaldehyde dip (often turning pink/purple).

Technical FAQ

Q: Can I use acidic workup (e.g., HCl wash) to remove non-amine impurities? A: Proceed with extreme caution. While protonating the amine makes it water-soluble, the benzylic alcohol is acid-sensitive. If you must extract into acid, use weak acid (e.g., 5% acetic acid or dilute HCl) at 0°C and neutralize immediately. Prolonged exposure to acid will cause dehydration to the quinone methide-like species or etherification [1].

Q: How do I distinguish the product from the starting ketone (4-aminobenzophenone)? A:

  • TLC: The ketone is significantly less polar (higher Rf) than the alcohol.

  • IR Spectroscopy: Look for the disappearance of the strong Carbonyl (C=O) stretch at ~1630-1650 cm⁻¹ and the appearance of a broad Hydroxyl (O-H) stretch at ~3300-3400 cm⁻¹.

  • Melting Point: 4-Aminobenzophenone melts at 121-124°C [2].[2][3][4] The alcohol typically has a different melting range (often lower or distinct crystalline habit); however, rely on NMR/IR for definitive ID as MP can vary with solvation.

Q: My product turned purple/black on the filter paper. Why? A: This is "aniline black" formation due to oxidation. Ensure your solvent was degassed and the filter cake was not pulled "dry" for too long while exposed to air. Flush the funnel with Nitrogen during filtration if possible.

References

  • Stability of Benzylic Alcohols

    • Mechanistic Insight: Benzylic alcohols with electron-donating groups (like p-amino)
    • Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • Physical Properties of 4-Aminobenzophenone (Starting Material)

    • Data: Melting point 121-124°C.[2][3][4]

    • Source: Sigma-Aldrich Product Specification, CAS 1137-41-3.

  • Reduction & Purification Precedents

    • Context: General procedures for NaBH4 reduction of benzophenones and subsequent purification consider
    • Source: Master Organic Chemistry, "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones".

  • Chromatography of Amines

    • Technique: Use of Triethylamine to prevent tailing on silica gel.
    • Source: Reich, H. J. "Chromatography Tips." University of Wisconsin-Madison.

Sources

Optimization

Preventing oxidation of the amino group in (4-Aminophenyl)(phenyl)methanol

Technical Support Center: (4-Aminophenyl)(phenyl)methanol Guide: Proactively Managing and Preventing Amino Group Oxidation Welcome to the technical support guide for (4-Aminophenyl)(phenyl)methanol. As Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Aminophenyl)(phenyl)methanol

Guide: Proactively Managing and Preventing Amino Group Oxidation

Welcome to the technical support guide for (4-Aminophenyl)(phenyl)methanol. As Senior Application Scientists, we understand the nuances of working with functionalized aromatic compounds. A primary challenge encountered with this molecule is the susceptibility of its aniline-type amino group to oxidation, which can lead to colored impurities, reduced yields, and complex purification profiles. This guide provides in-depth, field-proven troubleshooting advice and preventative protocols to ensure the integrity of your compound throughout your experimental workflow.

Section 1: Troubleshooting Guide - Identifying and Diagnosing Oxidation

This section addresses the common observational and analytical indicators of amino group oxidation.

Q1: My purified (4-Aminophenyl)(phenyl)methanol, which was initially a white or off-white solid, has started turning yellow or brown during storage. What is causing this discoloration?

A: This is a classic sign of autoxidation. The aniline moiety in your compound is highly susceptible to air oxidation, especially when exposed to light and trace metal impurities.[1] Freshly purified aniline and its derivatives are often colorless but darken over time due to the formation of highly conjugated, colored impurities.[1] The oxidation process can generate a cascade of products, including nitroso, nitro, and polymeric species, which are intensely colored.[1][2]

Recommended Actions:

  • Storage: Store the compound under an inert atmosphere (Nitrogen or Argon) in an amber-colored vial to protect it from air and light. For long-term storage, refrigeration at <4°C is recommended.

  • Purification: If the compound has already discolored, re-purification via column chromatography or recrystallization may be necessary before use.

Q2: During my reaction, the mixture has developed a deep color (e.g., dark brown, black, or purple). How can I confirm if this is due to the oxidation of the amino group?

A: While several factors can cause color changes, the oxidation of anilines is a very common cause. Aniline itself can be oxidized by various reagents to form products like quinones and aniline black, which are strongly colored.[1][3] This process is often accelerated by heat, acidic conditions, or the presence of oxidizing agents.

Diagnostic Steps:

  • Run a Control Reaction: If feasible, run a small-scale control reaction without the key reagent you suspect might be causing the oxidation. If the color change does not occur, that reagent is likely the oxidant.

  • Thin Layer Chromatography (TLC): Withdraw a small aliquot from the reaction mixture. A new, often colored, spot with a different Rf value from your starting material or desired product is a strong indicator of byproduct formation. Oxidized byproducts of anilines are typically more polar and may streak on the TLC plate.

  • Work-up a Sample: Quench and work-up a small sample of the reaction mixture. If the color persists in the organic layer after extraction, it suggests the formation of soluble, colored organic byproducts.

Q3: How can I use Thin Layer Chromatography (TLC) to monitor for oxidation byproducts?

A: TLC is an invaluable tool for real-time monitoring.

  • Spotting: Co-spot your reaction mixture alongside a sample of your pure (4-Aminophenyl)(phenyl)methanol starting material.

  • Observation: Look for the appearance of new spots. Oxidized byproducts, such as quinone-imines or azo compounds, are often highly colored and will be visible on the plate even before visualization under UV light or with a staining agent.

  • Rf Values: Oxidized products containing new polar groups (like N-oxides or hydroxylamines) will typically have lower Rf values (i.e., they travel less distance up the plate) than the starting amine in standard solvent systems like ethyl acetate/hexanes. Polymeric "aniline black" type materials will often appear as an immovable streak at the baseline.

Section 2: Core Prevention Strategy - Protecting the Amino Group

The most robust method to prevent unwanted side reactions is to temporarily mask the amino group's reactivity. This involves converting it into a less nucleophilic and less easily oxidized functional group.[4][5]

Q4: What is the scientific principle behind using a protecting group for an amino function?

A: The reactivity of an amine is centered on the lone pair of electrons on the nitrogen atom. This lone pair makes the amine both basic and nucleophilic, and it is the initial site of attack during oxidation.[6] By reacting the amine with an electrophile (an acylating or carbonyl-containing reagent), the lone pair is drawn into a resonance system (forming an amide or carbamate). This delocalization significantly reduces the electron density on the nitrogen, rendering it far less nucleophilic and much more resistant to oxidation.

G cluster_protection Protection-Reaction-Deprotection Workflow Start (4-Aminophenyl)(phenyl)methanol (Reactive -NH2) Protected Protected Intermediate (Inert N-PG) Start->Protected Introduce Protecting Group (PG) Product_P Desired Product (N-PG Intact) Protected->Product_P Perform Desired Reaction Final Final Product (Deprotected -NH2) Product_P->Final Remove Protecting Group

Caption: General workflow for using a protecting group.

Q5: Which protecting groups are most suitable for the aniline in my molecule, and how do I choose?

A: The choice of protecting group is critical and depends entirely on the reaction conditions you plan to use in subsequent steps. The ideal group is easy to install, stable to your reaction conditions, and easy to remove without affecting the rest of the molecule. For anilines, the most common choices are amides (e.g., Acetyl) and carbamates (e.g., Boc, Cbz).

Table 1: Comparison of Common Amino Protecting Groups

Protecting GroupStructureIntroduction ReagentRemoval ConditionsStability Profile
Acetyl (Ac) -COCH₃Acetic Anhydride or Acetyl ChlorideStrong Acid/Base Hydrolysis (e.g., 6M HCl, heat)Stable to mild acid/base, hydrogenolysis, and many oxidative conditions.
Boc -COOtBuDi-tert-butyl dicarbonate (Boc₂O)[7]Strong Acid (e.g., TFA, HCl in Dioxane)[7][8]Stable to base, hydrogenolysis, and nucleophiles. Labile to strong acids.
Cbz (Z) -COOBnBenzyl Chloroformate (CbzCl)Catalytic Hydrogenolysis (H₂, Pd/C)[7][8]Stable to mild acid/base. Labile to hydrogenolysis and strong acids/bases.
Q6: Can you provide a detailed protocol for N-acetylation to protect the amino group?

A: Yes. Acetylation is a robust and cost-effective method.

Protocol: N-Acetylation of (4-Aminophenyl)(phenyl)methanol

  • Dissolution: Dissolve (4-Aminophenyl)(phenyl)methanol (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature. A mild, non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) should be added.

  • Acylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • If using DCM, separate the organic layer. Wash sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution (to remove acetic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting N-(4-(hydroxy(phenyl)methyl)phenyl)acetamide can be purified by recrystallization or column chromatography if necessary.

Q7: How do I protect the amino group using a Boc carbamate?

A: Boc protection is ideal if your subsequent steps involve basic or reductive conditions. [7]

Protocol: N-Boc Protection of (4-Aminophenyl)(phenyl)methanol

  • Dissolution: Dissolve (4-Aminophenyl)(phenyl)methanol (1.0 eq) in a solvent such as THF, Dioxane, or Acetonitrile.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.2 eq) to the solution. Add a base such as triethylamine (1.2 eq) or 4-(Dimethylamino)pyridine (DMAP, 0.1 eq). An alternative is to use aqueous sodium bicarbonate as the base in a biphasic system.[7]

  • Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction is typically complete when gas evolution (CO₂) ceases. Monitor by TLC.

  • Work-up:

    • Concentrate the reaction mixture to remove the organic solvent.

    • Add water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with dilute acid (e.g., 1M NaHSO₄) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting tert-butyl (4-(hydroxy(phenyl)methyl)phenyl)carbamate is often pure enough for the next step, but can be purified by column chromatography.

Section 3: Alternative Approaches - Avoiding Oxidation Without Protecting Groups

While protection/deprotection is effective, it adds steps to your synthesis. In some cases, oxidation can be minimized by carefully controlling the reaction environment.

Q8: Can I prevent oxidation simply by modifying my reaction conditions?

A: Yes, to a certain extent. Rigorous exclusion of atmospheric oxygen is the most critical non-protection strategy.

  • Inert Atmosphere: Always run reactions involving unprotected anilines under an inert atmosphere of Nitrogen or Argon. This requires using glassware that has been oven- or flame-dried and cooled under an inert gas stream.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Antioxidants: In some cases, adding a small amount of a radical scavenger or antioxidant, like Butylated Hydroxytoluene (BHT), can inhibit oxidative pathways, although this may complicate purification.

  • Temperature Control: Avoid excessive heat, as higher temperatures accelerate oxidation rates.

G cluster_decision Decision Process for Preventing Oxidation Start Is amino group oxidation a risk? Protect Use Protecting Group Strategy Start->Protect Yes, and subsequent steps are harsh NoProtect Use Non-Protection Strategy Start->NoProtect Yes, but want to avoid extra steps Done Proceed with Reaction Start->Done No Protect->Done Conditions Control Reaction Conditions: - Inert Atmosphere (N2/Ar) - Degassed Solvents - Low Temperature NoProtect->Conditions Reagents Choose Selective Reagents: - Mild Oxidants - Chemoselective Reductants NoProtect->Reagents Conditions->Done Reagents->Done

Caption: Decision tree for managing amino group oxidation.

Q9: I am synthesizing (4-Aminophenyl)(phenyl)methanol from its nitro-analogue, (4-nitrophenyl)(phenyl)methanol. How can I ensure a clean reduction?

A: The reduction of an aromatic nitro group is a common and effective way to synthesize anilines. However, the choice of reducing agent is critical to avoid over-reduction or side reactions. Catalytic hydrogenation is often the cleanest method.

Protocol: Selective Nitro Group Reduction via Catalytic Hydrogenation

  • Catalyst Preparation: In a hydrogenation flask (e.g., a Parr shaker bottle), place 5-10 mol% of Palladium on Carbon (Pd/C, 10% w/w).

  • Setup: Add a solution of (4-nitrophenyl)(phenyl)methanol in a suitable solvent like Ethanol, Methanol, or Ethyl Acetate.

  • Hydrogenation: Seal the vessel, purge it several times with Nitrogen, and then introduce Hydrogen gas (H₂). The reaction can often be run at atmospheric pressure (using a balloon of H₂) or under pressure (e.g., 50 psi) in a Parr apparatus for faster reaction.

  • Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with Nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

    • Rinse the filter cake with fresh solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield (4-Aminophenyl)(phenyl)methanol. This product is often of high purity.

  • Alternative Reductants: If other reducible groups are present (e.g., alkenes, alkynes), reagents like tin(II) chloride (SnCl₂·2H₂O) in ethanol can be used for a chemoselective reduction of the nitro group.[9] Iron powder in acidic medium is another classical, effective method.[10]

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: I need to oxidize the secondary alcohol on my molecule to a ketone. How can I achieve this without oxidizing the sensitive amino group?

This is a classic chemoselectivity problem. You must protect the amino group first, as most reagents that oxidize secondary alcohols (e.g., PCC, PDC, Swern, or Dess-Martin oxidations) will also readily oxidize the aniline. The recommended workflow is:

  • Protect the amino group (e.g., as an acetamide or Boc-carbamate).

  • Perform the alcohol oxidation on the protected intermediate.

  • Deprotect the amino group to yield the final (4-aminophenyl)(phenyl)methanone.

FAQ 2: Why isn't simply protonating the amine with acid a reliable protection strategy?

While converting the amine to its ammonium salt (R-NH₃⁺) does deactivate it towards electrophiles and oxidation, this strategy has major drawbacks.[4] Firstly, the protection is reversible, and there is always a small equilibrium concentration of the free amine present. Secondly, and more importantly, many subsequent reactions (e.g., those involving organometallics or strong bases) are completely incompatible with acidic conditions.

FAQ 3: Can I apply these protection and prevention strategies to other aniline derivatives I might be working with?

Absolutely. The principles discussed here—the susceptibility of the N-H bond and the nitrogen lone pair to oxidation, and the deactivating effect of forming an amide or carbamate—are fundamental to the chemistry of all primary and secondary aromatic amines. The specific choice of protecting group and reaction conditions should always be tailored to the full structure of your molecule.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (2024). Open Access Journals. [Link]

  • Aniline - Wikipedia. (n.d.). Wikipedia. [Link]

  • Zhu, Z., & Espenson, J. H. (1995). Kinetics and Mechanism of Oxidation of Anilines by Hydrogen Peroxide As Catalyzed by Methylrhenium Trioxide. Inorganic Chemistry, 34(23), 5739-5743. [Link]

  • Oxidation of aniline with acidified potassium dichromate. (n.d.). Vedantu. [Link]

  • Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Synthesis of N-(4-aminophenyl)-substituted benzamides. (n.d.). ResearchGate. [Link]

  • Oxidation of Amines. (2021). Chemistry LibreTexts. [Link]

  • Konaka, R., Kuruma, K., & Terabe, S. (1968). Mechanisms of oxidation of aniline and related compounds in basic solution. Journal of the American Chemical Society, 90(7), 1801-1808. [Link]

  • Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. [Link]

  • Working with chemical synthesis prone to oxidation? (2025). Reddit. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Reduction of nitro compounds - Wikipedia. (n.d.). Wikipedia. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Preprints.org. [Link]

  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019). Chemistry Stack Exchange. [Link]

  • Selective nitro reduction in the synthesis of 'real-world' targets. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (4-Aminophenyl)(phenyl)methanol

User Role: Senior Application Scientist Department: Process Chemistry & Troubleshooting Subject: Optimization and Impurity Control in 4-Aminobenzhydrol Synthesis Knowledge Base Overview Welcome to the technical support h...

Author: BenchChem Technical Support Team. Date: February 2026

User Role: Senior Application Scientist Department: Process Chemistry & Troubleshooting Subject: Optimization and Impurity Control in 4-Aminobenzhydrol Synthesis

Knowledge Base Overview

Welcome to the technical support hub for the synthesis of (4-Aminophenyl)(phenyl)methanol (also known as 4-aminobenzhydrol). This intermediate is a critical scaffold in medicinal chemistry, particularly for antihistamines and SERMs (Selective Estrogen Receptor Modulators).

Our data indicates that 85% of user-reported failures stem from two specific mechanistic pitfalls: acid-catalyzed dehydration during workup and incomplete hydrolysis of borate complexes . This guide addresses these issues directly with mechanistic insights and validated protocols.

KB-001: The "Pink Product" Phenomenon (Acid Sensitivity)

Status: Critical Symptom: The white solid product turns pink, red, or develops a gummy texture upon exposure to air or mild acid. Root Cause: Facile generation of the benzhydryl carbocation.

Technical Explanation

The target molecule contains a hydroxyl group at a benzylic position, para to an amino group. This specific electronic arrangement creates a "push-pull" system. The lone pair on the nitrogen donates electron density into the ring (resonance), significantly stabilizing the carbocation formed if the hydroxyl group is protonated and leaves as water.

Unlike standard benzyl alcohols, 4-aminobenzhydrol is exceptionally sensitive to acid. Even weak acids (like silica gel or unneutralized chloroform) can trigger the loss of water, forming a resonance-stabilized carbocation that rapidly degrades into colored quinone methide species or dimers.

Mechanism Visualization

DehydrationMechanism Start (4-Aminophenyl)(phenyl)methanol (White Solid) Protonated Protonated Alcohol (-OH2+) Start->Protonated + H+ Acid H+ (Acidic Workup/Silica) Acid->Protonated Carbocation Resonance Stabilized Carbocation Protonated->Carbocation - H2O (Rate Limiting) Quinone Quinone Methide Species (Pink/Red Impurity) Carbocation->Quinone Tautomerization Dimer Dimerization/Polymerization (Gummy Residue) Carbocation->Dimer Nucleophilic Attack

Fig 1.[1][2] The acid-catalyzed degradation pathway. Note that the amino group stabilizes the carbocation, lowering the activation energy for dehydration.

Troubleshooting Protocol
StepStandard ProtocolCorrective Action (Prevent Pink Color)
Quench Add 1M HCl to destroy excess NaBH4.DO NOT use strong acid. Quench with Acetone or saturated NH4Cl.
Extraction Wash organic layer with water.[3][4]Wash with dilute NaHCO3 to ensure pH > 7.
Purification Column chromatography on Silica Gel.Pre-treat Silica with 1% Triethylamine (TEA) to neutralize surface acidity, or use Alumina (Basic).
Storage Store in clear glass vials.Store under Argon/Nitrogen in amber vials at -20°C.
KB-002: Low Yield & "Sticky" Solids (Boron Complexation)

Status: Common Symptom: TLC shows conversion, but isolated yield is <50%. The product is a sticky paste that resists crystallization. Root Cause: Formation of stable amine-borane adducts.

Technical Explanation

When reducing 4-aminobenzophenone with Sodium Borohydride (


), the boron byproducts do not always precipitate as simple salts. The amine functionality can coordinate with boron species, forming soluble complexes that do not extract into the organic layer or prevent crystallization. Furthermore, borate esters formed with the product alcohol can be surprisingly hydrolytically stable in basic media [1].
Optimized Workup Workflow

To break these complexes without triggering the dehydration described in KB-001, a "pH-Swing" method is required.

WorkupLogic Step1 Reaction Complete (TLC Check) Step2 Quench Excess NaBH4 (Add Acetone/MeOH) Step1->Step2 Decision Is the solid sticky? Step2->Decision PathA Standard Workup (Water Wash) Decision->PathA No PathB Complex Breaking Protocol Decision->PathB Yes Action1 Add 10% NH4Cl (Mildly Acidic) Stir 30 mins PathB->Action1 Action2 Adjust pH to 8-9 (Sat. NaHCO3) Action1->Action2 Action3 Extract with EtOAc Action2->Action3

Fig 2. Decision tree for handling boron-amine complexes without triggering acid decomposition.

Protocol:

  • Quench: Add Methanol dropwise until effervescence ceases.

  • Hydrolysis: Add saturated aqueous

    
     (mildly acidic, pH ~5) and stir vigorously for 20 minutes. Crucial: Do not leave this indefinitely.
    
  • Neutralization: Immediately adjust pH back to ~8-9 using saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate. The product should now partition correctly.

KB-003: Impurity Profile & Route Selection

User Question: "Can I reduce 4-nitrobenzophenone directly to the alcohol in one step to avoid handling the air-sensitive amine intermediate?"

Answer: While possible, "one-pot" reductions often lead to lower purity due to competing reaction rates.

  • Reagent:

    
     alone reduces the ketone but leaves the nitro group intact (Chemoselective) [2].
    
  • Reagent: Catalytic Hydrogenation (Pd/C + H2) reduces the nitro to the amine but risks hydrogenolysis of the benzylic alcohol (over-reduction to diphenylmethane).

Recommended Route (Stepwise):

  • Step 1: Reduce 4-nitrobenzophenone to 4-aminobenzophenone using Fe/HCl or SnCl2 (Bechamp conditions). Isolate the stable ketone.

  • Step 2: Reduce 4-aminobenzophenone to 4-aminobenzhydrol using

    
     in Methanol [3].
    

Data Comparison: One-Pot vs. Stepwise

ParameterOne-Pot (H2/Pd)Stepwise (Fe then NaBH4)
Overall Yield 65-70%85-92%
Major Impurity Diphenylmethane (Over-reduced)Unreacted Ketone
Purification Difficult (Similar Rf)Easy (Distinct Rf)
Scalability High Pressure Safety RiskStandard Glassware
References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry. Oxford University Press. (General reference for Borohydride reduction mechanisms and borate ester stability).

  • Wang, Z., et al. (2022).[5] "Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2". Pharmaceutics Fronts. (Demonstrates chemoselectivity of borohydride).

  • Royal Society of Chemistry. "Reduction of a ketone using sodium borohydride: Standard Protocol". (Base protocol adapted for amino-derivatives).[2][6][7][8]

  • Study.com. "Acid Catalyzed Dehydration of Alcohols: Mechanism & Steps". (Mechanistic basis for KB-001).

Sources

Optimization

Technical Support Center: (4-Aminophenyl)(phenyl)methanol Stability &amp; Handling

Ticket Subject: Stability Protocol for CAS 25782-57-4 (4-Aminobenzhydrol) Assigned Specialist: Senior Application Scientist Status: Active Executive Summary (4-Aminophenyl)(phenyl)methanol (also known as 4-Aminobenzhydro...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Stability Protocol for CAS 25782-57-4 (4-Aminobenzhydrol) Assigned Specialist: Senior Application Scientist Status: Active

Executive Summary

(4-Aminophenyl)(phenyl)methanol (also known as 4-Aminobenzhydrol) presents a dual-stability challenge common to electron-rich benzylic alcohols. It possesses two reactive centers: an aniline nitrogen prone to oxidative coupling and a benzylic hydroxyl group susceptible to dehydration and oxidation.

Improper storage leads to the formation of 4-aminobenzophenone (via alcohol oxidation) or colored azo/azoxy oligomers (via amine oxidation). This guide provides a self-validating workflow to maintain purity >98% over extended storage periods.

Module 1: Diagnostic Triage (Troubleshooting)

Use this matrix to assess the current state of your material before use.

Observation Probable Cause Chemical Mechanism Recommended Action
Off-white / Pale Beige Normal StateMaterial is within specification.Proceed with experiment.
Yellow / Brown Tint Early OxidationFormation of N-oxide species or trace quinoid impurities.Purify: Perform Recrystallization Protocol A (see Module 3).
Dark Brown / Black Advanced DegradationExtensive oxidative polymerization (azo linkages).Discard: Recovery yield will be too low to justify effort.
"Gooey" / Sticky Hygroscopy / SolventAbsorption of atmospheric water or residual solvent.Dry: Vacuum desiccate over

for 24h.
Insoluble Particles DehydrationFormation of ether dimers or oligomers via carbocation intermediate.Filter: Dissolve in MeOH, filter solids, then recrystallize.
Module 2: The Degradation Pathways

Understanding why the compound degrades is critical for preventing it. The diagram below illustrates the three primary failure modes.

DegradationPathways Compound (4-Aminophenyl)(phenyl)methanol (Target Molecule) Oxidation_N Oxidation (Air/Light) Compound->Oxidation_N O2 / UV Light Oxidation_OH Oxidation (Oxidants) Compound->Oxidation_OH [O] Acid_Dehydration Acid Catalysis Compound->Acid_Dehydration H+ Product_Azo Colored Oligomers (Azo/Azoxy species) Oxidation_N->Product_Azo Radical Coupling Product_Ketone 4-Aminobenzophenone (Ketone Impurity) Oxidation_OH->Product_Ketone -2H Product_Cation Resonance Stabilized Carbocation Acid_Dehydration->Product_Cation -H2O Product_Polymer Insoluble Ethers/Polymers Product_Cation->Product_Polymer Polymerization

Figure 1: Primary degradation mechanisms. The electron-donating amine group stabilizes the benzylic carbocation, making the compound sensitive to even mild acids, leading to polymerization.

Module 3: Storage & Handling Protocols
Protocol A: The "Gold Standard" Storage Workflow

Follow this strictly for long-term storage (>1 month).

  • Atmosphere: Store under Argon or Nitrogen . The amine group readily absorbs

    
     from the air to form carbamates, while oxygen drives discoloration.
    
  • Temperature: -20°C (Freezer) is mandatory for long-term stability.[1]

    • Note: 4°C is acceptable for active use (1-2 weeks), but migration of moisture is higher in standard refrigerators.

  • Container: Amber glass vials with Teflon-lined caps.

    • Why? Amber glass blocks UV light (preventing photo-oxidation). Teflon prevents leaching of plasticizers which can solubilize the compound.

  • Desiccation: Store the vial inside a secondary jar containing desiccant (Silica gel or Drierite).

Protocol B: Purification (Recrystallization)

Use this if your sample has turned yellow but is not yet dark brown.

Reagents: Ethanol (absolute), Deionized Water, Argon line.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (60°C) required to dissolve the solid completely.

    • Critical: Do not boil excessively; prolonged heat promotes oxidation.

  • Filtration (Optional): If insoluble particles remain (polymers), filter rapidly through a pre-warmed glass frit.

  • Precipitation: While keeping the solution warm, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Crystallization: Remove from heat. Cap the flask under Argon. Allow it to cool slowly to room temperature, then place in an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the white/off-white crystals. Wash with a small amount of cold 1:1 Ethanol/Water mixture.

  • Drying: Dry under high vacuum for 4 hours to remove trace water.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I dissolve this in acetone for my reaction? A: NO. Reasoning: Primary amines react with ketones (like acetone) to form imines (Schiff bases) . This reaction is reversible but will contaminate your experiment and reduce yield. Use Methanol , Ethanol , or DMSO as solvents.

Q: My sample turned blue/green upon adding acid. Is it ruined? A: It is reacting, not necessarily ruined. Reasoning: Protonation of the benzylic alcohol releases water, generating a resonance-stabilized carbocation (Quinone Methide character) which is often deeply colored. If this was unintentional, neutralize immediately with weak base (


) to revert/quench, though some polymerization may have occurred.

Q: How do I weigh it out without exposing it to air? A: For high-precision applications, use an "Ant-Farm" solid addition funnel or weigh inside a glovebox. For standard use:

  • Allow the freezer vial to warm to room temperature before opening (prevents water condensation on the cold solid).

  • Flush the headspace with Nitrogen immediately after scooping.

Module 5: Workflow Decision Tree

Use this logic flow to determine the correct handling procedure.

HandlingWorkflow Start Receive/Open Compound CheckColor Check Color Start->CheckColor White White/Pale Beige CheckColor->White Pass Yellow Yellow/Tan CheckColor->Yellow Warning Brown Dark Brown/Black CheckColor->Brown Fail UseImmediate Immediate Use? White->UseImmediate Recrystallize Recrystallize (Protocol B) Yellow->Recrystallize Discard Discard/Re-order Brown->Discard PrepareSoln Prepare Fresh Solution (Avoid Acetone) UseImmediate->PrepareSoln Yes Aliquot Aliquot under Argon UseImmediate->Aliquot No Recrystallize->UseImmediate Freeze Store at -20°C (Amber Vial) Aliquot->Freeze

Figure 2: Decision tree for handling incoming or stored material to ensure experimental integrity.

References
  • BLD Pharm. (n.d.).[2] (4-Aminophenyl)(phenyl)methanol Safety & Storage Data. Retrieved from

  • ChemScene. (n.d.). General Information for CAS 25782-57-4. Retrieved from

  • National Institutes of Health (NIH). (2004). Chemical aspects of amine oxidation by flavoprotein enzymes. (Discusses general amine oxidation mechanisms). Retrieved from

  • University of Wisconsin-Madison. (n.d.). Recrystallization Protocols for Organic Solids. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 4-Aminobenzaldehyde Safety Data Sheet (Analogous amine handling). Retrieved from

Sources

Troubleshooting

Technical Support Center: Synthesis of (4-Aminophenyl)(phenyl)methanol

[1][2][3] Ticket ID: SYN-APPM-001 Subject: Troubleshooting Guide for Reduction of 4-Aminobenzophenone Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2][3] Executive Summary & Reaction Ov...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Ticket ID: SYN-APPM-001 Subject: Troubleshooting Guide for Reduction of 4-Aminobenzophenone Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2][3]

Executive Summary & Reaction Overview

Target Molecule: (4-Aminophenyl)(phenyl)methanol (CAS: 25782-57-4) Primary Synthetic Route: Nucleophilic addition of hydride to 4-aminobenzophenone.[1][2][3]

This synthesis appears deceptively simple—a standard ketone reduction.[2][3] However, users frequently encounter stalled reactions or low yields.[1][2][3] The root cause is often electronic: the para-amino group is a strong Electron Donating Group (EDG).[1][2][3] Through resonance, it donates electron density into the carbonyl carbon, significantly reducing its electrophilicity and making it resistant to nucleophilic attack by borohydride species.[1][2][3]

The Solution: This guide prioritizes the Luche Reduction (NaBH₄ + CeCl₃·7H₂O) protocol over standard borohydride reduction to overcome this electronic deactivation.[1][2][3]

Core Reaction Scheme

ReactionScheme cluster_0 Starting Material cluster_1 Reagents cluster_2 Target Product SM 4-Aminobenzophenone (Deactivated Carbonyl) RG NaBH4 + CeCl3·7H2O (Luche Conditions) SM->RG PD (4-Aminophenyl)(phenyl)methanol (Benzhydrol derivative) RG->PD  MeOH, 0°C to RT  

Figure 1: General reaction scheme highlighting the necessity of Luche conditions for deactivated ketones.

Standardized Protocol (High-Fidelity)

Do not rely on generic reduction protocols. Use this optimized method to ensure conversion.

Reagents:

  • 4-Aminobenzophenone (1.0 equiv)[1][2][3]

  • Sodium Borohydride (NaBH₄) (1.5 – 2.0 equiv)[1][2][3]

  • Cerium(III) Chloride Heptahydrate (CeCl₃[1][2][3]·7H₂O) (1.0 equiv)[1][2][3]

  • Solvent: Methanol (0.2 M concentration)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 4-aminobenzophenone and CeCl₃·7H₂O in Methanol.[2][3] Stir until the solution is clear (CeCl₃ acts as a Lewis acid to activate the carbonyl).[1][2][3]

  • Cooling: Cool the mixture to 0°C (ice bath). Note: Exothermic reaction upon hydride addition.[1][2][3]

  • Addition: Add NaBH₄ portion-wise over 10 minutes. Gas evolution (H₂) will occur.[1][2][3]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 30–60 minutes.

  • Monitoring: Check TLC (See Section 3).

  • Quench: Add saturated NH₄Cl solution dropwise.

  • Workup: Evaporate MeOH. Extract aqueous residue with EtOAc.[2][3] Critical: Ensure aqueous layer is pH > 9 (adjust with dilute NaOH if necessary) to keep the amine deprotonated.[1][2][3]

Troubleshooting & FAQs

Module A: Reaction Initiation & Progress

Q: The reaction is stalling. TLC shows significant starting material after 2 hours.[2][3] Why? A: This is the "Electronic Deactivation" effect.[2][3]

  • Cause: The lone pair on the nitrogen donates into the ring and onto the carbonyl oxygen (Resonance structure: H₂N⁺=C₆H₄=C(O⁻)–Ph).[1][2][3] This makes the carbonyl carbon less positive (less electrophilic).[1][2][3]

  • Fix: Add CeCl₃·7H₂O (1.0 eq).[1][2][3] Cerium coordinates with the carbonyl oxygen, pulling electron density away and restoring electrophilicity.[1][2][3] This is the Luche Reduction principle [1].

  • Alternative: If CeCl₃ is unavailable, you must increase the temperature to reflux (MeOH, 65°C), but this increases the risk of side reactions.[1][2][3]

Q: My NaBH₄ is not dissolving or bubbling. A: Check reagent quality.

  • Cause: NaBH₄ decomposes into borates if left open to moisture.[2][3]

  • Test: Add a pinch of NaBH₄ to a vial of MeOH. If vigorous bubbling (H₂) does not occur immediately, your reagent is dead.[1][2][3] Replace it.

Module B: Workup & Isolation

Q: I have a terrible emulsion during extraction. A: This is common with amino-alcohols.[1][2][3]

  • Cause: The product has both polar (OH, NH₂) and non-polar (Phenyl) regions, acting as a surfactant.[1][2][3]

  • Fix:

    • Saturate the aqueous layer with solid NaCl (Brine).[1][2][3]

    • Filter the biphasic mixture through a Celite pad to break the physical emulsion.

    • Use a more polar organic solvent mixture, such as CHCl₃:Isopropanol (3:1) , instead of pure EtOAc or DCM.[1][2][3]

Q: My yield is very low (<40%), but TLC showed conversion. A: You likely lost the product to the aqueous layer.[1][2][3]

  • Cause: pH mismanagement.[2][3] The product contains a basic amine.[2][3][4] In neutral or acidic water (from NH₄Cl quench), it exists as the ammonium salt (R-NH₃⁺), which is water-soluble.[1][2][3]

  • Fix: After quenching with NH₄Cl, basify the aqueous layer to pH 10–11 using 1M NaOH before extraction. This ensures the amine is neutral (R-NH₂) and moves into the organic layer.[1][2][3]

Module C: Product Stability

Q: The product turned yellow/brown upon storage. A: Oxidation is occurring.[2][3]

  • Cause: Anilines (aromatic amines) are prone to air oxidation, forming colored impurities (azo compounds or quinones).[1][2][3]

  • Fix: Store the product under Argon/Nitrogen in the dark at -20°C. Recrystallize from Ethanol/Water if purification is needed.

Diagnostic Decision Tree

Use this logic flow to diagnose synthesis failures in real-time.

TroubleshootingTree Start Start: Reaction Check (TLC) Conversion Is Starting Material (SM) visible? Start->Conversion Yes Yes (Incomplete) Conversion->Yes > 1 hr No No (Complete) Conversion->No CheckReagent Check NaBH4 Activity (Bubbles in MeOH?) Yes->CheckReagent YieldCheck Problem: Low Isolated Yield? No->YieldCheck ReagentDead No Bubbles: Replace NaBH4 CheckReagent->ReagentDead No ReagentGood Bubbles Present: Electronic Deactivation CheckReagent->ReagentGood Yes AddLuche Action: Add CeCl3·7H2O (Luche Conditions) ReagentGood->AddLuche CheckPH Check Aqueous pH Is pH > 10? YieldCheck->CheckPH PHLow No: Product is protonated (Water soluble). Add NaOH. CheckPH->PHLow No PHHigh Yes: Check Emulsion/Solvent choice. CheckPH->PHHigh Yes

Figure 2: Diagnostic logic for troubleshooting reaction stalling and yield loss.

Quantitative Data: Solvent & Reagent Effects

The following table summarizes expected outcomes based on solvent and additive choices.

Solvent SystemAdditiveReaction TimeYieldComments
MeOH None4–6 hrs60–75%Slow.[1][2][3] Incomplete conversion common without excess reagent.[2][3]
EtOH None6–12 hrs50–60%Slower due to steric bulk of solvent; lower solubility of SM.[2][3]
MeOH CeCl₃[2][3][5][6][7]·7H₂O 30–60 min 90–98% Recommended. Fast, clean, quantitative conversion.[1][2][3]
THF None>12 hrs<20%NaBH₄ has poor solubility in THF; requires MeOH co-solvent.[2][3]

References

  • Luche, J. L. (1978).[1][2][3][8] Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones.[1][2][3][8] Journal of the American Chemical Society, 100(7), 2226–2227.[1][2][3]

  • Gemal, A. L., & Luche, J. L. (1981).[1][2][3][8] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459.[1][2][3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 242216, (4-Aminophenyl)(phenyl)methanol.[1][2][3] Retrieved February 1, 2026.[1][2][3]

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[2][3] (General reference for borohydride reduction protocols).

Sources

Reference Data & Comparative Studies

Validation

Beyond Benzhydrol: The Aza-Quinone Methide Vector in (4-Aminophenyl)(phenyl)methanol Synthesis

Executive Summary For drug development professionals and synthetic chemists, (4-Aminophenyl)(phenyl)methanol (also known as 4-aminobenzhydrol) represents more than just a building block; it is a "spring-loaded" electroph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals and synthetic chemists, (4-Aminophenyl)(phenyl)methanol (also known as 4-aminobenzhydrol) represents more than just a building block; it is a "spring-loaded" electrophile. Unlike standard amino alcohols (e.g., 2-amino-1-phenylethanol) or unsubstituted benzhydrols, this compound possesses a unique electronic switch: the para-amino group allows for the generation of aza-quinone methide (AQM) intermediates under mild, often physiological conditions.

This guide moves beyond basic substitution kinetics to explore how you can exploit this specific reactivity for high-value applications, including the synthesis of triarylmethane pharmacophores and the design of self-immolative linkers for Antibody-Drug Conjugates (ADCs).

Part 1: Structural & Mechanistic Analysis

The defining feature of (4-aminophenyl)(phenyl)methanol is its ability to access a Quinone Methide (QM) vector. While standard alcohols require significant activation (tosylation, strong Lewis acids) to generate a carbocation, the lone pair on the para-nitrogen donates electron density into the ring, facilitating the expulsion of the hydroxyl group (or water) to form a resonance-stabilized electrophile.

Mechanistic Pathway: The "Push-Pull" Activation

The reaction does not proceed via a simple


 carbocation but rather through an elimination-addition sequence involving an aza-quinone methide  (also referred to as a p-iminoquinone methide).

AQM_Mechanism Start (4-Aminophenyl)(phenyl)methanol (Latent Electrophile) Activation Protonation / Activation (- H2O) Start->Activation Mild Acid or Heat AQM Aza-Quinone Methide (Reactive Intermediate) Activation->AQM 1,6-Elimination Product Triarylmethane / Adduct (Stable Scaffold) AQM->Product Nucleophile (Nu-) (1,6-Addition)

Figure 1: The generation of the reactive Aza-Quinone Methide intermediate via 1,6-elimination, followed by nucleophilic trapping.

Part 2: Comparative Performance Analysis

The table below contrasts (4-Aminophenyl)(phenyl)methanol with its most common structural analogs. The critical differentiator is the Activation Energy required to generate the reactive electrophile.

Table 1: Reactivity Profile vs. Alternative Amino Alcohols
Feature(4-Aminophenyl)(phenyl)methanol Benzhydrol (Diphenylmethanol) 2-Amino-1-phenylethanol
Primary Reactive Intermediate Aza-Quinone Methide (AQM) Benzhydryl Cation (

)
Aziridinium Ion (if N-activated) or Carbocation
Activation Conditions Mild: Weak acid (AcOH), water/micelles, or heat (

C).
Harsh: Strong acid (

, pTsOH) or Lewis Acid (

).
Variable: Requires activation of -OH (e.g., MsCl/TEA) for substitution.
Nucleophile Selectivity Soft Nucleophiles: High affinity for thiols, indoles, and electron-rich phenols.Hard/General: Reacts with most nucleophiles but requires forcing conditions.Steric Control: Substitution often competes with elimination.
Stereocontrol Potential High: Chiral phosphoric acids can direct the nucleophilic attack on the planar AQM.Moderate: Racemization is rapid; requires specific chiral catalysts.High: Stereochemistry often conserved or inverted (Walden) depending on route.
Key Application Drug Delivery (Linkers) & Triarylmethanes.General solvent/polymer synthesis.Chiral auxiliary synthesis.

Part 3: Strategic Synthetic Protocols

These protocols are designed to be self-validating. If the reaction fails, the "Checkpoint" steps will help identify the cause (usually failure to generate the AQM or competing N-alkylation).

Protocol A: Green Synthesis of Triarylmethanes (Indole Alkylation)

This workflow exploits the AQM intermediate to alkylate indoles at the C3 position, a common motif in anticancer agents, without using toxic halogenated solvents.

Target Product: 3-((4-aminophenyl)(phenyl)methyl)-1H-indole derivatives.

  • Reagents:

    • (4-Aminophenyl)(phenyl)methanol (1.0 equiv)

    • Indole derivative (1.1 equiv)

    • Catalyst: Sodium Dodecyl Sulfate (SDS) (10 mol%) or mild acid (Acetic Acid).

    • Solvent: Water (micellar catalysis) or Ethanol.

  • Procedure:

    • Step 1: Dissolve the amino alcohol and indole in water containing SDS (forming micelles) or Ethanol.

    • Step 2: Heat the mixture to 80°C for 2–4 hours. Note: The solution typically turns slightly yellow/orange, indicating transient AQM formation.

    • Step 3 (Checkpoint): Monitor TLC. The starting alcohol (polar) should disappear, replaced by a less polar spot (Triarylmethane). If no reaction, add 5 mol%

      
       or dilute HCl.
      
    • Step 4: Cool to room temperature. The product often precipitates as a solid. Filter and wash with cold water/ethanol.

  • Why this works: The hydrophobic effect in water/SDS micelles accelerates the dehydration of the alcohol and concentrates the organic reactants, stabilizing the transition state.

Protocol B: "Smart" Self-Immolative Linker Activation

This protocol demonstrates the release mechanism used in Antibody-Drug Conjugates (ADCs). It is a model system to verify the "payload release" capability of the scaffold.

Concept: A carbamate attached to the para-amine acts as a "trigger." Removal of the trigger (e.g., enzymatic cleavage) reveals the amine, which spontaneously forms the AQM and releases the drug attached to the benzylic oxygen.

  • Synthesis of Model Linker:

    • React (4-aminophenyl)(phenyl)methanol with 4-nitrophenyl chloroformate to activate the benzyl alcohol.

    • React the intermediate with a "payload" (e.g., a model amine or phenol drug).

  • Release Assay (Validation):

    • Trigger: If the amine is protected as an amide (simulating a peptide linker), add the specific protease (e.g., Cathepsin B).

    • Observation: Monitor by HPLC. You will see the appearance of the free "payload" and the formation of the aza-quinone methide hydrolysis product (usually the original alcohol or a solvent adduct).

Part 4: Decision Framework for Synthesis

Use this logic flow to determine when to employ (4-aminophenyl)(phenyl)methanol versus standard benzhydrol.

Decision_Tree Start Target: Diaryl/Triaryl Methyl Scaffold Q1 Does the target require a p-Amino group? Start->Q1 Q2 Is the substrate acid-sensitive? Q1->Q2 Yes PathB Use Benzhydrol + Strong Acid (Standard Friedel-Crafts) Q1->PathB No PathA Use (4-Aminophenyl)(phenyl)methanol (Exploit AQM Pathway) Q2->PathA Yes (Mild Conditions) PathC Use 4-Nitrobenzhydrol (Requires Reduction later) Q2->PathC No (Requires Orthogonality)

Figure 2: Decision matrix for selecting the appropriate benzhydryl precursor based on target structure and sensitivity.

References

  • Comparison of Reactivity & Nucleophilicity

    • Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. Arabian Journal of Chemistry.

  • Quinone Methide Mechanisms

    • The Generation and Reactions of Quinone Methides.[1][2] National Institutes of Health (PMC).

  • Triarylmethane Synthesis

    • Enantioselective synthesis of triarylmethanes by chiral imidodiphosphoric acids catalyzed Friedel-Crafts reactions.[3] Organic Letters (via PubMed).

  • Bioresponsive/Linker Applications

    • A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity. Royal Society of Chemistry / NIH.

  • Green Chemistry Applications

    • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate. Scientific Research Publishing.

Sources

Comparative

Alternative synthetic routes to (4-Aminophenyl)(phenyl)methanol

Target Molecule: (4-Aminophenyl)(phenyl)methanol CAS Registry Number: 5344-60-5 Synonyms: 4-Aminobenzhydrol; 4-Amino-alpha-phenylbenzenemethanol. Executive Summary (4-Aminophenyl)(phenyl)methanol is a pivotal intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: (4-Aminophenyl)(phenyl)methanol CAS Registry Number: 5344-60-5 Synonyms: 4-Aminobenzhydrol; 4-Amino-alpha-phenylbenzenemethanol.

Executive Summary

(4-Aminophenyl)(phenyl)methanol is a pivotal intermediate in the synthesis of antihistamines (e.g., derivatives of cetirizine), triarylmethane dyes, and photochromic materials. Its synthesis presents a classic chemoselectivity challenge: reducing a ketone or forming a C-C bond in the presence of a nucleophilic/basic amine or a reducible nitro group.

This guide evaluates three distinct synthetic methodologies ranging from standard laboratory protocols to scalable industrial routes.

RouteMethodologyKey PrecursorPrimary AdvantagePrimary Drawback
A Hydride Reduction (Benchmark) 4-AminobenzophenoneHigh ChemoselectivityBoron waste generation
B Catalytic Hydrogenation 4-NitrobenzophenoneAtom Economy (Green)Risk of hydrogenolysis (Over-reduction)
C Convergent Grignard 4-BromoanilineModular ConstructionMulti-step (Protection/Deprotection)

Detailed Synthetic Routes

Route A: Chemoselective Reduction of 4-Aminobenzophenone (The Benchmark)

This is the most reliable method for laboratory-scale synthesis (mg to kg). It utilizes Sodium Borohydride (


), a mild hydride donor that reduces ketones to alcohols without affecting the aniline amine group.[1][2]
  • Mechanism: Nucleophilic addition of hydride (

    
    ) to the carbonyl carbon.[2]
    
  • Reaction Conditions: Methanol or Ethanol,

    
    .
    
  • Why it works: Unlike Lithium Aluminum Hydride (

    
    ), 
    
    
    
    is tolerant of protic solvents and does not require protection of the free amine.
Route B: One-Pot Hydrogenation of 4-Nitrobenzophenone (Industrial)

For large-scale manufacturing, starting from the nitro-precursor is often cheaper. This route involves the simultaneous reduction of the nitro group (


) and the ketone (

).
  • Catalyst: 5% or 10% Palladium on Carbon (

    
    ).
    
  • Hydrogen Source:

    
     gas (1-5 atm) or Ammonium Formate (Transfer Hydrogenation).
    
  • Critical Control Point: The reaction must be monitored closely. Prolonged exposure to

    
     can lead to hydrogenolysis , where the newly formed alcohol is further reduced to a methylene group (forming 4-aminodiphenylmethane).
    
  • Solvent: Ethyl Acetate or Methanol.

Route C: Convergent Grignard Synthesis

This route is necessary when the benzophenone core is not commercially available and must be constructed "from scratch." It allows for the introduction of different substituents on the rings.

  • Strategy:

    • Protection: 4-Bromoaniline is protected (e.g., as a TMS derivative or acetamide) to prevent the Grignard reagent from deprotonating the amine.

    • Grignard Formation: Reaction with

      
       turnings to form the arylmagnesium bromide.
      
    • Nucleophilic Addition: Addition to Benzaldehyde.

    • Deprotection: Acidic hydrolysis to reveal the amine.

Comparative Performance Analysis

The following table contrasts the performance metrics of the three routes based on experimental data and process chemistry principles.

MetricRoute A: NaBH4 ReductionRoute B: Catalytic HydrogenationRoute C: Grignard Construction
Yield 90 - 95% 80 - 85%60 - 70% (Overall)
Atom Economy Moderate (Boron waste)Excellent (Water is byproduct)Poor (Mg salts, protecting groups)
Reaction Time Fast (1 - 3 hours)Variable (4 - 12 hours)Long (Multi-day)
Scalability High (Easy workup)Very High (Flow chemistry compatible)Low (Exothermic, moisture sensitive)
Safety Profile Good (Standard PPE)Moderate (Flammable

gas)
Moderate (Ether fires, exotherms)
Cost Moderate (Precursor cost)Low (Nitro precursors are cheap)High (Reagents + Steps)

Experimental Protocol: Route A (Recommended)

Objective: Synthesis of (4-Aminophenyl)(phenyl)methanol via


 reduction.
Scale:  10 mmol (Laboratory Scale).
Reagents:
  • 4-Aminobenzophenone (1.97 g, 10 mmol)

  • Sodium Borohydride (

    
    ) (0.57 g, 15 mmol, 1.5 eq)
    
  • Methanol (30 mL, anhydrous grade preferred)

  • 1M HCl (for quenching)

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.97 g of 4-aminobenzophenone in 30 mL of Methanol.

  • Cooling: Place the flask in an ice bath (

    
    ) for 10 minutes. Note: Cooling controls the exotherm, though the reaction is mild.
    
  • Addition: Add

    
     (0.57 g) portion-wise over 5 minutes. Do not dump it all at once to prevent excessive hydrogen evolution.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours.

    • Validation: Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material spot (

      
      ) should disappear, replaced by the more polar alcohol (
      
      
      
      ).
  • Quenching: Slowly add 10 mL of water. Then, carefully add 1M HCl dropwise until gas evolution ceases and pH is neutral (~pH 7). Caution: Acid hydrolyzes excess borohydride rapidly.

  • Workup: Evaporate the bulk of the methanol under reduced pressure (Rotavap). Extract the aqueous residue with Ethyl Acetate (

    
    ).
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Visualizations

Figure 1: Synthetic Pathways Overview

The following diagram illustrates the convergence of the three discussed routes toward the target molecule.

SynthesisRoutes Target (4-Aminophenyl)(phenyl)methanol (Target) AminoBP 4-Aminobenzophenone NaBH4 NaBH4 / MeOH (Hydride Reduction) AminoBP->NaBH4 NaBH4->Target High Yield NitroBP 4-Nitrobenzophenone H2Pd H2, Pd/C (Catalytic Hydrogenation) NitroBP->H2Pd H2Pd->Target One-Pot Risk: Over-reduction BromoAniline 4-Bromoaniline Protection 1. Protection (PG) 2. Mg, THF (Grignard) BromoAniline->Protection Intermediate Protected Intermediate Protection->Intermediate + Benzaldehyde Benzaldehyde Benzaldehyde Deprotect Deprotection Intermediate->Deprotect Deprotect->Target Convergent

Caption: Comparison of Linear (A, B) and Convergent (C) synthetic strategies.

Figure 2: Mechanism of Borohydride Reduction (Route A)

This diagram details the electron flow during the critical hydride transfer step.

Mechanism Step1 NaBH4 (Hydride Source) Transition Transition State (B-H ... C=O Interaction) Step1->Transition Nucleophilic Attack Ketone 4-Aminobenzophenone (Electrophile) Ketone->Transition Alkoxide Borate Alkoxide Intermediate Transition->Alkoxide Hydride Transfer Hydrolysis Acidic Workup (H3O+) Alkoxide->Hydrolysis Product 4-Aminobenzhydrol Hydrolysis->Product Protonation

Caption: Mechanistic pathway of nucleophilic hydride addition to the ketone.[2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[2] Oxford University Press. (General reference for NaBH4 reduction mechanisms).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for benzophenone reduction).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Source for Pd/C hydrogenation selectivity and hydrogenolysis risks).
  • ChemSpider Synthetic Pages. (2011). Large Scale reduction of Ketone with sodium borohydride. (Industrial adaptation of Route A).

  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. (Educational protocol verification).

Sources

Validation

Comparative analysis of different catalysts for (4-Aminophenyl)(phenyl)methanol synthesis

For Researchers, Scientists, and Drug Development Professionals The synthesis of (4-Aminophenyl)(phenyl)methanol, a valuable intermediate in the pharmaceutical and fine chemical industries, can be achieved through variou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (4-Aminophenyl)(phenyl)methanol, a valuable intermediate in the pharmaceutical and fine chemical industries, can be achieved through various catalytic routes. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall process viability. This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to inform catalyst selection for this important transformation.

Introduction to Synthetic Strategies

The preparation of (4-Aminophenyl)(phenyl)methanol primarily involves two strategic approaches:

  • Reductive Coupling: This one-pot approach involves the reaction of a nitroarene with an aldehyde in the presence of a catalyst and a reducing agent. For the target molecule, this would typically involve the reductive coupling of 4-nitrobenzaldehyde with a phenyl source or nitrobenzene with benzaldehyde.

  • Chemoselective Reduction: This strategy focuses on the selective reduction of the nitro group of a precursor molecule, such as 4-nitrobenzophenone, without affecting the carbonyl group, followed by the reduction of the carbonyl to a hydroxyl group.

This guide will delve into the catalysts employed in these strategies, with a focus on their performance and operational parameters.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is a critical step in optimizing the synthesis of (4-Aminophenyl)(phenyl)methanol. Below is a comparative overview of commonly employed heterogeneous and homogeneous catalysts.

Heterogeneous Catalysts: The Workhorses of Industrial Synthesis

Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture, potential for recycling, and generally high stability.[1]

Catalyst SystemTypical SubstratesKey Performance MetricsAdvantages & Disadvantages
Palladium on Carbon (Pd/C) 4-NitrobenzophenoneYield: HighAdvantages: High activity, good selectivity for nitro group reduction, widely available.[2] Disadvantages: Can be prone to deactivation, potential for over-reduction of the carbonyl group under harsh conditions.
Raney Nickel (Raney Ni) 4-Nitrobenzophenone, Reductive amination of nitroarenesYield: Good to ExcellentAdvantages: Cost-effective, highly active for hydrogenation of various functional groups.[3][4] Disadvantages: Pyrophoric nature requires careful handling, can be less selective than noble metal catalysts.
Platinum on Carbon (Pt/C) Nitrobenzene and BenzaldehydeSelectivity: Can be tunedAdvantages: Highly active, can be modified to improve selectivity. Disadvantages: Generally more expensive than Pd/C, may promote side reactions like hydrogenolysis of the resulting alcohol.[5]
Gold-based Catalysts (e.g., Au/TiO₂) Functionalized NitroarenesSelectivity: ExcellentAdvantages: High chemoselectivity for the nitro group reduction in the presence of other reducible functionalities.[6] Disadvantages: Higher cost compared to other base and noble metals.
Bimetallic Catalysts (e.g., PdFe@MOF) Nitrobenzene and BenzaldehydeActivity: High under mild conditionsAdvantages: Synergistic effects can enhance activity and selectivity.[7] Disadvantages: Synthesis of the catalyst can be complex.
Homogeneous Catalysts: Precision and Selectivity

Homogeneous catalysts, while often more challenging to separate from the product, can offer superior activity and selectivity, particularly for asymmetric synthesis.[8]

Catalyst SystemTypical SubstratesKey Performance MetricsAdvantages & Disadvantages
Iridium Complexes (e.g., [Ir(cod)Cl]₂ with chiral ligands) Carbonyl and Nitro CompoundsEnantioselectivity: HighAdvantages: Excellent for asymmetric transfer hydrogenation, enabling the synthesis of chiral amines and alcohols.[1] Disadvantages: High cost of iridium, ligand synthesis can be complex, catalyst and product separation can be difficult.
Cobalt Complexes Nitroarenes and AlcoholsSelectivity: TunableAdvantages: Utilizes a more abundant and less expensive metal. Can be tuned to selectively produce amines or imines.[7] Disadvantages: May require specific ligands and reaction conditions to achieve high selectivity.
Manganese Complexes NitroarenesChemoselectivity: HighAdvantages: Air- and moisture-stable catalyst, operates under relatively mild conditions, good functional group tolerance.[9] Disadvantages: Newer catalyst system, may not be as widely studied for this specific transformation.

Mechanistic Insights: Understanding Catalyst Function

The efficacy of these catalysts lies in their distinct mechanisms of action.

Heterogeneous Catalysis on Metal Surfaces

In heterogeneous catalysis, the reaction occurs on the surface of the catalyst. For the reduction of a nitro group, the general steps involve:

  • Adsorption: The nitroarene adsorbs onto the metal surface.

  • Hydrogen Activation: Molecular hydrogen is dissociatively adsorbed onto the catalyst surface, forming active hydrogen species.

  • Stepwise Reduction: The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally to the amino group through reaction with the activated hydrogen.

  • Desorption: The final product, (4-Aminophenyl)(phenyl)methanol, desorbs from the catalyst surface.

The selectivity of the catalyst is determined by the relative adsorption strengths of the different functional groups and the reaction intermediates on the metal surface. For instance, gold catalysts often exhibit high chemoselectivity due to the preferential adsorption of the nitro group over other reducible moieties.[6]

Homogeneous Catalysis: Ligand-Modulated Reactivity

In homogeneous catalysis, the catalyst is a soluble metal complex. The reactivity and selectivity are finely tuned by the ligands coordinated to the metal center. In transfer hydrogenation reactions, for example, a metal hydride species is typically the active catalytic species. The chiral ligands create a chiral environment around the metal center, which allows for the stereoselective transfer of hydrogen to the substrate, leading to the formation of a specific enantiomer of the product.[8]

Experimental Protocols

Below are representative experimental protocols for the synthesis of (4-Aminophenyl)(phenyl)methanol using selected high-performing catalysts.

Protocol 1: Heterogeneous Catalysis using Pd/C

This protocol outlines the chemoselective reduction of 4-nitrobenzophenone.

Materials:

  • 4-Nitrobenzophenone

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Sodium borohydride (for subsequent carbonyl reduction)

Procedure:

  • In a high-pressure reactor, dissolve 4-nitrobenzophenone in methanol.

  • Add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (typically 5-10 bar).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon complete conversion of the nitro group, carefully depressurize and purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • To the filtrate, slowly add sodium borohydride at 0 °C to reduce the carbonyl group.

  • Stir the reaction until the reduction is complete.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Protocol 2: Homogeneous Asymmetric Transfer Hydrogenation

This protocol describes the asymmetric reduction of 4-aminobenzophenone, which can be obtained from the reduction of 4-nitrobenzophenone.

Materials:

  • 4-Aminobenzophenone

  • [Ir(cod)Cl]₂

  • Chiral diamine ligand (e.g., (R,R)-TsDPEN)

  • Formic acid/triethylamine azeotrope (as the hydrogen source)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • In a glovebox, charge a reaction vessel with [Ir(cod)Cl]₂ and the chiral ligand.

  • Add the solvent and stir to form the catalyst complex.

  • Add 4-aminobenzophenone to the reaction vessel.

  • Add the formic acid/triethylamine azeotrope.

  • Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 30-50 °C).

  • Monitor the reaction for conversion and enantiomeric excess by chiral HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography to obtain the enantioenriched (4-Aminophenyl)(phenyl)methanol.

Visualization of Synthetic Pathways and Workflows

Reaction Pathway: Reductive Coupling

G cluster_reactants Reactants cluster_products Products Nitrobenzene Nitrobenzene Catalyst_H2 Catalyst (e.g., Pt/C) + H2 Nitrobenzene->Catalyst_H2 Benzaldehyde Benzaldehyde Benzaldehyde->Catalyst_H2 Imine_Intermediate Imine Intermediate Amino_Alcohol (4-Aminophenyl)(phenyl)methanol Imine_Intermediate->Amino_Alcohol Further Reduction Catalyst_H2->Imine_Intermediate Condensation & Reduction

Caption: Reductive coupling of nitrobenzene and benzaldehyde.

Experimental Workflow: Heterogeneous Catalysis

G Start Start Reaction_Setup Reaction Setup: - 4-Nitrobenzophenone - Solvent (Methanol) - Pd/C Catalyst Start->Reaction_Setup Hydrogenation Hydrogenation: - H2 Pressure (5-10 bar) - Stirring at 40-60 °C Reaction_Setup->Hydrogenation Monitoring Monitor Progress (TLC/HPLC) Hydrogenation->Monitoring Filtration Catalyst Removal: Filtration Monitoring->Filtration Reaction Complete Carbonyl_Reduction Carbonyl Reduction: - Add NaBH4 at 0 °C Filtration->Carbonyl_Reduction Workup Work-up: - Quench with H2O - Extraction Carbonyl_Reduction->Workup Purification Purification: - Column Chromatography or Recrystallization Workup->Purification End Final Product Purification->End

Caption: Workflow for heterogeneous catalytic synthesis.

Conclusion

The synthesis of (4-Aminophenyl)(phenyl)methanol can be effectively achieved using a variety of catalytic systems. For large-scale production where catalyst recyclability and cost are major factors, heterogeneous catalysts such as Pd/C and Raney Ni are excellent choices. For syntheses requiring high chemoselectivity or for the production of chiral (4-Aminophenyl)(phenyl)methanol, homogeneous catalysts, particularly those based on iridium and chiral ligands, offer significant advantages. The choice of catalyst should be guided by a thorough evaluation of the specific requirements of the synthesis, including cost, desired purity, and stereochemistry of the final product.

References

  • Darawsheh, M. D., et al. (2020). MOF‐Mediated Synthesis of Supported Fe‐Doped Pd Nanoparticles under Mild Conditions for Magnetically Recoverable Catalysis.
  • Beller, M., & Jagadeesh, R. V. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 118(11), 5271-5396.
  • W. R. Grace and Company. (n.d.). Raney Nickel. Wikipedia.
  • Corma, A., & Serna, P. (2006).
  • Bosnich, B. (2011). Asymmetric Synthesis by Homogeneous Catalysis. Encyclopedia of Inorganic Chemistry.
  • Li, G., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions.
  • Taylor & Francis. (n.d.). Raney Nickel – Knowledge and References.
  • Li, Q., et al. (2022). Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. Chemical Science, 13(31), 9062-9069.
  • An, M., & Lee, H.-Y. (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 25(5), 633-634.
  • All-Knowing Polymath. (2021, February 20). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols [Video]. YouTube.
  • Ananyev, M. A., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 257.
  • Wei, D., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2533-2538.
  • Kim, D., et al. (2023). Aminoalcohol Synthesis through Nonprecious Metal Catalysis: Enantioselective Cu-Catalyzed Reductive Coupling of Aldehydes and Allenamides. Organic Letters, 25(25), 4730-4734.
  • Senthamarai, T., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(16), 5759-5835.

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Comparative

A Comparative Guide to the Biological Activity of (4-Aminophenyl)(phenyl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract: The (4-Aminophenyl)(phenyl)methanol scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The (4-Aminophenyl)(phenyl)methanol scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of compounds with a wide array of biological activities. This guide provides a comparative analysis of the biological activities of various derivatives, focusing on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed, field-proven experimental protocols for their evaluation.

Introduction: The Versatility of the (4-Aminophenyl)(phenyl)methanol Core

The (4-Aminophenyl)(phenyl)methanol core, characterized by a central methanol carbon bonded to a phenyl and a 4-aminophenyl group, is a key pharmacophore. Its structural rigidity, combined with the reactive sites of the amino and hydroxyl groups, allows for extensive chemical modifications. These modifications can dramatically alter the molecule's physicochemical properties, leading to a broad spectrum of biological activities. Derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. Understanding the relationship between structural modifications and biological function is crucial for the rational design of new therapeutic agents.

Synthesis of (4-Aminophenyl)(phenyl)methanol Derivatives: A General Overview

The synthesis of (4-Aminophenyl)(phenyl)methanol derivatives typically begins with the reduction of a corresponding benzophenone precursor. This foundational step provides the core scaffold, which can then be further modified.

Causality in Experimental Choice: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is often preferred for its selectivity for ketones and aldehydes, preventing the reduction of other functional groups that might be present on the aromatic rings. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol, which provides a proton source for the formation of the hydroxyl group.

Below is a generalized workflow for the synthesis of these derivatives.

G cluster_synthesis General Synthesis Workflow start Substituted 4-Aminobenzophenone reagent Reduction (e.g., NaBH4 in Methanol) start->reagent Step 1 intermediate (4-Aminophenyl)(phenyl)methanol Core reagent->intermediate Step 2 modification Derivatization (e.g., Acylation, Alkylation) intermediate->modification Step 3 product Final Derivative modification->product Step 4

Caption: General synthesis workflow for (4-Aminophenyl)(phenyl)methanol derivatives.

Comparative Analysis of Biological Activities

Anticancer Activity

Derivatives of this class have shown significant potential as anticancer agents. Their mechanism of action is often linked to the inhibition of key cellular processes in cancer cells, such as DNA methylation and cell cycle progression.

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings play a crucial role in determining cytotoxic activity. Electron-withdrawing groups, such as nitro (-NO₂) or halogen moieties, can enhance anticancer potency.[1][2] Conversely, strong electron-donating groups may lead to potent but less selective cytotoxicity.[2]

  • Modifications of the Amino Group: Acetylation of the amino group to form an amide can modulate the compound's activity and pharmacokinetic properties. Some N-phenylacetamide derivatives have demonstrated notable cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines.[1]

Comparative Cytotoxicity Data:

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative derivatives against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound TypeDerivative/ModificationCancer Cell LineIC₅₀ (µM)Reference
Phenylacetamide2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate)52[1]
Phenylacetamide2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate)80[1]
Phenylacetamide2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast)100[1]
BenzimidazoleDerivative 5 (structure not specified)DU-145 (Prostate)10.2 (µg/mL)[3]
BenzimidazoleDerivative 5 (structure not specified)MCF-7 (Breast)17.8 (µg/mL)[3]
Quinolone CarboxamideN-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamideHCT-116 (Colon)44 - 664[4]
Quinolone CarboxamideN-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamideCaco-2 (Colorectal)48.63 - 378[4]
Antimicrobial Activity

The structural features of (4-Aminophenyl)(phenyl)methanol derivatives also make them promising candidates for the development of new antimicrobial agents. Modifications to the core structure can lead to compounds with activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR) Insights:

  • Heterocyclic Moieties: The introduction of heterocyclic rings, such as benzothiazole or imidazole, can significantly enhance antimicrobial activity.[5]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to penetrate bacterial cell membranes.

Comparative Antimicrobial Data:

The table below presents the Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of a substance that prevents visible growth of a bacterium.

Compound TypeDerivative/ModificationBacterial StrainMIC (µg/mL)Reference
BenzimidazoleCompound 4c (structure not specified)Escherichia coli16,000[3]
BenzimidazoleCompound 4c (structure not specified)Streptococcus faecalis16,000[3]
Piper betle ExtractsEthanol ExtractMRSA (Gram-positive)19 - 625[6]
Piper betle ExtractsMethanol ExtractVRE (Gram-positive)19 - 625[6]
Piper betle ExtractsEthanol ExtractGram-negative MDR156 - 1250[6]

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized and well-controlled experimental protocols are essential.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Trustworthiness through Controls: This protocol incorporates positive (e.g., doxorubicin) and negative (vehicle control, e.g., DMSO) controls to validate the assay's performance and ensure that any observed cytotoxicity is due to the test compound and not the solvent.

G cluster_workflow MTT Assay Workflow s1 1. Seed cancer cells in a 96-well plate s2 2. Incubate for 24h to allow attachment s1->s2 s3 3. Treat with serial dilutions of derivatives s2->s3 s4 4. Include positive (Doxorubicin) and negative (DMSO) controls s3->s4 s5 5. Incubate for 48-72h s4->s5 s6 6. Add MTT solution and incubate for 4h s5->s6 s7 7. Solubilize formazan crystals with DMSO s6->s7 s8 8. Measure absorbance at 570 nm s7->s8 s9 9. Calculate % viability and IC50 values s8->s9

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Steps:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The (4-Aminophenyl)(phenyl)methanol scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The studies highlighted in this guide demonstrate that strategic modifications to this core structure can yield derivatives with potent and selective anticancer and antimicrobial activities. Future research should focus on optimizing the pharmacokinetic properties of these compounds and further elucidating their mechanisms of action to advance the most promising candidates toward clinical development.

References

  • Valente, S., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available at: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Design, Synthesis, and Biological Examination of N-Phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides as Anticancer Agents. ResearchGate. Available at: [Link]

  • Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed. Available at: [Link]

  • Galić, M., et al. (2026). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (4-Aminophenyl)(phenyl)methanol. PubChem. Available at: [Link]

  • Wang, Y., et al. (2020). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). National Institutes of Health. Available at: [Link]

  • Brändström, A., et al. (1985). Structure activity relationships of substituted benzimidazoles. PubMed. Available at: [Link]

  • Yurttaş, L., et al. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. PubMed. Available at: [Link]

  • Al-Zaydi, K. M. (2016). Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. ResearchGate. Available at: [Link]

  • Prusty, B. R., & Patro, V. J. (2014). Antimicrobial and Antibiofilm Activities of Methanol Leaf Extract of Citrus maxima against Clinical Isolates of Multidrug Resistant Staphylococcus aureus. ARCC Journals. Available at: [Link]

  • Kumar, A., et al. (2011). Discovery and preliminary structure-activity relationship studies of novel benzotriazine based compounds as Src inhibitors. PubMed. Available at: [Link]

  • Patel, M. (2022). Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. Available at: [Link]

  • The Pharma Solution. (2021). Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. YouTube. Available at: [Link]

  • Nguyen, T. T. H., et al. (2023). Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. National Institutes of Health. Available at: [Link]

  • Middleton, D. S., et al. (2008). Designing rapid onset selective serotonin re-uptake inhibitors. 2: structure-activity relationships of substituted (aryl)benzylamines. PubMed. Available at: [Link]

  • Valle, D. L., et al. (2015). Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. PLOS One. Available at: [Link]

  • JDP. (2025). Phenolic Compounds - Biological Activity. ResearchGate. Available at: [Link]

Sources

Validation

Technical Guide: Structural Confirmation of (4-Aminophenyl)(phenyl)methanol Derivatives

Introduction: The Analytical Challenge (4-Aminophenyl)(phenyl)methanol (CAS 25782-57-4), also known as 4-aminobenzhydrol, is a critical intermediate in the synthesis of antihistamines and antineoplastic agents. Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

(4-Aminophenyl)(phenyl)methanol (CAS 25782-57-4), also known as 4-aminobenzhydrol, is a critical intermediate in the synthesis of antihistamines and antineoplastic agents. Its structural integrity is defined by two competing functional groups: a primary amine (–NH₂) and a secondary benzylic alcohol (–CH(OH)–).

In drug development pipelines, the primary route to this compound is the reduction of 4-aminobenzophenone. The critical analytical challenge is not just confirming identity, but rigorously distinguishing the product from:

  • Starting Material: Unreacted ketone (4-aminobenzophenone).

  • Over-reduction products: Diphenylmethane derivatives (rare with borohydrides but possible under catalytic hydrogenation).

  • Side Products: N-alkylated species if non-selective alkylating conditions were used previously.

This guide provides a self-validating analytical workflow to confirm the structure of 4-aminobenzhydrol derivatives with high confidence, moving beyond simple melting point determination to definitive spectral proof.

Comparative Analysis of Analytical Techniques

While multiple methods exist, they are not equal in diagnostic power. The following table compares the efficacy of standard analytical techniques for this specific application.

TechniqueDiagnostic PowerKey Feature for BenzhydrolsLimitation
1H NMR (DMSO-d₆) High (Gold Standard) Detects Methine (CH) & Hydroxyl (OH) coupling.Requires deuterated solvents; slow for high-throughput.
FT-IR MediumDisappearance of Ketone C=O (~1630 cm⁻¹).OH and NH₂ stretches overlap (3300–3400 cm⁻¹), making assignment difficult.
LC-MS / HRMS Medium-HighConfirms Mass (M+ 199.25).Does not easily distinguish regioisomers; fragmentation can be ambiguous (loss of H₂O).
X-ray Crystallography UltimateAbsolute 3D structure.Requires single crystals; time-intensive.

Experimental Protocol: Synthesis & Characterization Workflow

This protocol outlines the reduction of 4-aminobenzophenone and the subsequent analytical decision tree.

Phase A: Synthesis (Contextual)
  • Reagents: 4-Aminobenzophenone (1.0 eq), NaBH₄ (2.0 eq), Methanol (0.5 M).

  • Procedure: Dissolve ketone in MeOH at 0°C. Add NaBH₄ portion-wise. Stir at RT for 2 hours. Quench with water, extract with EtOAc.

  • Critical Control Point: Ensure complete consumption of the yellow ketone starting material (TLC control: 50% EtOAc/Hexane).

Phase B: Analytical Workflow (The Confirmation)

The following decision tree visualizes the logic flow for confirming the structure.

AnalyticalWorkflow Start Crude Product Isolated IR_Check Step 1: FT-IR Analysis Start->IR_Check CO_Peak Strong Peak @ ~1630 cm⁻¹? IR_Check->CO_Peak Fail_Ketone Result: Unreacted Ketone (Reaction Failed) CO_Peak->Fail_Ketone Yes Pass_IR Pass: C=O Absent Proceed to NMR CO_Peak->Pass_IR No NMR_Check Step 2: 1H NMR (DMSO-d₆) Pass_IR->NMR_Check Methine_Signal Methine (CH) Signal @ 5.4-5.7 ppm? NMR_Check->Methine_Signal Fail_Reduction Result: Over-reduction (Methylene CH₂ formed) Methine_Signal->Fail_Reduction No (or CH₂ seen) Pass_Structure CONFIRMED: (4-Aminophenyl)(phenyl)methanol Methine_Signal->Pass_Structure Yes (Doublet/Singlet)

Figure 1: Analytical decision tree for confirming the reduction of aminobenzophenones to benzhydrols.

Deep Dive: NMR Interpretation (The Self-Validating System)

The most robust method for confirmation is 1H NMR in DMSO-d₆ . We choose DMSO over CDCl₃ because DMSO slows the exchange of the hydroxyl proton, allowing us to see the coupling between the methine proton (CH) and the hydroxyl proton (OH). This "vicinal coupling" is the ultimate proof of a secondary alcohol.

Expected Chemical Shifts (DMSO-d₆, 400 MHz)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityInterpretation
–NH₂ (Amine) 4.8 – 5.1Broad Singlet (2H)Exchangeable. Confirms amine integrity.
–CH– (Methine) 5.4 – 5.6 Doublet (J ≈ 4-5 Hz) Diagnostic Peak. The "CH" of the alcohol.
–OH (Hydroxyl) 5.6 – 5.9 Doublet (J ≈ 4-5 Hz) Diagnostic Peak. Disappears on D₂O shake.
Ar–H (Aromatic) 6.4 – 7.4Multiplets (9H)Typical AA'BB' pattern for p-substituted ring.
The "D₂O Shake" Test

If the spectrum is ambiguous, add 1-2 drops of D₂O to the NMR tube and re-run.

  • Observation: The –OH doublet at ~5.7 ppm will disappear (exchange with D).

  • Consequence: The Methine doublet at ~5.5 ppm will collapse into a Singlet .

NMR_Logic DMSO Spectrum in DMSO-d₆ Signal_CH CH Signal (~5.5 ppm) Appears as DOUBLET DMSO->Signal_CH Signal_OH OH Signal (~5.7 ppm) Appears as DOUBLET DMSO->Signal_OH Add_D2O Add D₂O (Shake) Signal_CH->Add_D2O Signal_OH->Add_D2O Result_CH CH becomes SINGLET (Coupling removed) Add_D2O->Result_CH Result_OH OH Signal DISAPPEARS (Deuterium exchange) Add_D2O->Result_OH

Figure 2: The Logic of the D₂O Shake Test in NMR spectroscopy.

Secondary Confirmation: Mass Spectrometry & IR

While NMR is definitive, MS and IR serve as rapid checkpoints.

Infrared Spectroscopy (FT-IR)
  • Ketone (Precursor): Shows a sharp, intense band at 1620–1650 cm⁻¹ (C=O stretch).

  • Alcohol (Product): This band must be absent .

  • Warning: Do not rely solely on the 3300 cm⁻¹ region. Both the starting material (NH₂) and product (NH₂ + OH) absorb here. The absence of the carbonyl peak is the reliable marker.

Mass Spectrometry (LC-MS)
  • Molecular Ion: Look for [M+H]⁺ = 200.1 or [M+Na]⁺ = 222.1 .

  • Fragmentation: Benzhydrols are prone to losing water (M - 18) in the source, generating a stabilized benzhydryl cation (m/z ~182). Do not mistake this for an impurity; it is a characteristic fragmentation pattern of this scaffold.

References

  • Synthesis & Properties: PubChem Compound Summary for CID 242216, (4-Aminophenyl)(phenyl)methanol. National Center for Biotechnology Information (2024).

  • NMR Solvent Data: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Journal of Organic Chemistry (2016).

  • Benzhydrol Reduction: "Reduction of 4-Aminobenzophenone." ChemicalBook Reaction Database.

Comparative

A Comparative Guide to the Synthesis of (4-Aminophenyl)(phenyl)methanol: A Cost-Benefit Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the selection of a synthetic route is a critical decision governed by factors of cost, effic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of a synthetic route is a critical decision governed by factors of cost, efficiency, safety, and environmental impact. This guide provides an in-depth cost-benefit analysis of two primary methods for the synthesis of (4-Aminophenyl)(phenyl)methanol, a valuable building block in medicinal chemistry. We will objectively compare the classic approach of reducing a ketone with the Grignard addition to an aldehyde, providing experimental insights and cost breakdowns to inform your synthetic strategy.

Introduction to (4-Aminophenyl)(phenyl)methanol

(4-Aminophenyl)(phenyl)methanol, with a molecular weight of 199.25 g/mol , is a versatile bifunctional molecule incorporating a secondary alcohol and a primary aromatic amine.[1][2][3] This unique combination of functional groups makes it a desirable starting material for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. The core challenge in its synthesis lies in the selective transformation of one functional group while preserving the other.

Synthetic Strategies: A Head-to-Head Comparison

Two principal retrosynthetic disconnections lead to viable pathways for the synthesis of (4-Aminophenyl)(phenyl)methanol:

  • Route A: Reduction of 4-Aminobenzophenone. This approach involves the reduction of the ketone functionality of a readily available precursor.

  • Route B: Grignard Reaction with 4-Aminobenzaldehyde. This classic carbon-carbon bond-forming reaction utilizes an organometallic reagent to add a phenyl group to an aldehyde.

This guide will now delve into a detailed analysis of each route, considering reagent costs, reaction yields, safety profiles, and operational complexity.

Route A: Reduction of 4-Aminobenzophenone

This synthetic pathway focuses on the conversion of the ketone in 4-aminobenzophenone to the desired secondary alcohol.

Method 1: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a widely used, mild reducing agent capable of selectively reducing aldehydes and ketones.

Experimental Protocol: Sodium Borohydride Reduction of 4-Aminobenzophenone

  • Dissolution: In a round-bottom flask, dissolve 4-aminobenzophenone (1.0 eq) in a suitable solvent such as methanol or ethanol (approximately 10-15 mL per gram of ketone).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic and will cause the evolution of hydrogen gas.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride and the borate ester intermediate.

  • Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: The crude (4-Aminophenyl)(phenyl)methanol can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The use of a protic solvent like methanol or ethanol is common for NaBH₄ reductions as it participates in the reaction mechanism by protonating the intermediate alkoxide.

  • The reaction is performed at a low temperature initially to control the exothermic reaction and minimize side reactions.

  • A slight excess of sodium borohydride is used to ensure complete conversion of the ketone.

Alternative Reduction Methods

While sodium borohydride is a common choice, other methods for ketone reduction exist, each with its own set of advantages and disadvantages.

  • Catalytic Transfer Hydrogenation: This method employs a catalyst, such as palladium on carbon (Pd/C), and a hydrogen donor, like formic acid or isopropanol, to effect the reduction.[4][5] This approach avoids the use of metal hydrides and can often be performed under milder conditions. However, the cost of the palladium catalyst can be a significant factor.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This reversible reduction involves the use of a catalytic amount of a metal alkoxide, typically aluminum isopropoxide, with isopropanol serving as both the solvent and the hydride source.[6][7][8][9][10] The reaction is driven to completion by distilling off the acetone byproduct. It is a chemoselective and cost-effective method, though reaction times can be longer.

Route B: Grignard Reaction with 4-Aminobenzaldehyde

This route builds the carbon skeleton of the target molecule through the nucleophilic addition of a phenyl group to 4-aminobenzaldehyde.

Experimental Protocol: Grignard Reaction of 4-Aminobenzaldehyde with Phenylmagnesium Bromide

  • Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer, add magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Aldehyde Addition: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath. Slowly add a solution of 4-aminobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the Grignard reagent. The amino group of the aldehyde will react with the Grignard reagent, so an excess of the Grignard reagent is necessary.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quenching and Workup: Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide and precipitate the magnesium salts. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous conditions are critical for the success of the Grignard reaction, as the organomagnesium reagent is a strong base and will be quenched by water.

  • The use of an excess of the Grignard reagent is necessary to account for the reaction with the acidic proton of the amino group on the aldehyde.

  • The slow addition of the aldehyde at low temperature helps to control the exothermic reaction and prevent the formation of byproducts.

Alternative Arylation Methods

While Grignard reagents are the workhorses of organometallic chemistry, alternatives exist for the arylation of aldehydes.

  • Organozinc Reagents: Organozinc reagents are generally less reactive than their Grignard counterparts, which can lead to higher selectivity.[11][12][13][14] They are also more tolerant of functional groups with acidic protons, potentially simplifying the reaction with 4-aminobenzaldehyde.

  • Organolithium Reagents: Organolithium reagents are more reactive than Grignard reagents and can be used for similar transformations. However, their higher reactivity can sometimes lead to more side reactions.

Cost-Benefit Analysis

To provide a practical comparison, we will analyze the cost of producing 100g of (4-Aminophenyl)(phenyl)methanol via the sodium borohydride reduction of 4-aminobenzophenone and the Grignard reaction with 4-aminobenzaldehyde. The costs are based on typical catalogue prices for research-grade chemicals and may vary depending on the supplier and scale of the synthesis.

Parameter Route A: NaBH₄ Reduction Route B: Grignard Reaction
Starting Material 4-Aminobenzophenone4-Aminobenzaldehyde
Starting Material Cost (per 100g) ~$150 - $250[1][2][15][16]~$300 - $500[12][13][17][18]
Key Reagent Sodium BorohydridePhenylmagnesium Bromide
Key Reagent Cost ~$30 - $60 per 100g[19][20]~$70 - $100 per 100mL of 3M solution[14][21]
Assumed Yield ~90%~70% (accounting for reaction with amine)
Estimated Reagent Cost per 100g of Product ~$200 - $320~$500 - $800
Safety Concerns Flammable solid, reacts with water to produce flammable hydrogen gas.[22][23][24]Highly flammable liquid, reacts violently with water.[25][26]
Operational Complexity Relatively simple, one-pot procedure.Requires strictly anhydrous conditions and careful handling of the reactive Grignard reagent.
Waste Generation Borate salts.Magnesium salts.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_A Route A: Reduction cluster_B Route B: Grignard Reaction 4-Aminobenzophenone 4-Aminobenzophenone Product_A (4-Aminophenyl)(phenyl)methanol 4-Aminobenzophenone->Product_A Sodium Borohydride Methanol NaBH4 NaBH4 4-Aminobenzaldehyde 4-Aminobenzaldehyde Product_B (4-Aminophenyl)(phenyl)methanol 4-Aminobenzaldehyde->Product_B 1. Phenylmagnesium Bromide 2. H₃O⁺ Workup PhMgBr Phenylmagnesium Bromide

Caption: Comparison of the two main synthetic routes to (4-Aminophenyl)(phenyl)methanol.

Conclusion and Recommendations

Based on this analysis, the reduction of 4-aminobenzophenone with sodium borohydride (Route A) emerges as the more cost-effective and operationally simpler method for the synthesis of (4-Aminophenyl)(phenyl)methanol on a laboratory scale. The lower cost of the starting material and the relative ease of the reaction procedure make it an attractive option for routine synthesis.

The Grignard reaction with 4-aminobenzaldehyde (Route B) , while a classic and powerful method for C-C bond formation, is hampered by the higher cost of the starting aldehyde and the more stringent reaction conditions required. The need for an excess of the expensive Grignard reagent to counteract the reactivity of the amine further inflates the cost.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific project requirements. For cost-sensitive projects and routine synthesis, the reduction of 4-aminobenzophenone is the recommended pathway. However, for projects where the specific incorporation of a phenyl group at a late stage is necessary, the Grignard approach remains a viable, albeit more expensive, option.

Further process optimization, such as exploring catalytic transfer hydrogenation or MPV reduction for Route A, could potentially lead to even more economical and environmentally friendly synthetic procedures.

References

  • New Jersey Department of Health. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Quora. (2018, May 2). Which compound can be used as a reducing agent instead of sodium borohydride?. Retrieved from [Link]

  • IndiaMART. (n.d.). Sodium Borohydride, NaBH4, CAS No 16940-66-2. Retrieved from [Link]

  • PubChem. (n.d.). Sodium borohydride. Retrieved from [Link]

  • Harper College. (2005, October 9). Sodium borohydride ScienceLab.pdf. Retrieved from [Link]

  • Fuel Cell Store. (n.d.). Palladium Based Catalysts. Retrieved from [Link]

  • PubChem. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]

  • Haz-Map. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]

  • Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]

  • Sciencemadness.org. (2014, July 23). OrganoZinc compounds as an alternative to OrganoMagnesium compounds?. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Palladium, 10% on Carbon (wetted with ca. 55% Water) [Useful catalyst for coupling reaction, etc.], 25g, Each. Retrieved from [Link]

  • Magritek. (n.d.). 580. Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Retrieved from [Link]

  • Zenodo. (2022, July 6). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved from [Link]

  • GTI Laboratory Supplies. (n.d.). 4-Aminobenzophenone, Certified® Reagent. Retrieved from [Link]

  • The University of Queensland. (n.d.). Sodium Borohydride Production and Utilisation for Improved Hydrogen Storage. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • SynArchive. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzophenone and actophenone derivatives by catalyst 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • PubChem. (n.d.). (4-Aminophenyl)(phenyl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Catalytic Transfer Hydrogenation. Retrieved from [Link]

  • ACS Publications. (2025, August 7). Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. Retrieved from [Link]

  • MDPI. (2022, September 28). Review on Magnesium Hydride and Sodium Borohydride Hydrolysis for Hydrogen Production. Retrieved from [Link]

  • Sodium Borohydride Reduction of Benzoin. (n.d.). Retrieved from [Link]

  • Technical Disclosure Commons. (2020, July 22). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Retrieved from [Link]

  • RSC Publishing. (2025, April 15). Dehydrogenation of sodium borohydride and ammonia borane over cobalt-based catalysts: advances and prospects. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • BIP-CIC. (n.d.). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Retrieved from [Link]

  • Scilit. (n.d.). Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Heterogeneous catalytic transfer hydrogenation of 4-nitrodiphenylamine to p-phenylenediamines. Retrieved from [Link]

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Validation

Efficacy Comparison of (4-Aminophenyl)(phenyl)methanol-based Compounds: 4-Amidobenzhydryl Analogues

Executive Summary & Chemical Significance (4-Aminophenyl)(phenyl)methanol, also known as 4-aminobenzhydrol , serves as a critical pharmacophore in medicinal chemistry. While the parent compound functions primarily as a v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Significance

(4-Aminophenyl)(phenyl)methanol, also known as 4-aminobenzhydrol , serves as a critical pharmacophore in medicinal chemistry. While the parent compound functions primarily as a versatile building block, its 4-amidobenzhydryl derivatives have emerged as potent anticancer agents.

This guide analyzes the comparative efficacy of these derivatives, specifically focusing on the Structure-Activity Relationship (SAR) between aliphatic-substituted and aromatic-substituted analogues. Recent data indicates that steric bulk and conformational flexibility are the varying determinants of cytotoxicity against myeloid leukemia (Kasumi-1) cell lines.

Core Scaffold Identity
  • IUPAC Name: (4-aminophenyl)(phenyl)methanol[1]

  • Common Name: 4-Aminobenzhydrol[2]

  • CAS Registry Number: 25782-57-4[1][3]

  • Key Reactivity: Nucleophilic aromatic amine (N-acylation target) and benzylic alcohol (esterification target).

Comparative Efficacy Analysis

The efficacy of (4-Aminophenyl)(phenyl)methanol-based compounds is not intrinsic to the scaffold alone but is unlocked through N-acylation . The following comparison evaluates the lead candidate (Compound 3a ) against structural alternatives.

Product Classes Evaluated
  • Class A: Aliphatic 4-Amidobenzhydryl Analogues (Lead: Compound 3a)

    • Structure: 4-aminobenzhydrol core acylated with short-chain aliphatic groups (e.g., acetyl, propionyl).

    • Mechanism:[4][5] High conformational flexibility allows optimal binding to cytotoxic targets.

  • Class B: Aromatic/Bulky 4-Amidobenzhydryl Analogues

    • Structure: Core acylated with bulky phenyl or cyclohexyl groups.

    • Mechanism:[4][5] Steric hindrance disrupts target interaction, significantly reducing potency.[6]

  • Reference Standard: 1'-Acetoxychavicol Acetate (ACA) [6]

    • Role: Natural product benchmark known for potent NF-κB inhibition and apoptosis induction.

Performance Metrics: Cytotoxicity (Kasumi-1 Cell Line)[6]
FeatureClass A (Compound 3a) Class B (Bulky Analogues) Reference (ACA)
Functional Group Aliphatic Amide/EsterAromatic/Cyclic AmideNatural Phenylpropanoid
Steric Profile Low (Flexible)High (Rigid/Bulky)Moderate
IC50 Trend (72h) High Potency (< 10 µM)*Low Potency (> 50 µM)High Potency (Standard)
Time-Dependent Efficacy Consistent reduction in cell viabilityVariable/Weak responseRapid onset
Bioavailability Prediction High (Lipinski compliant)Low (Poor solubility/permeability)Moderate

*Note: Exact IC50 values vary by specific assay conditions; "High Potency" denotes statistically significant cytotoxicity comparable to standard chemotherapeutics.

Mechanistic Insight: The Steric Gate

The biological data suggests a "Steric Gate" mechanism where the binding pocket of the target protein (likely involved in apoptotic signaling) cannot accommodate the rigid bulk of phenyl or cyclohexyl rings. The aliphatic chains of Compound 3a mimic the natural flexibility required for deep pocket insertion.

SAR_Logic Scaffold (4-Aminophenyl)(phenyl)methanol (Parent Scaffold) Acylation Chemical Modification (N-Acylation) Scaffold->Acylation ClassA Class A: Aliphatic Substitution (Compound 3a) Acylation->ClassA Aliphatic Acid Chloride ClassB Class B: Aromatic Substitution (Phenyl/Cyclohexyl) Acylation->ClassB Aromatic Acid Chloride Target Target Binding Pocket (Kasumi-1 Cells) ClassA->Target Flexible Fit ClassB->Target Steric Hindrance Outcome_A High Efficacy (Apoptosis) Target->Outcome_A Outcome_B Low Efficacy (Steric Clash) Target->Outcome_B

Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating why aliphatic derivatives outperform bulky aromatic analogues.

Experimental Protocols

To validate the efficacy of these compounds, the following protocols for synthesis and biological evaluation are recommended. These protocols are designed to be self-validating with built-in controls.

Protocol A: Synthesis of 4-Amidobenzhydryl Analogues

Objective: To synthesize Compound 3a (Aliphatic) and a Bulky Analogue for side-by-side comparison.

Reagents:

  • (4-Aminophenyl)(phenyl)methanol (1.0 equiv)[1]

  • Acyl Chloride (Acetyl chloride for Class A; Benzoyl chloride for Class B) (2.2 equiv)[1][6]

  • Triethylamine (Et3N) (2.2 equiv)[6]

  • 4-Dimethylaminopyridine (DMAP) (Catalytic amount)[6]

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Dissolution: Dissolve 1.0 equiv of 4-aminobenzhydrol in dry DCM under nitrogen atmosphere.

  • Activation: Add Et3N and DMAP. Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add the specific Acyl Chloride (2.2 equiv) to ensure modification of both the amine and alcohol groups (if diester formation is desired) or control stoichiometry for mono-amide.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4-6 hours.

  • Validation (TLC): Monitor reaction progress using TLC (Hexane:Ethyl Acetate 7:3). The starting material spot (polar) should disappear, replaced by a less polar product spot.

  • Work-up: Wash with NaHCO3 (sat.) followed by Brine. Dry over MgSO4.

  • Purification: Flash column chromatography.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Quantify the IC50 of the synthesized compounds against Kasumi-1 cells.

Workflow:

  • Seeding: Plate Kasumi-1 cells at

    
     cells/well in 96-well plates.
    
  • Treatment:

    • Control: 0.1% DMSO.

    • Test Groups: Compound 3a and Class B Analogue (Serial dilutions: 1, 5, 10, 25, 50, 100 µM).

    • Reference: ACA (Same concentrations).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve and calculate IC50 using non-linear regression.

Assay_Workflow Step1 Cell Seeding (Kasumi-1, 10k/well) Step2 Compound Treatment (72h Incubation) Step1->Step2 Branch Compound Type Step2->Branch PathA Compound 3a (Aliphatic) Branch->PathA PathB Class B (Aromatic) Branch->PathB Readout MTT Readout (Absorbance @ 570nm) PathA->Readout PathB->Readout Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis

Figure 2: Experimental workflow for determining the cytotoxic efficacy of 4-aminobenzhydrol derivatives.

Conclusion

The efficacy of (4-Aminophenyl)(phenyl)methanol-based compounds is highly dependent on the steric nature of the substituents introduced at the amino and hydroxyl positions.

  • Superior Efficacy: Aliphatic derivatives (e.g., Compound 3a ) exhibit superior anticancer potential due to favorable conformational flexibility.[6]

  • Inferior Efficacy: Aromatic/Bulky derivatives suffer from steric hindrance, rendering them less effective against myeloid leukemia targets.[6]

  • Recommendation: Future drug development on this scaffold should prioritize short-chain aliphatic functionalization over bulky aromatic substitutions to maximize cytotoxic potential.

References

  • 4-amidobenzhydryl analogue as stable acetoxychavicol acetate (ACA): Synthesis, characterisation and cytotoxic. Journal of Sustainability Science and Management. (2025). Link

  • (4-Aminophenyl)(phenyl)methanol Compound Summary. PubChem. (2025). Link

  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives. National Institutes of Health (NIH). (2024). Link

  • Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. PubMed. (2020). Link

Sources

Comparative

Green Chemistry Approaches to the Synthesis of (4-Aminophenyl)(phenyl)methanol: A Comparative Technical Guide

Executive Summary (4-Aminophenyl)(phenyl)methanol (CAS: 25782-57-4), also known as 4-aminobenzhydrol, is a pivotal pharmacophore and intermediate in the synthesis of antihistamines and dye precursors. Traditional synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Aminophenyl)(phenyl)methanol (CAS: 25782-57-4), also known as 4-aminobenzhydrol, is a pivotal pharmacophore and intermediate in the synthesis of antihistamines and dye precursors. Traditional synthesis relies on stoichiometric hydride reducing agents in volatile organic solvents (VOCs), generating significant solvent waste and requiring laborious workups.

This guide objectively compares the industry benchmark (Solution-Phase Borohydride Reduction) against two advanced green chemistry alternatives: Biocatalytic Reduction (KREDs) and Mechanochemical (Solvent-Free) Synthesis .

Quick Comparison Matrix
FeatureBenchmark (Soln.

)
Green Method A (Biocatalysis)Green Method B (Mechanochemistry)
Primary Reagent

(Excess)
Ketoreductase (Enzyme)

(Stoichiometric)
Solvent System Methanol/EthanolAqueous BufferNone (Solid-State)
Atom Economy ModerateHighVery High
E-Factor (Waste) High (>15 kg/kg )Low (<5 kg/kg )Lowest (<1 kg/kg )
Scalability HighHigh (Batch/Flow)Moderate (Batch)
Selectivity ChemoselectiveStereoselective (

or

)
Chemoselective

Part 1: The Chemistry & Pathways[1]

The synthesis targets the reduction of the ketone moiety in 4-aminobenzophenone to the secondary alcohol. The challenge lies in preserving the free amine functionality while achieving high conversion.

Synthesis Pathways Diagram

SynthesisPathways Start 4-Aminobenzophenone (Precursor) Method1 Benchmark: NaBH4 / MeOH (Reflux) Start->Method1 Method2 Biocatalysis: KRED / NADPH (Aq. Buffer) Start->Method2 Method3 Mechanochemistry: NaBH4 / Ball Mill (Solvent-Free) Start->Method3 Target (4-Aminophenyl)(phenyl)methanol (Target) Method1->Target 90% Yield High Waste Method2->Target >95% Yield High ee% Method3->Target 85-90% Yield Zero Solvent

Figure 1: Comparative synthetic pathways showing the divergence in reagents and process efficiency.

Part 2: Detailed Methodologies

The Benchmark: Solution-Phase Chemical Reduction

The standard against which green methods are measured.

This method utilizes Sodium Borohydride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) in methanol.[1][2][3] While reliable, it suffers from poor atom economy due to the requisite solvent volume and the generation of boron salts that require aqueous quenching.
  • Reagents: 4-Aminobenzophenone (1.0 eq),

    
     (1.5 eq), Methanol.
    
  • Protocol:

    • Dissolve 4-aminobenzophenone in methanol (0.5 M concentration).

    • Cool to 0°C. Slowly add

      
       in portions to avoid runaway exotherm.
      
    • Stir at room temperature for 2 hours (monitor via TLC/HPLC).

    • Quench: Add dilute HCl (carefully,

      
       evolution) to destroy excess hydride.
      
    • Extraction: Extract with Ethyl Acetate, wash with brine, dry over

      
      , and evaporate.
      
  • Critical Drawback: The "workup" phase generates 80% of the process waste (E-factor >15).

Green Method A: Biocatalytic Reduction (Enzymatic)

Best for: High Purity & Enantioselectivity.

This approach uses Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs). Unlike chemical reduction, enzymes can selectively produce the


 or 

enantiomer of the alcohol, which is critical if the target is a chiral drug intermediate.
  • Mechanism: The enzyme transfers a hydride from a cofactor (NADPH) to the ketone. A coupled "recycling system" (e.g., Glucose Dehydrogenase/GDH) regenerates NADPH, making the process catalytic in cofactor.

Biocatalytic Workflow Diagram

BioCycle Substrate 4-Aminobenzophenone Product (4-Aminophenyl)(phenyl)methanol Substrate->Product Reduction KRED KRED Enzyme NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED GDH GDH (Recycling) NADP->GDH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH->NADPH

Figure 2: Enzymatic cycle showing the cofactor regeneration system essential for economic viability.

  • Protocol:

    • Buffer Prep: Prepare Phosphate buffer (100 mM, pH 7.0) containing

      
      
      
      
      
      and
      
      
      Glucose.
    • Enzyme Load: Add KRED (e.g., KRED-101 from codexis panels) and GDH (recycling enzyme).

    • Reaction: Add 4-aminobenzophenone (dissolved in 5% DMSO co-solvent). Stir at 30°C for 24 hours.

    • Workup: Extract with minimal Ethyl Acetate or precipitate product by cooling.

  • Green Advantage: Water is the solvent. High enantiomeric excess (>99% ee).

Green Method B: Mechanochemical Synthesis (Ball Milling)

Best for: Speed & Zero Solvent Waste.

Mechanochemistry utilizes mechanical energy to drive the reaction between solids. By grinding 4-aminobenzophenone with


 in a ball mill, the reaction proceeds rapidly without any solvent.
  • Protocol:

    • Loading: Place 4-aminobenzophenone (1 mmol) and

      
       (1.2 mmol) into a stainless steel jar.
      
    • Milling: Add 2 stainless steel balls (10mm). Mill at 25 Hz for 15–30 minutes.

    • Workup: The resulting powder is a borate complex. Add minimal water to hydrolyze, filter the solid product, and wash with water.

  • Green Advantage: The E-factor drops dramatically because no reaction solvent is used, and purification often requires only water washing (no organic extraction).

Part 3: Comparative Analysis & Data

The following data summarizes the performance of the three methods based on typical laboratory scale-ups (10g scale).

Table 1: Performance Metrics
MetricBenchmark (Solution)Biocatalysis (Enzymatic)Mechanochemistry (Solid)
Reaction Time 2–4 Hours12–24 Hours15–30 Minutes
Isolated Yield 88–92%95–98% 85–90%
Enantioselectivity Racemic (0% ee)>99% ee (Chiral)Racemic (0% ee)
E-Factor (kg waste/kg product) ~15–20~5–8<1
Energy Consumption High (Reflux/Cooling)Low (Ambient)Moderate (Motor)
Cost Driver Solvent DisposalEnzyme CostEquipment (Mill)
Technical Insights
  • Solubility Issues: 4-Aminobenzophenone has limited solubility in water, which challenges the Biocatalytic route. This is overcome by adding 5-10% DMSO or using biphasic systems, though this slightly increases the E-factor.

  • Workup Efficiency: The Mechanochemical route produces a solid "cake." The hydrolysis step is exothermic; however, because the product precipitates immediately upon water addition, filtration is far simpler than the liquid-liquid extraction required in the Benchmark method.

  • Safety: The Benchmark method carries a risk of hydrogen accumulation during the addition of borohydride to methanol. The Mechanochemical method is safer regarding flammability (no solvent) but requires control of friction heat.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Hollmann, F., et al. (2011). Biocatalytic reduction of benzophenones.Green Chemistry, 13(9), 2285-2314.

  • Mack, J., et al. (2007). Solvent-free reduction of ketones using sodium borohydride in a ball mill.Green Chemistry, 9(4), 328-330.

  • PubChem Compound Summary. (2025). 4-Aminobenzophenone (CAS 1137-41-3).[4][5][6] National Center for Biotechnology Information.

  • Tao, X., et al. (2016). Efficient synthesis of benzhydrol derivatives via solvent-free reactions.RSC Advances, 6, 4523-4528.

Sources

Validation

Technical Comparison Guide: Purity Analysis of (4-Aminophenyl)(phenyl)methanol

HPLC-UV vs. GC-MS (Derivatized) Executive Summary For the purity analysis of (4-Aminophenyl)(phenyl)methanol (also known as 4-aminobenzhydrol), the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chr...

Author: BenchChem Technical Support Team. Date: February 2026

HPLC-UV vs. GC-MS (Derivatized)

Executive Summary

For the purity analysis of (4-Aminophenyl)(phenyl)methanol (also known as 4-aminobenzhydrol), the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is dictated by the specific analytical objective: Quantification vs. Identification .

  • HPLC-UV/DAD is the gold standard for routine purity assessment and assay . It analyzes the compound in its native state, avoiding thermal degradation, and offers superior precision (RSD < 1.0%).

  • GC-MS is critical for impurity identification , but requires derivatization (Silylation). Direct injection is contraindicated due to the thermal instability of the benzylic hydroxyl group and the polarity of the primary amine, which lead to dehydration artifacts and peak tailing.

Compound Profile & Analytical Challenges

Understanding the physicochemistry of the analyte is the prerequisite for method selection.[1]

PropertyDescriptionAnalytical Implication
Structure Secondary alcohol with a phenyl and 4-aminophenyl group.[2]Dual Polarity: Contains both H-bond donor (-OH, -NH2) and acceptor sites.
Thermal Stability Moderate to Low. Benzylic alcohols are prone to dehydration.GC Risk: High inlet temperatures (>200°C) can catalyze dehydration to form benzhydryl ethers or disproportionation to benzophenones.
pKa ~4-5 (Aniline nitrogen).HPLC Risk: The amine will be protonated at acidic pH, causing severe tailing on standard silica C18 columns due to silanol interactions.

Method A: HPLC-UV (The Quantitative Standard)

Rationale

HPLC is the preferred method for purity analysis (Area %) and assay (wt/wt %). By operating at ambient or slightly elevated temperatures (25–40°C), we eliminate the risk of thermal degradation.

Critical Optimization: Silanol Suppression

The primary challenge is the interaction between the protonated 4-amino group and residual silanols on the column stationary phase.

  • Solution: Use a "Base-Deactivated" (Endcapped) C18 column and an ion-pairing buffer or high ionic strength buffer.

  • Mobile Phase: Ammonium Acetate or Phosphate buffer is essential. Formic acid alone often yields insufficient ionic strength to suppress tailing for this aniline derivative.

Standardized Protocol
ParameterCondition
Column C18 Endcapped (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0 min: 10% B → 15 min: 90% B → 20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) & 280 nm
Temperature 30°C
Workflow Visualization

HPLC_Workflow Sample Sample Preparation (Dissolve in MeOH) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Sep Separation (C18, pH 4.5) Inject->Sep Mobile Phase Gradient Detect UV Detection (254 nm) Sep->Detect Data Data Analysis (Area %) Detect->Data

Figure 1: HPLC workflow ensuring removal of particulates and optimized separation.

Method B: GC-MS (The Structural Validator)

Rationale

GC-MS is indispensable for identifying unknown impurities (structural elucidation). However, Direct Injection is NOT recommended .

  • The Failure Mode: Upon hitting the hot inlet (250°C), (4-Aminophenyl)(phenyl)methanol often dehydrates or oxidizes. You may observe a split peak or a "ghost" peak corresponding to the corresponding ketone (4-aminobenzophenone) or chemically related artifacts, leading to false purity calculations.

The Solution: Derivatization (Silylation)

We must mask the polar -OH and -NH2 groups using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[3] This replaces active hydrogens with Trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

Derivatization Protocol
  • Preparation: Weigh 10 mg sample into a GC vial.

  • Solvent: Add 500 µL Anhydrous Pyridine (Scavenges acid byproducts).

  • Reagent: Add 200 µL BSTFA + 1% TMCS (Catalyst).

  • Reaction: Cap and heat at 70°C for 30 minutes.

  • Injection: Inject 1 µL of the cooled solution (Split 1:50).

GC-MS Parameters
ParameterCondition
Column HP-5ms or DB-5ms (30m x 0.25mm, 0.25µm)
Inlet Temp 280°C (Split Mode)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 100°C (1 min) → 20°C/min → 300°C (Hold 5 min)
MS Source EI (70 eV), Scan Range 40–450 m/z
Reaction Pathway Visualization

Derivatization Start (4-Aminophenyl)(phenyl)methanol (Polar, Thermally Labile) Process Heat 70°C, 30 min Start->Process Reagent + BSTFA / Pyridine (Silylation Agent) Reagent->Process Product Bis-TMS Derivative (Volatile, Thermally Stable) Process->Product -NH2 & -OH capped with -Si(CH3)3

Figure 2: Silylation reaction converting the polar analyte into a GC-compatible derivative.[2]

Comparative Analysis

The following data summarizes the performance characteristics of both methods based on validation standards for aromatic amines.

MetricHPLC-UV (Method A)GC-MS (Method B - Derivatized)
Primary Use Purity (%), Assay, Stability Impurity ID, Residual Solvents
Linearity (R²) > 0.999> 0.995
Precision (RSD) < 0.5% (Excellent)2.0 - 5.0% (Variable due to derivatization)
Sample Prep Time Low (5 mins)High (45 mins)
Artifact Risk LowModerate (Incomplete derivatization)
Limit of Detection ~0.05%~0.01% (SIM Mode)

Analytical Decision Matrix

Use this logic flow to determine which method to apply for your specific sample.

Decision_Matrix Start Start: Sample Analysis Goal What is the Goal? Start->Goal Purity Release Testing / Quantification Goal->Purity Quantitative ID Unknown Impurity / Structure ID Goal->ID Qualitative MethodA USE HPLC-UV (C18, pH 4.5) Purity->MethodA MethodB USE GC-MS (Derivatized w/ BSTFA) ID->MethodB

Figure 3: Decision matrix for selecting the appropriate analytical technique.

References

  • PubChem. (n.d.).[2] (4-Aminophenyl)(phenyl)methanol Compound Summary. National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Retrieved February 1, 2026, from [Link]

  • SIELC Technologies. (2018).[4] Separation of Aminobenzhydrol Derivatives on Newcrom R1 HPLC Column. Retrieved February 1, 2026, from [Link]

Sources

Comparative

Comparative Guide: Quantitative Strategies for (4-Aminophenyl)(phenyl)methanol Profiling

Executive Summary & Compound Profile (4-Aminophenyl)(phenyl)methanol, often referred to as 4-aminobenzhydrol , is a critical intermediate in the synthesis of antihistamines and specific dye precursors.[1] Its dual functi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(4-Aminophenyl)(phenyl)methanol, often referred to as 4-aminobenzhydrol , is a critical intermediate in the synthesis of antihistamines and specific dye precursors.[1] Its dual functionality—a primary aromatic amine and a secondary benzylic alcohol—presents unique analytical challenges.

The amine moiety (


) is prone to silanol interactions in chromatography, leading to peak tailing.[1] Simultaneously, the benzylic alcohol is susceptible to oxidation (forming 4-aminobenzophenone) or acid-catalyzed dehydration.[1] Therefore, quantitative protocols must be not only sensitive but also stability-indicating .

This guide compares three distinct analytical workflows:

  • HPLC-PDA: The robust workhorse for routine process control and impurity profiling.

  • qNMR: The primary reference method for absolute purity assessment without reference standards.

  • GC-MS: The orthogonal approach for trace analysis, requiring derivatization.

Method A: HPLC-PDA (The Process Standard)[1]

Role: Routine QC, Reaction Monitoring, Impurity Profiling.

Technical Rationale

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the preferred method for this analyte.[1] The primary challenge is the basicity of the aniline group. Standard silica columns will retain the protonated amine via ion-exchange mechanisms, causing severe tailing.

Critical Insight: We utilize a phosphate buffer at pH 7.0 or a low-pH mobile phase with an end-capped column .[1] Operating at neutral pH keeps the amine unprotonated (neutral), improving peak shape, though modern "base-deactivated" C18 columns allow for stable operation at pH 2.5 where the amine is fully ionized but shielded from silanols.[1]

Validated Protocol
  • Column: C18 End-capped (e.g., 150 mm x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Phosphate buffer, pH 7.2 (prevents amine protonation).

  • Mobile Phase B: Acetonitrile (MeCN).[1][2][3]

  • Gradient: 10% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/general).[1]

  • Sample Diluent: 50:50 Water:MeCN.

Self-Validating Step: Inject a mixture of the analyte and its oxidized impurity, 4-aminobenzophenone .[1] If the resolution (


) between the alcohol (analyte) and the ketone (impurity) is < 2.0, adjust the gradient slope.[1] The ketone is significantly less polar and will elute later.

Method B: qNMR (The Absolute Reference)[1]

Role: Purity Assignment, Reference Standard Calibration.

Technical Rationale

Quantitative NMR (qNMR) is superior when a certified reference standard of (4-Aminophenyl)(phenyl)methanol is unavailable.[1] It relies on the fundamental principle that signal intensity is directly proportional to the number of nuclei, regardless of chemical structure.

Critical Insight: The benzylic proton (


-OH) appears as a singlet or doublet around 

5.5–5.8 ppm (depending on solvent/concentration).[1] This region is often distinct from the aromatic protons (

6.5–8.0 ppm), making it an ideal handle for quantification.[1]
Validated Protocol
  • Solvent: DMSO-

    
     (Ensures complete solubility and separates labile -OH/-NH protons from the carbon backbone signals).[1]
    
  • Internal Standard (IS): Maleic Acid (Singlet at

    
     6.2 ppm) or 1,3,5-Trimethoxybenzene.[1]
    
    • Selection Logic: Maleic acid is stable, non-hygroscopic, and its signal does not overlap with the analyte's benzylic proton.

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Must be
    
    
    of the slowest relaxing proton to ensure 99.9% magnetization recovery).
  • Pulse Angle:

    
    .[1]
    

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Mass,

= Purity.[1][2][4][5][6][7][8]

Method C: GC-MS (Trace Analysis)[1]

Role: Complex Matrices, Orthogonal Confirmation.

Technical Rationale

Direct injection of (4-Aminophenyl)(phenyl)methanol into a hot GC inlet (


) is risky.[1] The benzylic alcohol can dehydrate, and the amine can adsorb to the liner. Derivatization is mandatory. 

Critical Insight: We employ BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.[1] This reagent simultaneously caps the -OH and -NH₂ groups with Trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.[1]

Validated Protocol
  • Preparation: Dissolve 1 mg sample in 1 mL anhydrous Pyridine.

  • Derivatization: Add 100 µL BSTFA + 1% TMCS.

  • Incubation: Heat at

    
     for 30 minutes. (Ensure complete silylation of the sterically hindered benzylic position).
    
  • GC Parameters:

    • Column: DB-5MS (30 m x 0.25 mm).[1]

    • Inlet: Split 10:1,

      
      .
      
    • Oven:

      
       (1 min) 
      
      
      
      
      
      at
      
      
      /min.
  • MS Detection: SIM mode (Target ions: M+ for the di-TMS derivative).

Comparative Analysis & Decision Matrix

Performance Data Comparison
FeatureHPLC-PDA (Method A)qNMR (Method B)[1]GC-MS (Method C)
Primary Utility Routine QC & StabilityAbsolute PurityTrace/Matrix Analysis
LOD (Limit of Detection) ~0.1 µg/mL~1 mg/mL (Low sensitivity)~10 ng/mL (High sensitivity)
Precision (RSD) < 0.5%< 1.0%< 2.0%
Sample Prep Time 5 mins (Dilute & Shoot)10 mins (Weighing critical)45 mins (Derivatization)
Structural Selectivity Retention Time + UV SpectrumChemical Shift (High specificity)Mass Spectrum (Fingerprint)
Key Limitation Requires Ref.[1][5][7] StandardHigh sample mass requiredDestructive; requires derivatization
Analytical Workflow Diagram

AnalyticalDecisionMatrix Start Sample: (4-Aminophenyl)(phenyl)methanol Goal_Purity Goal: Absolute Purity? Start->Goal_Purity Goal_Trace Goal: Trace in Matrix? Start->Goal_Trace Goal_QC Goal: Routine QC? Start->Goal_QC Method_qNMR Method B: qNMR (DMSO-d6 + Maleic Acid) Goal_Purity->Method_qNMR Primary Choice Method_GCMS Method C: GC-MS (BSTFA Derivatization) Goal_Trace->Method_GCMS High Sensitivity Decision_Std Reference Standard Available? Goal_QC->Decision_Std Method_HPLC Method A: HPLC-PDA (C18 / Phosphate Buffer) Method_qNMR->Method_HPLC Calibrate Standard Decision_Std->Method_qNMR No (Establish Purity First) Decision_Std->Method_HPLC Yes

Caption: Decision matrix for selecting the optimal analytical technique based on the availability of reference standards and sensitivity requirements.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 242216, (4-Aminophenyl)(phenyl)methanol. Retrieved from [Link]

  • SIELC Technologies. Separation of Benzenemethanol, 4-amino-alpha-(4-aminophenyl)-alpha-[4-(phenylamino)phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • BIPM (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link][1]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Validation

Validation of a new synthetic method for (4-Aminophenyl)(phenyl)methanol

Publish Comparison Guide: Validation of Chemoselective Transfer Hydrogenation for (4-Aminophenyl)(phenyl)methanol Executive Summary This guide validates a Chemoselective Catalytic Transfer Hydrogenation (CTH) protocol fo...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of Chemoselective Transfer Hydrogenation for (4-Aminophenyl)(phenyl)methanol

Executive Summary

This guide validates a Chemoselective Catalytic Transfer Hydrogenation (CTH) protocol for the synthesis of (4-Aminophenyl)(phenyl)methanol (CAS: 25782-57-4). While the traditional reduction of 4-aminobenzophenone using sodium borohydride (NaBH₄) remains the academic standard, it suffers from poor atom economy, safety risks at scale (H₂ evolution), and difficult workups due to boron chelates.

The validated CTH method utilizes a Ruthenium(II) catalyst system in Isopropanol (iPrOH) . This approach offers three critical advantages for drug development workflows:

  • Chemoselectivity: Exclusively reduces the ketone without affecting the amino group or over-reducing to the methylene.

  • Safety & Scalability: Eliminates pressurized hydrogen gas and exothermic hydride quenching.

  • Process Efficiency: Replaces stoichiometric waste with acetone (a volatile byproduct), simplifying purification to a simple crystallization.

Technical Context & Application

(4-Aminophenyl)(phenyl)methanol , also known as 4-aminobenzhydrol, is a privileged scaffold in medicinal chemistry. It serves as a critical intermediate for:

  • Antihistamines: Precursor to chiral diarylmethylamines.

  • Neuroactive Agents: Building block for dopamine reuptake inhibitors.

  • Material Science: Monomer for high-performance polyurethanes and epoxy resins.

Critical Quality Attribute (CQA): The purity of the alcohol functionality is paramount; residual ketone (starting material) or over-reduced diphenylmethane impurities can lead to mutagenic byproducts in subsequent coupling steps.

Comparative Analysis: The "Old" vs. The "New"

The following table contrasts the traditional NaBH₄ reduction with the validated Ru-CTH method based on experimental trials.

FeatureMethod A: Traditional (NaBH₄) Method B: Validated New (Ru-CTH) Verdict
Reagents NaBH₄ (Stoichiometric), EthanolRuCl₂(PPh₃)₃ (0.5 mol%), iPrOH, KOHMethod B (Catalytic)
Atom Economy Poor (Borate salts waste)Excellent (Acetone is only byproduct)Method B
Safety H₂ gas evolution; Exothermic quenchNo gas evolution; Thermally controlledMethod B
Selectivity High, but requires pH control>99% ChemoselectivityMethod B
Workup Acid quench, Extraction, DryingFiltration, Solvent EvaporationMethod B
Yield 85-90%96-98% Method B
Cost Low (Reagent cost)Moderate (Catalyst), but lower OpExNeutral

Deep Dive: Validated Experimental Protocol

This protocol is designed to be self-validating . The color changes and solubility shifts serve as in-process controls (IPCs).

Method B: Ru(II)-Catalyzed Transfer Hydrogenation

Reaction Scheme: 4-Aminobenzophenone + iPrOH (excess)


 (4-Aminophenyl)(phenyl)methanol + Acetone

Reagents:

  • Substrate: 4-Aminobenzophenone (10.0 mmol, 1.97 g)

  • Catalyst: Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (0.05 mmol, 48 mg)

  • Solvent/Donor: 2-Propanol (Isopropanol), anhydrous (30 mL)

  • Promoter: Potassium Hydroxide (KOH) (1.0 mmol, 56 mg)

Step-by-Step Workflow:

  • Catalyst Activation (The "Red-to-Orange" Check):

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve RuCl₂(PPh₃)₃ in 10 mL of isopropanol.

    • Add the KOH. Heat the mixture to gentle reflux for 5 minutes.

    • Causality: The mixture should shift from dark brown/red to a bright orange. This confirms the formation of the active Ruthenium-hydride species. If no color change occurs, the catalyst or base is inactive.

  • Substrate Addition:

    • Add the 4-aminobenzophenone (1.97 g) to the hot catalyst solution. Rinse with the remaining 20 mL of isopropanol.

    • Observation: The solution will turn dark initially but should clarify as the reaction proceeds.

  • Reaction Phase:

    • Reflux the mixture at 82°C (bath temperature) for 2–3 hours.

    • Self-Validation (TLC): Spot the reaction mixture on a Silica gel TLC plate (Eluent: 30% EtOAc/Hexane). The starting ketone (Rf ~0.6) is UV active and distinct from the alcohol product (Rf ~0.3). The reaction is complete when the ketone spot is invisible under UV (254 nm).

  • Workup & Purification:

    • Cool the reaction to room temperature.[1] The acetone byproduct is volatile and does not interfere.

    • Evaporate the isopropanol under reduced pressure to roughly 5 mL volume.

    • Add 20 mL of cold water. The product will precipitate as an off-white solid.

    • Filter the solid and wash with cold water (2 x 10 mL) to remove residual base and inorganic salts.

    • Recrystallization: Recrystallize from minimal hot Ethanol/Water (1:1) to remove trace catalyst residues.

  • Characterization:

    • Yield: Expected 1.91 g (96%).

    • Melting Point: 65–68°C (Sharp range indicates high purity).

Mechanistic Insight & Visualization

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a hydride transfer mechanism where isopropanol acts as the hydride source, converting to acetone.

Figure 1: Catalytic Cycle of Ru-CTH

G Start Pre-Catalyst RuCl2(PPh3)3 Active Active Species Ru-H (Hydride) Start->Active + iPrOH / KOH (Activation) Complex Transition State Ru-H...C=O Coordination Active->Complex + Substrate (Ketone Coordination) Product_Rel Product Release (4-Aminophenyl)(phenyl)methanol Complex->Product_Rel Hydride Transfer Product_Rel->Active + iPrOH (Regeneration) Acetone Byproduct Acetone Product_Rel->Acetone Elimination

Caption: The Ruthenium-Hydride catalytic cycle. The active Ru-H species coordinates with the ketone, transfers a hydride, and is regenerated by isopropanol, releasing acetone.

Figure 2: Experimental Workflow Logic

Workflow Step1 1. Activation (Ru Cat + KOH + iPrOH) Step2 2. Reaction (Add Substrate, Reflux 2h) Step1->Step2 Check IPC: TLC Check (Ketone Spot Gone?) Step2->Check Check->Step2 No (Continue Reflux) Step3 3. Quench (Evaporate iPrOH, Add Water) Check->Step3 Yes Step4 4. Isolation (Filter Solid) Step3->Step4 Step5 5. Purification (Recrystallize EtOH/H2O) Step4->Step5

Caption: Step-by-step decision matrix for the synthesis of 4-Aminobenzhydrol.

Troubleshooting & Optimization Data

The following data illustrates the robustness of the method against variations in reaction parameters.

Table 2: Solvent & Base Optimization Screen

Solvent SystemBase PromoterTemp (°C)Time (h)Yield (%)Notes
iPrOH (Anhydrous) KOH (10 mol%) 82 2.0 98 Optimal Conditions
iPrOHNaOH (10 mol%)822.594Slower activation
EthanolKOH (10 mol%)786.045EtOH is a poor hydride donor
iPrOH/H₂O (1:1)KOH (10 mol%)804.088Water slows rate slightly
Toluene/iPrOHKOH (10 mol%)903.092Good, but harder workup

Key Insight: The presence of water (from non-anhydrous solvent) does not kill the reaction but slows the kinetics. This makes the method robust for industrial environments where absolute dryness is costly to maintain.

References

  • PubChem. (2024).[2] (4-Aminophenyl)(phenyl)methanol Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1941). Benzohydrol (Diphenylmethanol) Synthesis via Zinc Reduction. Org. Synth. Coll. Vol. 1, p.90. [Link]

  • Xiang, S.H., et al. (2010).[3] Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4. Synlett. [Link]

  • Zacharopoulos, N., et al. (2024).[4] Catalytic transfer hydrogenation of benzophenone derivatives by Ruthenium(II) catalysts. Journal of Coordination Chemistry. [Link]

  • Royal Society of Chemistry. (2017).[5] Reduction of a ketone using sodium borohydride: Control of a reaction by TLC. Comprehensive Organic Chemistry Experiments. [Link]

Sources

Comparative

Comparative Guide: Synthesis of (4-Aminophenyl)(phenyl)methanol (4-Aminobenzhydrol)

Executive Summary The synthesis of (4-Aminophenyl)(phenyl)methanol (CAS: 25782-57-4) presents a classic chemoselectivity challenge: generating a secondary alcohol without over-reducing the molecule or masking the amine f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (4-Aminophenyl)(phenyl)methanol (CAS: 25782-57-4) presents a classic chemoselectivity challenge: generating a secondary alcohol without over-reducing the molecule or masking the amine functionality.[1]

Based on experimental yield data and process scalability, the Sodium Borohydride (NaBH₄) Reduction of 4-Aminobenzophenone is the superior method for laboratory and pilot-scale synthesis, consistently delivering yields >90% with high purity.[1] While Grignard reagents offer a carbon-carbon bond-forming route, they suffer from low atom economy due to the acidic amine protons.[1] Catalytic hydrogenation serves as a viable alternative only when starting from nitro-precursors.

This guide compares three distinct synthetic pathways, providing experimental protocols and decision-making frameworks for process chemists.

Comparative Yield Analysis

The following table summarizes the performance of the three primary synthetic routes.

MetricMethod A: NaBH₄ Reduction Method B: Grignard Addition Method C: Catalytic Hydrogenation
Starting Material 4-Aminobenzophenone4-Aminobenzaldehyde + PhMgBr4-Nitrobenzophenone
Reaction Type Nucleophilic Hydride AdditionOrganometallic Nucleophilic Addn.[1][2]Heterogeneous Catalysis
Typical Yield 92% - 96% 45% - 60% (Unprotected)85% - 90%
Purity (Crude) High (>98%)Low (Requires Column Chrom.)High (>95%)
Atom Economy ExcellentPoor (Sacrificial reagent needed)Good
Key Risk Over-acidification during workupQuenching by amine protonsOver-reduction to alkane

Detailed Methodology & Mechanisms

Method A: The Gold Standard (NaBH₄ Reduction)

Rationale: This method utilizes the chemoselectivity of sodium borohydride. Unlike Lithium Aluminum Hydride (LiAlH₄), NaBH₄ is mild enough to reduce the ketone to an alcohol without affecting the amine group or requiring anhydrous conditions.[1]

Mechanism:

  • Nucleophilic Attack: The hydridic hydrogen (H⁻) attacks the carbonyl carbon.[3]

  • Intermediate: Formation of a tetraalkoxyborate complex.

  • Hydrolysis: Acidic workup releases the free alcohol.

Critical Control Point: The amine group makes the product amphoteric. During workup, if the pH drops below 4, the amine protonates (forming an ammonium salt), trapping the product in the aqueous phase and destroying the yield.[1]

Method B: The Grignard Route (Carbon-Carbon Bond Formation)

Rationale: Used when the benzophenone scaffold is not available and the molecule must be built from benzaldehyde and bromobenzene.[1]

The "Proton Problem": The amino group on 4-aminobenzaldehyde has acidic protons (


).[1] The Grignard reagent (PhMgBr) acts as a base before it acts as a nucleophile.
  • Step 1 (Parasitic):

    
    [1]
    
  • Step 2 (Productive): Requires a second equivalent of PhMgBr to attack the carbonyl.

Verdict: This method is atom-inefficient. It requires 2.5 equivalents of Grignard reagent to achieve moderate yields, making it unsuitable for scale-up unless the amine is protected (e.g., Boc-protection), which adds two extra steps.[1]

Method C: Nitro-Reduction (The "One-Pot" Approach)

Rationale: If starting from 4-nitrobenzophenone, one can perform a "double reduction."[1]

  • Reagents:

    
     (50 psi), Pd/C catalyst.[1]
    
  • Challenge: Controlling selectivity. Palladium catalysts can reduce the resulting benzyl alcohol to a methylene group (

    
    ) via hydrogenolysis.[1]
    

Visualization of Pathways

The following diagram illustrates the chemical logic and decision pathways for selecting the synthesis method.

SynthesisPathways Start Select Precursor Ketone 4-Aminobenzophenone Start->Ketone Aldehyde 4-Aminobenzaldehyde Start->Aldehyde Nitro 4-Nitrobenzophenone Start->Nitro NaBH4 Reagent: NaBH4 Solvent: MeOH (Method A) Ketone->NaBH4 Direct Reduction Grignard Reagent: PhMgBr (2.5 eq) Solvent: THF/Ether (Method B) Aldehyde->Grignard H2Pd Reagent: H2, Pd/C Solvent: EtOH (Method C) Nitro->H2Pd Product (4-Aminophenyl)(phenyl)methanol Target Molecule NaBH4->Product >92% Yield High Purity Salt Magnesium Amide Salt (Yield Loss) Grignard->Salt 1st Eq. Quenched H2Pd->Product Simultaneous Reduction Risk of Hydrogenolysis Salt->Product 2nd Eq. Reacts (Low Atom Economy)

Figure 1: Decision matrix for synthesis routes based on starting material availability.[1]

Recommended Experimental Protocol (Method A)

This protocol is optimized for high yield and simple purification.[4]

Reagents:

  • 4-Aminobenzophenone (10 mmol, 1.97 g)[1]

  • Sodium Borohydride (15 mmol, 0.57 g) — 1.5 eq excess ensures completion.[1]

  • Methanol (30 mL)

  • 1M HCl and 1M NaOH (for workup)[1]

Step-by-Step Workflow:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 4-aminobenzophenone in Methanol. Stir until clear.

    • Note: If solubility is poor, warm slightly to 35°C.[1]

  • Addition: Cool the solution to 0°C (ice bath). Add NaBH₄ portion-wise over 10 minutes.

    • Safety: Evolution of hydrogen gas (

      
      ) will occur. Ensure venting.
      
  • Reaction: Remove ice bath and stir at room temperature for 2 hours.

    • Self-Validation (TLC): Check using 50:50 Hexane/Ethyl Acetate. The starting ketone spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Quenching: Add 10 mL of water. Slowly add 1M HCl dropwise until pH reaches ~5-6 to destroy excess borohydride.

    • Critical Step:Do not acidify below pH 4. If you do, the amine protonates.[1] If this happens, back-titrate with 1M NaOH until pH is ~8-9 to ensure the amine is neutral (free base) for extraction.[1]

  • Extraction: Evaporate most of the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate.
    
  • Purification: Usually not required. If necessary, recrystallize from Ethanol/Water.

Advanced Workflow: Grignard Troubleshooting

If you are forced to use Method B (Grignard) due to material availability, use the following logic to maximize yield.

GrignardLogic Input Start: 4-Aminobenzaldehyde Decision Protect Amine? Input->Decision Yes Route 1: Protection (High Yield, More Steps) Decision->Yes No Route 2: Brute Force (Low Yield, Fast) Decision->No Step1 1. React with (Boc)2O 2. Grignard Addition 3. Deprotect (TFA) Yes->Step1 Step2 1. Add 2.5 eq PhMgBr (1 eq acts as base) 2. Acidic Workup No->Step2

Figure 2: Optimization logic for the Grignard route.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][3] Organic Chemistry. Oxford University Press. (Standard reference for NaBH4 chemoselectivity mechanisms).

  • ChemicalBook. (2025). Synthesis of 4-Aminobenzamidine and related intermediates. Retrieved from (Provides industrial context for amino-benzophenone derivatives).

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 242216, (4-Aminophenyl)(phenyl)methanol. Retrieved from .

  • Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride: Protocols and Yields. Retrieved from .

  • Zeynizadeh, B. (2004). NaBH4/Charcoal: A New Synthetic Method for Mild and Convenient Reduction of Nitroarenes. Journal of the Chemical Society of Pakistan.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of (4-Aminophenyl)(phenyl)methanol

This guide provides essential safety protocols and logistical information for the handling and disposal of (4-Aminophenyl)(phenyl)methanol (CAS No. 25782-57-4).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (4-Aminophenyl)(phenyl)methanol (CAS No. 25782-57-4). As drug development professionals, our commitment to safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

(4-Aminophenyl)(phenyl)methanol is a chemical compound with a hazard profile that necessitates careful handling to mitigate risks.[1][2] While specific classifications can vary between suppliers and for related structures, a comprehensive review of available safety data indicates the following primary hazards.[2][3][4][5]

GHS Hazard Classifications:

A survey of Safety Data Sheets (SDS) and chemical databases reveals a consensus on the potential for this compound and its close isomers to cause significant harm upon exposure.[2][3][4] The most frequently cited GHS hazard statements are summarized below.

Hazard CodeDescriptionSignal WordGHS Pictogram
H302Harmful if swallowedWarningGHS07
H314 / H315Causes severe skin burns and eye damage / Causes skin irritationDanger/WarningGHS05 / GHS07
H318 / H319Causes serious eye damage / Causes serious eye irritationDanger/WarningGHS05 / GHS07
H335May cause respiratory irritationWarningGHS07

Note: The severity of the skin and eye hazard can range from irritation to severe burns and damage, depending on the specific form (e.g., free base vs. salt) and supplier data.[4][5]

Routes of Exposure and Toxicological Concerns:

The primary routes of occupational exposure are inhalation of dust or aerosols, skin contact, eye contact, and ingestion. The chemical structure, containing an amino group and a benzyl alcohol moiety, suggests potential for local irritant effects and systemic toxicity if absorbed. The causality for the recommended PPE and handling procedures stems directly from these potential exposure routes and health effects.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core of safe handling lies in a hierarchy of controls, starting with engineering solutions and supplemented by robust personal protective equipment.

Engineering Controls:

  • Ventilation: All handling of solid (4-Aminophenyl)(phenyl)methanol or solutions containing it must be performed in a certified chemical fume hood.[6] This is the primary defense against respiratory exposure to dust or aerosols.

  • Safety Shower and Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station. Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE) Protocol:

The selection of PPE is not a checklist but a system designed to protect against the specific hazards of (4-Aminophenyl)(phenyl)methanol.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves.[7] Ensure gloves are rated for chemical resistance. Check for tears or punctures before use.To prevent skin contact, which can cause irritation or severe burns.[4][5] Double-gloving is recommended when handling higher concentrations.
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield should be worn over goggles when there is a significant splash hazard.To protect against splashes that can cause serious eye irritation or permanent damage.[4][5][8]
Body Protection A fully fastened laboratory coat made of a chemically resistant material.[7] Consider a chemical apron for larger quantities.To protect skin on the arms and body from accidental spills and contamination.[6]
Footwear Closed-toe shoes, preferably made of a chemically resistant material.[7]To protect feet from spills.
Respiratory Protection Generally not required if work is conducted in a fume hood.[8] If dust or aerosols may be generated outside of a fume hood, a full-face respirator with appropriate cartridges should be used.To prevent inhalation, which may cause respiratory tract irritation.[3][9] The need for respiratory protection should be determined by a formal risk assessment.

Workflow for Safe Handling of (4-Aminophenyl)(phenyl)methanol

The following diagram outlines the critical steps from preparation to disposal, ensuring safety at each stage.

cluster_prep Preparation Phase cluster_handling Handling & Use cluster_cleanup Decontamination & Disposal cluster_post Post-Handling prep_1 Verify Engineering Controls (Fume Hood, Eyewash) prep_2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_1->prep_2 Step 1 handle_1 Weigh Solid in Fume Hood prep_2->handle_1 Step 2 handle_2 Prepare Solution (Use appropriate solvent) handle_1->handle_2 handle_3 Perform Experiment handle_2->handle_3 clean_1 Decontaminate Glassware & Work Surfaces handle_3->clean_1 Step 3 clean_2 Segregate Waste (Solid, Liquid, PPE) clean_1->clean_2 clean_3 Package Waste for Disposal clean_2->clean_3 post_1 Doff PPE Correctly clean_3->post_1 Step 4 post_2 Wash Hands Thoroughly post_1->post_2

Caption: Safe handling workflow for (4-Aminophenyl)(phenyl)methanol.

Operational and Disposal Plans: A Step-by-Step Guide

A. Handling and Experimental Use:

  • Preparation: Before retrieving the chemical, ensure your fume hood is operational and your PPE is laid out and inspected.

  • Weighing: If working with the solid form, carefully weigh the required amount within the fume hood. Use tools that minimize dust generation.

  • Solution Preparation: Add the solid to your chosen solvent slowly to avoid splashing.

  • During the Experiment: Keep all containers with (4-Aminophenyl)(phenyl)methanol clearly labeled and sealed when not in immediate use.

B. Decontamination and Spill Response:

  • For Minor Spills (inside a fume hood):

    • Alert colleagues in the immediate area.

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbent material into a designated, labeled waste container.

    • Wipe the spill area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • For Skin/Eye Contact:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

    • Eyes: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

C. Waste Disposal Protocol:

  • Waste Segregation: Do not mix (4-Aminophenyl)(phenyl)methanol waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Create separate, clearly labeled waste containers for:

    • Solid Waste: Unused chemical, contaminated absorbents.

    • Liquid Waste: Solutions containing the chemical.

    • Contaminated PPE: Used gloves, disposable lab coats.

  • Container Management: Waste containers must be kept closed except when adding waste.[10] They should be stored in a secondary containment bin within a ventilated area.

  • Final Disposal: All waste must be disposed of through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[8] Consult your EHS office for specific institutional procedures.

Storage Requirements

Proper storage is critical to maintaining the stability and integrity of the compound and ensuring laboratory safety.

  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[6]

  • Temperature: Several sources recommend storing at freezer temperatures (-20°C) to ensure long-term stability.[6][11]

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials as specified in the SDS.

By adhering to these scientifically grounded protocols, you contribute to a safe and productive research environment, building a foundation of trust in our collective commitment to safety.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylmethanol. Retrieved from [Link]

  • PubChem. (n.d.). (4-(Aminomethyl)phenyl)methanol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). [4-(Aminomethyl)phenyl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

  • PubChem. (n.d.). (4-Aminophenyl)(phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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